1,3-Divinylimidazolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(ethenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-8-5-6-9(4-2)7(8)10/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYBDZFSXBJDGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1CCN(C1=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074734 | |
| Record name | 2-Imidazolidinone, 1,3-diethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13811-50-2 | |
| Record name | N,N′-Divinylethyleneurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13811-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Divinylimidazolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013811502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imidazolidinone, 1,3-diethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Imidazolidinone, 1,3-diethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-divinylimidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIVINYLIMIDAZOLIDIN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WNU043766 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pivotal Role of 1,3-Divinylimidazolidin-2-one in Advanced Polymer Networks: A Technical Guide
This guide provides an in-depth technical exploration of 1,3-Divinylimidazolidin-2-one, a bifunctional monomer increasingly recognized for its significant contributions to polymer science. Primarily aimed at researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical applications, focusing on the synthesis of advanced polymer networks, particularly hydrogels for therapeutic delivery.
Introduction: Understanding the Monomer's Potential
This compound, also known by its synonym N,N'-Divinylethyleneurea (DVEU), is a cyclic urea derivative featuring two reactive vinyl groups. This unique bifunctional structure is the cornerstone of its utility in polymer chemistry, enabling it to act as a potent crosslinking agent. When incorporated into a polymer chain, both vinyl groups can participate in polymerization reactions, leading to the formation of three-dimensional, crosslinked networks. These networks are fundamental to the production of materials with enhanced mechanical strength, thermal stability, and controlled swelling properties, such as high-performance resins, coatings, and functional hydrogels.
The imidazolidin-2-one core imparts a degree of polarity and potential for hydrogen bonding, influencing the solubility and biocompatibility of the resulting polymers. It is this combination of a reactive divinyl structure and a polar core that makes this compound a monomer of interest for specialized applications, including the development of sophisticated drug delivery systems.
The Chemistry of Crosslinking: Polymerization Mechanisms
The primary mechanism through which this compound is utilized in polymer synthesis is free-radical polymerization . The presence of two vinyl groups allows it to copolymerize with a wide range of mono-vinyl monomers or to homopolymerize to form a densely crosslinked network.
Free-Radical Polymerization Pathway
The polymerization process is a classic chain-growth reaction, typically initiated by thermal or photochemical decomposition of a radical initiator.
-
Initiation: An initiator, such as azobisisobutyronitrile (AIBN) or a persulfate, decomposes to form primary radicals. These highly reactive species then attack one of the vinyl groups of a this compound molecule, creating a new, larger radical.
-
Propagation: The newly formed radical propagates by reacting with other monomer units (either this compound or a co-monomer). Crucially, the second vinyl group on the incorporated this compound unit can also react, forming a branch point.
-
Crosslinking: As the reaction proceeds, the pendant vinyl groups on different polymer chains react, creating covalent bonds between them. This crosslinking process transforms the initially linear or branched polymer chains into a single, macroscopic, three-dimensional network.
-
Termination: The polymerization process ceases when two growing radical chains combine or disproportionate.
The efficiency of crosslinking, and thus the final properties of the polymer network, is highly dependent on the concentration of this compound relative to the primary monomer.
Diagram of Free-Radical Crosslinking Polymerization
Caption: Development workflow for a DVI-crosslinked hydrogel drug delivery system.
Properties of Poly(this compound) Networks
While the homopolymer of this compound is a densely crosslinked, insoluble material, its properties when used as a crosslinker are critical to the final application. The introduction of this compound into a polymer network typically imparts the following characteristics:
| Property | Influence of this compound | Rationale |
| Swelling Ratio | Decreases with increasing concentration | Higher crosslink density restricts the expansion of the polymer network in a solvent. |
| Mechanical Strength | Increases with increasing concentration | Covalent crosslinks enhance the network's resistance to deformation and failure. |
| Thermal Stability | Generally enhanced | The formation of a robust, covalently bonded network increases the energy required for thermal decomposition. |
| Solubility | Decreased (leads to gel formation) | Crosslinking prevents the dissolution of polymer chains, resulting in the formation of an insoluble gel. |
| Drug Release Rate | Decreases with increasing concentration | A denser network with a smaller mesh size hinders the diffusion of encapsulated molecules. |
Experimental Protocol: Synthesis of a Crosslinked Hydrogel
This protocol describes the synthesis of a crosslinked hydrogel via free-radical solution polymerization, using a representative hydrophilic monomer and this compound as the crosslinker.
Materials:
-
Primary Monomer (e.g., N-vinylformamide)
-
Crosslinker: this compound (DVI)
-
Initiator: Potassium persulfate (KPS)
-
Solvent: Deionized water
-
Nitrogen gas supply
Procedure:
-
Monomer Solution Preparation: In a reaction vessel, dissolve the desired amount of the primary monomer and this compound in deionized water. The molar ratio of monomer to crosslinker will determine the properties of the final hydrogel.
-
Deoxygenation: Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiator Addition: While maintaining a nitrogen atmosphere, add the initiator (e.g., a freshly prepared aqueous solution of KPS) to the reaction mixture.
-
Polymerization: Heat the reaction vessel to the desired temperature (e.g., 60-70 °C) with constant stirring. The solution will gradually become more viscous as polymerization and crosslinking occur, eventually forming a solid hydrogel.
-
Curing: Allow the reaction to proceed for several hours to ensure high conversion and complete network formation.
-
Purification: After cooling to room temperature, cut the resulting hydrogel into smaller pieces and immerse it in a large volume of deionized water. Periodically change the water over several days to wash away any unreacted monomers, initiator fragments, and soluble oligomers.
-
Drying: Dry the purified hydrogel to a constant weight, for example, by lyophilization or in a vacuum oven at a moderate temperature.
Self-Validation and Characterization:
-
Confirmation of Crosslinking: The insolubility of the purified polymer in water or other solvents is the primary indicator of successful crosslinking.
-
Structural Verification: The chemical structure of the hydrogel can be confirmed using solid-state 13C NMR spectroscopy. [1][2][3][4]This technique can identify the characteristic peaks of the polymer backbone and the crosslinking units.
-
Swelling Behavior: The equilibrium swelling ratio can be determined gravimetrically by immersing a known weight of the dry hydrogel in water or a buffer solution until a constant weight is reached.
-
Thermal Analysis: Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the crosslinked polymer network.
Conclusion and Future Perspectives
This compound is a versatile and effective crosslinking monomer for the synthesis of advanced polymer networks. Its ability to form stable, three-dimensional structures via free-radical polymerization makes it an invaluable tool in the development of materials with tailored mechanical, thermal, and swelling properties. For researchers and professionals in drug development, the use of this compound in the synthesis of hydrogels offers a reliable method for controlling drug release kinetics. Future research may explore its use in stimuli-responsive hydrogels, where the release of a therapeutic agent can be triggered by changes in pH, temperature, or other biological signals, further expanding its utility in the biomedical field.
References
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ResearchGate. (n.d.). Synthesis and characterization of a novel polymeric hydrogel based on hydroxypropyl methyl cellulose grafted with polyacrylamide. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of Superabsorbent Poly(vinylamine) Core–Shell Particles Monitored by Time-Domain NMR. Retrieved January 12, 2026, from [Link]
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Synthesis and properties of crosslinked polyvinylformamide and.... (n.d.). Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis and properties of porous polyvinylamine microspheres from acrylonitrile. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Polyvinylamine: A Tool for Engineering Interfaces. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (2024). Development of Thermosensitive Hydrogels with Tailor-Made Geometries to Modulate Cell Harvesting of Non-Flat Cell Cultures. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of novel thermoresponsive-co-biodegradable hydrogels composed of N-isopropylacrylamide, poly(L-lactic acid), and dextran. Retrieved January 12, 2026, from [Link]
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Spange Group. (n.d.). Cationically Induced Oligomerization of N-Vinylamides: Mechanistic Studies and Polymerization Kinetics. Retrieved January 12, 2026, from [Link]
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MDPI. (2021). Development of Thermosensitive Hydrogels with Tailor-Made Geometries to Modulate Cell Harvesting of Non-Flat Cell Cultures. Retrieved January 12, 2026, from [Link]
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-
TU Chemnitz. (n.d.). Publications | Spange Group. Retrieved January 12, 2026, from [Link]
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to 1,3-Divinylimidazolidin-2-one (CAS 13811-50-2)
Introduction
This compound, also known by synonyms such as N,N'-Divinylethyleneurea, is a significant chemical compound with the CAS registry number 13811-50-2.[1][2][3] Its molecular structure features a central five-membered imidazolidinone ring with vinyl groups attached to each nitrogen atom.[2] This bifunctional nature, specifically the presence of two reactive vinyl groups, makes it a valuable monomer and crosslinking agent in polymer chemistry.[2][4] The compound is typically a colorless to pale yellow liquid with a characteristic odor and has limited solubility in water but is soluble in organic solvents.[2] This guide provides a comprehensive overview of its physical and chemical properties, reactivity, applications, and safety considerations, tailored for researchers and professionals in drug development and material science.
Physicochemical Data Summary
The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference. These parameters are critical for designing experimental setups, understanding its behavior in various matrices, and ensuring safe handling.
| Property | Value | Source(s) |
| CAS Number | 13811-50-2 | [1][3][5] |
| Molecular Formula | C₇H₁₀N₂O | [1][6][7] |
| Molecular Weight | 138.17 g/mol | [1][6][7] |
| Appearance | Colorless to pale yellow liquid | |
| Melting Point | 66-70 °C | [5][8] |
| Boiling Point | 120-130 °C at 3 Torr; 182 °C at 760 mmHg | [1][4][5][9] |
| Density | 1.142 - 1.266 g/cm³ | [1][4][8] |
| Solubility in Water | 9.65 g/L at 20°C; 36 g/L at 25°C | [1][8] |
| Flash Point | 63 °C | [1][8] |
| Refractive Index | 1.71 | [1] |
| Vapor Pressure | 0.4 Pa at 20°C | [1] |
| LogP | 1.2 at 23°C | [1] |
Chemical Reactivity and Polymerization
The defining chemical characteristic of this compound is its ability to undergo polymerization. The two vinyl groups are susceptible to free-radical polymerization, which can be initiated by thermal or photochemical means in the presence of a suitable initiator. This process leads to the formation of cross-linked polymer networks.[2] The crosslinking imparts enhanced mechanical strength and thermal stability to the resulting materials.[2][4]
The polymerization mechanism allows this compound to be used as a crosslinking agent in the synthesis of high-performance resins and coatings.[4] Its inclusion in polymer formulations can significantly modify the properties of the final product, leading to more rigid and durable materials. This makes it particularly useful in the production of specialty adhesives and electronic materials.[4]
Caption: Free-radical polymerization workflow of this compound.
Applications in Research and Development
The unique properties of this compound have led to its use in several specialized applications:
-
Polymer Synthesis: It serves as a crucial crosslinking agent to enhance the thermal stability and mechanical strength of polymers.[4] This is particularly valuable in the formulation of high-performance resins and coatings.[4]
-
Adhesives and Sealants: Its ability to form rigid and durable networks upon polymerization makes it an excellent component in specialty adhesives and sealants.[2][4]
-
Electronic Materials: It is employed in the production of materials used in the electronics industry, likely for encapsulation or as a dielectric material, due to its thermal stability.[4]
-
Hydrogel Formation: The compound is also utilized in the development of functional hydrogels, which have a wide range of applications in biomedicine and other fields.[4]
-
Composite Materials: As a modifier, it can be incorporated into advanced composite materials to improve their physical properties.[4]
Safety and Toxicological Profile
This compound is associated with several health hazards, necessitating careful handling and the use of appropriate personal protective equipment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:
-
H361: Suspected of damaging fertility or the unborn child.[7][10]
-
H373: May cause damage to organs through prolonged or repeated exposure.[10]
-
H412: Harmful to aquatic life with long lasting effects.[10]
Precautionary Measures:
-
Prevention: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[10] Avoid breathing dust, fumes, gas, mists, vapors, or spray.[10] Wash skin thoroughly after handling and wear protective gloves, clothing, eye protection, and face protection.[10] Avoid release to the environment.[10]
-
Response: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] If eye irritation persists, get medical advice/attention.[10] If exposed or concerned, get medical advice/attention.[10]
-
Storage: Store locked up.[10]
-
Disposal: Dispose of contents/container in accordance with local regulations.
Experimental Protocol: Purity Determination by Gas Chromatography (Conceptual)
The following is a conceptual step-by-step protocol for determining the purity of this compound using gas chromatography (GC), based on general analytical principles and brief mentions in the literature.[11]
Objective: To quantify the purity of a this compound sample.
Materials:
-
This compound sample
-
High-purity ethyl acetate (GC grade)
-
Volumetric flasks and pipettes
-
GC vials with septa
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., a mid-polarity column like a DB-17 or equivalent)
Procedure:
-
Standard Preparation:
-
Accurately weigh a known amount of a certified reference standard of this compound.
-
Dissolve it in ethyl acetate in a volumetric flask to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serially diluting the stock solution with ethyl acetate.
-
-
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve it in a known volume of ethyl acetate in a volumetric flask to achieve a concentration within the range of the calibration standards.
-
-
GC Analysis:
-
Set up the GC-FID with an appropriate method (injection volume, inlet temperature, oven temperature program, detector temperature, and gas flow rates).
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample solution.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound in the chromatogram of the sample.
-
Using the calibration curve, determine the concentration of the analyte in the sample solution.
-
Calculate the purity of the sample using the following formula:
-
Purity (%) = (Concentration from GC × Volume of solvent) / (Weight of sample) × 100
-
-
Caption: Workflow for purity determination of this compound by GC-FID.
References
-
ChemBK. (2024, April 10). 13811-50-2. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1,3-Divinyl-2-imidazolidinone. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). N,N′-Divinylethyleneurea. Retrieved from [Link]
-
Coolpharm. (n.d.). 13811-50-2|C7H10N2O|0|有机合成-上海珂华生物有限公司. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). This compound. Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound - GHS Classification. Retrieved from [Link]
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Ministry of Health, Labour and Welfare, Japan. (2020, November 25). Establishment of the Maximum Residue Limits for Agricultural and Veterinary Chemicals in Foods. Retrieved from [Link]
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A Comprehensive Technical Guide to the Spectroscopic Analysis of N,N'-Divinylethyleneurea
Abstract: N,N'-Divinylethyleneurea (DVEU), a cyclic urea derivative featuring two reactive vinyl groups, is a monomer of significant interest for the synthesis of advanced polymers, hydrogels, and functional materials. Its crosslinking capabilities and the inherent properties of the ethyleneurea backbone make it a valuable building block in materials science and drug development. A thorough structural confirmation and purity assessment of DVEU is paramount, for which spectroscopic techniques are indispensable. This guide provides an in-depth discussion of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of N,N'-divinylethyleneurea. Given the limited availability of published experimental spectra for this specific molecule, this document synthesizes data from analogous structures and foundational spectroscopic principles to provide a robust predictive framework for researchers.
Introduction: The Molecular Blueprint of N,N'-Divinylethyleneurea
N,N'-Divinylethyleneurea, with the chemical formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol [1], is a bifunctional monomer. Its structure consists of a five-membered ethyleneurea ring where both nitrogen atoms are substituted with a vinyl (-CH=CH₂) group. This unique arrangement dictates its chemical reactivity and, consequently, its spectroscopic signature. The primary analytical challenge is to unambiguously confirm the presence and connectivity of the ethyleneurea core and the two vinyl substituents.
The analytical workflow for the characterization of DVEU relies on a synergistic application of multiple spectroscopic techniques. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation patterns.
Caption: Molecular structure and analytical workflow for DVEU.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of DVEU in solution. Due to the molecule's symmetry, a relatively simple set of signals is expected.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of purified N,N'-divinylethyleneurea in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
2D NMR (Optional but Recommended): Experiments like COSY (Correlation Spectroscopy) can be used to confirm H-H couplings within the vinyl and ethylene groups, providing definitive structural proof.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of DVEU is expected to show three distinct sets of signals corresponding to the vinyl protons and the ethylene bridge protons. The vinyl group protons will exhibit a characteristic AMX spin system.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale & Analogous Data |
| ~ 6.5 - 6.8 | dd | 2H | =CH- (Hₐ) | The proton on the carbon attached to the nitrogen is deshielded by the nitrogen's electronegativity. Similar N-vinyl systems show signals in this region. |
| ~ 4.8 - 5.2 | dd | 4H | =CH₂ (Hₓ, Hₘ) | The two terminal vinyl protons are diastereotopic. They will appear as two distinct doublets of doublets due to geminal and cis/trans coupling to Hₐ. |
| ~ 3.5 - 3.8 | s | 4H | -CH₂-CH₂- | The four protons of the ethylene bridge are chemically equivalent due to molecular symmetry, resulting in a singlet. The chemical shift is consistent with protons adjacent to nitrogen in a cyclic urea system. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to be very simple, with only three signals due to the molecule's symmetry.
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale & Analogous Data |
| ~ 155 - 160 | C=O | The carbonyl carbon of a urea moiety typically resonates in this downfield region. For urea itself, the shift is ~160 ppm[2]. |
| ~ 130 - 135 | =CH- | The vinyl carbon attached to the nitrogen is deshielded compared to the terminal carbon. |
| ~ 98 - 105 | =CH₂ | The terminal alkene carbon appears further upfield. |
| ~ 40 - 45 | -CH₂-CH₂- | The aliphatic carbons of the ethylene bridge are expected in this range, typical for carbons attached to nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the DVEU molecule, particularly the carbonyl and vinyl moieties.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid DVEU sample directly onto the ATR crystal. If analyzing a liquid or a solution, a thin film can be cast onto the crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.
Predicted IR Absorption Bands
The IR spectrum will be dominated by absorptions from the C=O, C=C, and C-N bonds, as well as C-H bonds in different environments.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Analogous Data |
| ~ 3100 - 3000 | C-H stretch | Vinyl (=C-H) | Characteristic stretching frequency for sp² C-H bonds. |
| ~ 2950 - 2850 | C-H stretch | Alkane (-C-H) | Symmetric and asymmetric stretching of the ethylene bridge C-H bonds. |
| ~ 1700 - 1680 | C=O stretch | Amide (Urea) | A strong, sharp absorption is expected for the urea carbonyl group. This is a hallmark of the urea structure[2]. |
| ~ 1640 - 1620 | C=C stretch | Alkene | Stretching vibration of the vinyl C=C double bond. |
| ~ 1400 - 1350 | C-N stretch | Amine/Amide | C-N stretching vibrations are characteristic of urea and its derivatives[3]. |
| ~ 990 and ~910 | C-H bend | Vinyl (=C-H) | Strong out-of-plane bending (wagging) vibrations that are highly characteristic of a monosubstituted alkene (vinyl group). |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of DVEU and can provide structural information based on its fragmentation pattern under ionization.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion. For high-resolution mass spectrometry (HRMS), an orbitrap or TOF analyzer can provide highly accurate mass data to confirm the elemental composition.
Predicted Mass Spectrum and Fragmentation
The molecular formula C₇H₁₀N₂O gives a monoisotopic mass of 138.0793 Da.
-
Parent Ion: The primary ion observed in ESI-MS will be the protonated molecule, [M+H]⁺, at an m/z of 139.0866 .
-
Fragmentation: While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) can be induced. The fragmentation of N,N'-substituted ureas often involves cleavage of the C-N bond adjacent to the carbonyl group[4]. For DVEU, a likely fragmentation pathway would involve the loss of a vinyl isocyanate moiety or cleavage of the vinyl groups.
Caption: Predicted ESI-MS fragmentation pathway for DVEU.
Conclusion
The spectroscopic characterization of N,N'-divinylethyleneurea is a critical step in its application in research and development. This guide outlines the expected NMR, IR, and MS spectral features based on established chemical principles and data from analogous compounds. The combination of ¹H and ¹³C NMR provides an unambiguous determination of the molecular skeleton and connectivity. IR spectroscopy offers rapid confirmation of essential functional groups like the urea carbonyl and vinyl C=C bonds. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. By following the protocols and predictive data presented herein, researchers can confidently verify the structure and purity of N,N'-divinylethyleneurea for its intended applications.
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Pathak, S. K., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. Available at: [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 1,3-Divinylimidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
1,3-Divinylimidazolidin-2-one is a bifunctional molecule featuring a cyclic urea core and two reactive vinyl groups. This unique structure lends itself to a variety of applications, including as a monomer for specialty polymers, a crosslinking agent, and a reactive intermediate in organic synthesis. Understanding its solubility and stability in common solvents is paramount for its effective handling, storage, and application in research and development. This guide provides a comprehensive overview of the predicted solubility and potential stability challenges of this compound, alongside detailed, field-proven methodologies for their empirical determination.
Introduction to this compound: A Molecule of Interest
This compound, also known as N,N'-divinylethyleneurea, possesses a molecular formula of C₇H₁₀N₂O and a molecular weight of 138.17 g/mol [1]. Its structure, characterized by the presence of two vinyl groups attached to the nitrogen atoms of an imidazolidin-2-one ring, imparts a high degree of reactivity, making it a valuable building block in polymer and materials science[2]. The core imidazolidinone structure is polar, while the vinyl groups introduce nonpolar characteristics, suggesting a nuanced solubility profile. The presence of these reactive vinyl moieties also raises important considerations regarding its stability, particularly its propensity for polymerization and susceptibility to various degradation pathways.
Solubility Profile: Predicting and Determining Solvent Compatibility
Predicted Solubility in Common Solvents
Based on the principle of "like dissolves like," we can anticipate the following qualitative solubility profile:
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar nature of the imidazolidinone ring should interact favorably with these solvents. |
| Polar Protic | Water, Ethanol, Methanol | Moderate to High | The potential for hydrogen bonding with the carbonyl oxygen and nitrogen atoms suggests good solubility, though the non-polar vinyl groups may limit miscibility with water to some extent. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds. |
| Aromatic | Toluene, Benzene | Moderate | The non-polar vinyl groups and the hydrocarbon backbone should allow for favorable interactions. |
| Non-polar | Hexane, Heptane | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar aliphatic solvents. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain quantitative solubility data, the equilibrium shake-flask method is a reliable and widely accepted technique.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.
-
Equilibration: Place the sealed containers in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration in solution remains constant.
-
Sample Withdrawal and Filtration: After equilibration, allow the containers to stand undisturbed in the shaker bath for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution and Quantification: Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.
-
Calculation: Calculate the solubility as the concentration of the saturated solution, typically expressed in mg/mL or mol/L.
Caption: Workflow for a Comprehensive Stability Study.
Recommendations for Handling and Storage
Based on the predicted stability profile, the following precautions are recommended for handling and storing this compound:
-
Storage Temperature: Store in a cool, dry place, away from heat sources. Refrigeration may be advisable to minimize the risk of thermal polymerization.
-
Light Protection: Store in an opaque or amber container to protect from light and prevent photodegradation.
-
Inert Atmosphere: To prevent oxidation-initiated polymerization, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for long-term storage.
-
Inhibitors: For bulk quantities or long-term storage, the addition of a suitable polymerization inhibitor may be necessary.
-
pH Control: Avoid contact with strong acids and bases to prevent hydrolysis.
Conclusion
While specific experimental data for this compound is limited, a thorough understanding of its chemical structure allows for informed predictions regarding its solubility and stability. This guide provides a framework for researchers and drug development professionals to approach the handling, use, and characterization of this versatile compound. The provided experimental protocols offer a clear path to generating the empirical data necessary for its successful application. As with any reactive chemical, careful handling and storage, guided by an understanding of its potential degradation pathways, are essential for ensuring its quality and performance.
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reaction mechanisms involving 1,3-Divinylimidazolidin-2-one
An In-depth Technical Guide to the Reaction Mechanisms of 1,3-Divinylimidazolidin-2-one
Abstract
This compound (DVI) is a versatile bifunctional monomer characterized by a central five-membered cyclic urea core and two reactive vinyl groups.[1] This unique structure makes it a valuable building block in polymer science and organic synthesis, particularly as a crosslinking agent to enhance the thermal and mechanical properties of materials.[2] This guide provides an in-depth exploration of the core reaction mechanisms involving DVI, intended for researchers, scientists, and professionals in drug development and materials science. We will dissect the causality behind its reactivity in polymerization and cycloaddition reactions, present field-proven experimental protocols, and visualize complex mechanisms to foster a comprehensive understanding of this important chemical entity.
Introduction: The Structural and Chemical Profile of this compound
This compound, also known as N,N'-Divinylethyleneurea, is a crystalline solid at room temperature.[2] The molecule's reactivity is dominated by the two terminal vinyl groups (C=C), which are susceptible to attack by radicals, cations, and other reactive species. The central imidazolidin-2-one ring is a polar, aprotic structure that imparts specific solubility characteristics and contributes to the thermal stability of resulting polymers.[3] The nitrogen atoms adjacent to the carbonyl group are sp²-hybridized, and their lone pairs are delocalized into the carbonyl system, which influences the electron density of the vinyl groups. This electronic structure is pivotal to understanding its participation in the diverse reaction mechanisms discussed herein.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1,3-bis(ethenyl)imidazolidin-2-one | PubChem[1] |
| Molecular Formula | C₇H₁₀N₂O | PubChem[1] |
| Molecular Weight | 138.17 g/mol | PubChem[1] |
| CAS Number | 13811-50-2 | PubChem[1] |
| Melting Point | 69 °C | MySkinRecipes[2] |
| Boiling Point | 182 °C at 760 mmHg | MySkinRecipes[2] |
| Density | 1.142 g/cm³ | MySkinRecipes[2] |
Polymerization Mechanisms: The Foundation of Crosslinked Networks
The bifunctionality of DVI makes it an exceptional crosslinking monomer. Both vinyl groups can participate in polymerization, leading to the formation of three-dimensional polymer networks with high rigidity and stability.[2] This behavior is fundamental to its application in high-performance resins, coatings, and hydrogels.
Free-Radical Polymerization
Free-radical polymerization is a common and robust method for polymerizing vinyl monomers. The process is characterized by a chain reaction mechanism involving initiation, propagation, and termination steps.
Mechanism Causality: The reaction is initiated by a species capable of generating a free radical, typically through thermal or photochemical decomposition (e.g., AIBN, benzoyl peroxide). This radical adds across one of the vinyl double bonds of DVI, creating a new carbon-centered radical. This new radical can then propagate by attacking another DVI monomer. Crucially, since DVI has two vinyl groups, the propagating chain can incorporate the second vinyl group of a DVI unit that is already part of another polymer chain. This step, known as crosslinking, transforms the system from a collection of linear polymer chains into a single, macroscopic network, resulting in gelation.
-
Initiation: A radical initiator (I) decomposes to form primary radicals (R•). This radical adds to a DVI monomer.
-
Propagation: The monomer radical adds to another DVI monomer, extending the polymer chain.
-
Crosslinking: The radical on a growing chain adds to the pendant vinyl group of a DVI unit already incorporated into another chain.
-
Termination: Two growing radical chains combine (coupling) or undergo disproportionation to terminate the reaction. Due to the high viscosity and radical trapping in the crosslinked network, termination rates are often significantly reduced.
Cationic Polymerization
Cationic polymerization offers an alternative route, initiated by electrophilic species such as strong protic or Lewis acids.
Mechanism Causality: The mechanism is initiated by an electrophile (E⁺) that attacks the electron-rich double bond of a vinyl group, forming a carbocation. This carbocation is the active center for propagation. The stability of this carbocation is crucial; while it is a secondary carbocation, its proximity to the nitrogen atom may have electronic effects. The propagation proceeds by the electrophilic attack of the carbocationic chain end on the vinyl group of another DVI monomer. Similar to radical polymerization, the presence of the second vinyl group allows for crosslinking, leading to network formation. The choice of initiator and solvent is critical to prevent side reactions and control the polymerization.[4]
-
Initiation: An initiator (e.g., BF₃·OEt₂, TfOH) generates a carbocation by adding to a DVI vinyl group.[5]
-
Propagation: The carbocationic center of the growing polymer chain adds across the double bond of an incoming DVI monomer.
-
Crosslinking: The propagating cation can react with a pendant vinyl group on an already incorporated DVI unit.
-
Termination/Chain Transfer: The reaction can be terminated by reaction with a nucleophile or through chain transfer to monomer or solvent.
Cycloaddition Reaction Mechanisms
The vinyl groups of DVI are excellent dienophiles or dipolarophiles, enabling participation in powerful carbon-carbon and carbon-heteroatom bond-forming cycloaddition reactions. These reactions are highly valuable for creating complex cyclic structures with high stereochemical control.
Diels-Alder [4+2] Cycloaddition
The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile (in this case, the vinyl group of DVI) to form a six-membered ring.[6] This reaction is a cornerstone of organic synthesis due to its reliability and stereospecificity.[7]
Mechanism Causality: The reaction is governed by frontier molecular orbital (FMO) theory. In a normal-electron-demand Diels-Alder, the reaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[8] The vinyl groups of DVI are activated by the adjacent electron-withdrawing imidazolidin-2-one ring system, which lowers the energy of their LUMO, making DVI a competent dienophile for reaction with electron-rich dienes. The reaction proceeds through a single, cyclic transition state, leading to a syn addition to the double bond.[7]
-
Stereoselectivity (Endo/Exo): When reacting with cyclic dienes, the reaction can proceed via two major transition states. The endo transition state, where the substituent on the dienophile is oriented towards the developing diene bridge, is often kinetically favored due to stabilizing secondary orbital interactions.[6] The exo product is typically thermodynamically more stable.[7]
1,3-Dipolar Cycloaddition
This reaction occurs between a 1,3-dipole and a dipolarophile (DVI) to form a five-membered heterocyclic ring.[9] It is a powerful tool for synthesizing a wide variety of heterocycles.[10]
Mechanism Causality: 1,3-dipoles are molecules with a three-atom π-system containing four electrons, which can be represented by zwitterionic resonance structures (e.g., azides, nitrile oxides, azomethine ylides).[11][12] The reaction with the vinyl groups of DVI is also a concerted, pericyclic process controlled by FMO interactions. Depending on the relative energies of the dipole and dipolarophile orbitals, the reaction can be classified as Type I, II, or III, dictating which HOMO-LUMO interaction is dominant.[9] The vinyl groups of DVI will readily react with a wide range of 1,3-dipoles to produce substituted imidazolidin-2-ones bearing five-membered heterocyclic rings.
Experimental Protocols: A Practical Application
To provide a tangible context for the mechanisms described, this section outlines a representative protocol for the synthesis of a crosslinked polymer hydrogel via free-radical polymerization of DVI.
Protocol: Synthesis of a Poly(DVI) Hydrogel
Objective: To synthesize a crosslinked hydrogel using this compound (DVI) as the monomer and crosslinker in an aqueous solution.
Materials:
-
This compound (DVI)
-
Ammonium persulfate (APS) (Initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS), pH 7.4
Methodology:
-
Monomer Solution Preparation: Prepare a 10% (w/v) solution of DVI in PBS. For example, dissolve 1.0 g of DVI in 10 mL of PBS in a small glass vial. Stir at room temperature until fully dissolved.
-
Degassing: Sparge the monomer solution with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Initiator & Accelerator Addition:
-
To the degassed monomer solution, add the initiator, APS. A typical concentration is 1% w/w relative to the monomer (e.g., 10 mg of APS).
-
Next, add the accelerator, TEMED. A typical concentration is 0.2% v/w relative to the monomer (e.g., 20 µL of TEMED).
-
-
Polymerization and Gelation: Immediately after adding TEMED, gently vortex the solution for 5 seconds. Allow the vial to stand undisturbed at room temperature.
-
Self-Validation: Gelation should be observed within 5-15 minutes. The solution will transition from a low-viscosity liquid to a solid, non-flowing gel. The vial can be inverted to confirm complete gelation.
-
-
Washing and Swelling:
-
Once the gel has formed, carefully remove it from the vial and place it in a beaker containing a large excess of DI water.
-
Wash the hydrogel for 24-48 hours, changing the water several times, to remove any unreacted monomer and initiator fragments.
-
The hydrogel will swell to its equilibrium volume during this process.
-
-
Characterization (Optional): The resulting hydrogel can be characterized for its swelling ratio, mechanical properties (e.g., compressive modulus), or used in subsequent applications.
Causality Behind Choices:
-
Aqueous System (PBS): Chosen for biocompatibility and to create a hydrogel. PBS maintains a physiological pH.
-
APS/TEMED Initiator System: This is a classic redox initiation system that works efficiently at room temperature, avoiding the need for heat which could damage sensitive components in drug delivery applications. APS generates the sulfate radical, while TEMED accelerates the rate of radical production.
-
Degassing: Oxygen is a radical scavenger that reacts with initiating and propagating radicals to form stable peroxy radicals, effectively terminating the polymerization. Its removal is critical for successful and reproducible polymerization.[13]
Conclusion
This compound is a potent monomer whose reactivity is dictated by its two vinyl functional groups and central cyclic urea core. Through free-radical and cationic mechanisms, it readily forms highly crosslinked polymers suitable for advanced materials applications. Furthermore, its vinyl groups serve as active participants in stereoselective cycloaddition reactions like the Diels-Alder and 1,3-dipolar cycloadditions, providing robust pathways for the synthesis of complex molecular architectures. A thorough understanding of these fundamental reaction mechanisms is essential for researchers and scientists aiming to harness the full potential of DVI in polymer chemistry, materials science, and synthetic organic chemistry.
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An In-Depth Technical Guide to the Thermal Stability and Degradation of Poly(1,3-Divinylimidazolidin-2-one)
Abstract
This technical guide provides a comprehensive analysis of the anticipated thermal stability and degradation pathways of poly(1,3-divinylimidazolidin-2-one). As a highly crosslinked polymer, it is projected to exhibit significant thermal robustness, a critical attribute for its application in advanced materials and drug delivery matrices. In the absence of direct experimental data for this specific polymer, this guide synthesizes information from analogous crosslinked polyvinyl systems and polymers containing imidazolidinone moieties. We will explore the fundamental principles governing its thermal behavior, propose a likely degradation mechanism, and provide detailed, field-tested protocols for its empirical evaluation. This document is intended for researchers, scientists, and professionals in drug development seeking a deep understanding of the thermal characteristics of this novel polymer.
Introduction: The Significance of Poly(this compound) in Advanced Applications
Poly(this compound) is a polymer of emerging interest, distinguished by its unique crosslinked structure derived from the polymerization of the this compound monomer. The presence of two vinyl groups per monomer unit facilitates the formation of a three-dimensional network, imparting properties of high thermal stability, mechanical strength, and chemical resistance. These characteristics make it a promising candidate for a range of applications, including as a robust excipient in controlled-release drug formulations, a stationary phase in chromatography, and a component in high-performance coatings and adhesives.
The imidazolidin-2-one ring, a five-membered heterocyclic structure, is a key feature of this polymer. This moiety is found in various biologically active compounds and is known for its chemical stability.[1][2] The thermal behavior of the polymer is therefore a function of both the highly crosslinked polyvinyl backbone and the intrinsic stability of the imidazolidinone rings. Understanding the thermal limits and degradation pathways of this polymer is paramount for its safe and effective implementation in any application, particularly in the pharmaceutical and biomedical fields where processing conditions can involve elevated temperatures.
Projected Thermal Stability and Key Decomposition Parameters
Based on analogous polymer systems, a projection of the thermal stability of poly(this compound) can be formulated. Crosslinked polymers, such as those derived from divinylbenzene, are known to possess significantly higher thermal stability compared to their linear counterparts.[3] The energy required to induce chain scission and volatilization is substantially greater in a network polymer due to the high density of covalent crosslinks.
It is anticipated that poly(this compound) will exhibit a high onset temperature of decomposition, likely in the range of 350-450°C in an inert atmosphere. The activation energy for its degradation is also expected to be high, reflecting the stability of the crosslinked structure.[3]
Table 1: Projected Thermal Decomposition Characteristics of Poly(this compound) in an Inert Atmosphere
| Parameter | Projected Value | Rationale |
| Onset Decomposition Temperature (Tonset) | 350 - 450 °C | Based on the high stability of crosslinked polyvinyl systems.[3] |
| Temperature of Maximum Decomposition Rate (Tmax) | 400 - 500 °C | Typical for highly crosslinked polymers. |
| Char Yield at 800 °C | > 40% | Crosslinking promotes char formation during pyrolysis.[4][5] |
| Activation Energy (Ea) | > 60 kcal/mol | High Ea is characteristic of stable network polymers.[3] |
Proposed Thermal Degradation Mechanism
The thermal degradation of poly(this compound) is hypothesized to be a complex, multi-step process involving the following key stages:
-
Initial Random Scission of the Polymer Backbone: At elevated temperatures, the initial degradation is likely to be initiated by the random scission of the C-C bonds in the polyvinyl backbone. This will lead to the formation of free radicals.
-
Intra- and Intermolecular Chain Transfer Reactions: The initially formed radicals can participate in chain transfer reactions, leading to further bond cleavage and the formation of a more complex network of degradation products.
-
Decomposition of the Imidazolidin-2-one Ring: The five-membered imidazolidin-2-one ring is expected to be relatively stable. However, at higher temperatures, it will undergo ring-opening reactions.[6] This can proceed through several pathways, including the cleavage of the C-N and C-C bonds within the ring.
-
Formation of Volatile Products: The degradation process will result in the formation of a range of volatile products. Based on studies of similar structures, these are likely to include carbon monoxide (CO), carbon dioxide (CO2), ammonia (NH3), and various small hydrocarbon fragments.[6] Due to the highly crosslinked nature of the polymer, the yield of the original monomer upon pyrolysis is expected to be low.[3]
-
Char Formation: The extensive crosslinking will promote the formation of a significant amount of carbonaceous char at high temperatures.[4][5] This char is a result of the incomplete volatilization of the polymer and the formation of a stable, carbon-rich residue.
Diagram: Proposed Degradation Pathway
Caption: Proposed multi-step thermal degradation pathway for poly(this compound).
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and degradation profile of poly(this compound), a suite of thermal analysis techniques should be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the char yield.
Methodology:
-
Sample Preparation: Ensure the polymer sample is dry and free of residual solvents by drying under vacuum at 80°C for 24 hours.
-
Instrumentation: Utilize a high-precision thermogravimetric analyzer.
-
Experimental Conditions:
-
Sample Mass: 5-10 mg.
-
Crucible: Alumina or platinum.
-
Atmosphere: High purity nitrogen (or air for oxidative stability) at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 800 °C.
-
-
Data Analysis: Determine Tonset, Tmax, and the percentage of residual mass at the end of the experiment.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and to observe any endothermic or exothermic events associated with degradation.
Methodology:
-
Sample Preparation: As per the TGA protocol.
-
Instrumentation: A differential scanning calorimeter.
-
Experimental Conditions:
-
Sample Mass: 5-10 mg.
-
Crucible: Hermetically sealed aluminum pans.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Heating Program:
-
Heat from 30 °C to 250 °C at 20 °C/min (to erase thermal history).
-
Cool to 30 °C at 20 °C/min.
-
Heat from 30 °C to 500 °C at 10 °C/min (for data collection).
-
-
-
Data Analysis: Identify the glass transition temperature and any endothermic or exothermic peaks.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Objective: To identify the volatile products of thermal degradation.
Methodology:
-
Sample Preparation: A small amount of the polymer (approximately 0.1-0.5 mg) is placed in a pyrolysis probe.
-
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Experimental Conditions:
-
Pyrolysis Temperature: A series of temperatures can be used, for example, 400 °C, 500 °C, and 600 °C, to observe the evolution of different degradation products.
-
GC Column: A capillary column suitable for separating a wide range of volatile and semi-volatile organic compounds.
-
MS Detection: Electron ionization (EI) at 70 eV.
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra with a library of known compounds.
Diagram: Experimental Workflow
Caption: A comprehensive workflow for the thermal analysis of poly(this compound).
Conclusion and Future Outlook
Poly(this compound) is a polymer with significant potential, and a thorough understanding of its thermal properties is essential for its successful application. Based on the principles of polymer chemistry and data from analogous systems, it is projected to be a highly thermally stable material. The proposed degradation mechanism provides a framework for interpreting experimental results.
Future research should focus on the synthesis and subsequent thermal analysis of this polymer to validate the projections made in this guide. Kinetic studies of the degradation process would also be valuable for predicting the long-term thermal stability of the material under various conditions. The insights gained from such studies will be instrumental in unlocking the full potential of poly(this compound) in advanced applications.
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The Versatile Chemistry of 1,3-Divinylimidazolidin-2-one: An In-Depth Technical Guide to its Applications
Abstract
1,3-Divinylimidazolidin-2-one (DVIZO) is a cyclic urea derivative featuring two reactive vinyl groups. This unique bifunctionality makes it a valuable monomer and crosslinking agent in polymer science, enabling the synthesis of a diverse range of materials with tailored properties. This technical guide provides a comprehensive overview of the applications of DVIZO, delving into its role in polymer chemistry, particularly in the formulation of high-performance resins, coatings, adhesives, and its emerging potential in biomedical applications and organic synthesis. We will explore the underlying chemical principles, detail experimental methodologies, and present key data to illustrate the impact of DVIZO on material properties, offering valuable insights for researchers, scientists, and professionals in drug development and material science.
Introduction: Unveiling the Potential of a Bifunctional Monomer
This compound, with the chemical formula C₇H₁₀N₂O, is a heterocyclic compound characterized by a five-membered imidazolidin-2-one ring substituted with vinyl groups on both nitrogen atoms[1][2]. This structure, depicted in Figure 1, is the key to its versatility. The vinyl groups are susceptible to polymerization and crosslinking reactions, while the polar cyclic urea core imparts unique solubility characteristics and can contribute to the thermal and mechanical properties of the resulting polymers.
Figure 1: Chemical Structure of this compound
Caption: The chemical structure of this compound.
The primary application of DVIZO lies in its ability to act as a potent crosslinking agent, significantly enhancing the thermal stability and mechanical strength of various polymers[3]. This property is leveraged in the production of high-performance resins, durable coatings, and specialty adhesives[3]. Furthermore, its capacity to form rigid and durable networks makes it a candidate for use in advanced composite materials and electronic materials[3].
This guide will systematically explore the diverse applications of DVIZO, providing a detailed examination of its role in different fields, supported by experimental evidence and mechanistic insights.
Polymer Chemistry: A Building Block for High-Performance Materials
The vinyl groups of this compound readily participate in various polymerization reactions, including free-radical and cationic polymerization, making it a versatile monomer for creating both linear and crosslinked polymers.
Polymerization Mechanisms
Free-Radical Polymerization: This is a common method for polymerizing vinyl monomers. The reaction is initiated by a free-radical initiator, which can be generated by heat or light. The initiator attacks the double bond of the vinyl group, creating a new radical that can then propagate by adding to other DVIZO molecules. The bifunctionality of DVIZO allows for the formation of a crosslinked network.
Cationic Polymerization: Cationic polymerization is initiated by an electrophile that attacks the electron-rich double bond of the vinyl group, creating a carbocation. This carbocation then propagates by reacting with other monomer units. Cationic polymerization of vinyl ethers and related compounds is a well-established method for producing polymers with controlled architectures[1][4]. While specific studies on the cationic polymerization kinetics of DVIZO are not abundant in the readily available literature, the principles of cationic polymerization of vinyl monomers provide a theoretical framework for its behavior[1][4][5].
The choice of polymerization method significantly influences the final properties of the polymer. Free-radical polymerization is often used for producing highly crosslinked materials, while cationic polymerization can offer better control over the polymer structure.
Crosslinking Agent in Resins, Coatings, and Adhesives
The primary industrial application of DVIZO is as a crosslinking agent. When added to a polymer formulation, the two vinyl groups of DVIZO can react with the polymer chains, creating a three-dimensional network structure. This crosslinking dramatically improves the material's properties.
Workflow for UV-Curable Coating Formulation:
Caption: Schematic of hydrogel formation using DVIZO and subsequent drug release.
Experimental Protocol for Hydrogel Synthesis (Hypothetical):
-
Preparation of Monomer Solution: A solution of a primary hydrophilic monomer (e.g., N-vinylpyrrolidone), this compound (as a crosslinker), and a photoinitiator in a suitable solvent is prepared. The drug to be encapsulated is also added to this solution.
-
Casting: The solution is poured into a mold of the desired shape.
-
Photopolymerization: The mold is exposed to UV light for a specific duration to initiate polymerization and crosslinking.
-
Purification: The resulting hydrogel is washed extensively to remove any unreacted monomers and initiator.
-
Drying: The hydrogel is dried to a constant weight.
The properties of the hydrogel, such as swelling ratio, drug loading efficiency, and release kinetics, would then be characterized using standard analytical techniques.
Dental Composites
Dental restorative materials are polymer-based composites that require high mechanical strength, durability, and biocompatibility.[2][6][7][8] Monomers with crosslinking capabilities are essential components of these materials. While the literature on dental composites often refers to common dimethacrylate monomers like Bis-GMA and TEGDMA, the properties of DVIZO make it a potential candidate for inclusion in dental resin formulations to enhance their mechanical properties and conversion rates.[2][6][7][8] Further research is needed to specifically evaluate its performance in this application.
Organic Synthesis: A Versatile Intermediate
Beyond its role in polymer chemistry, the imidazolidin-2-one scaffold and the reactive vinyl groups of DVIZO suggest its potential as an intermediate in organic synthesis. The imidazolidin-2-one core is a structural motif found in some biologically active compounds.
While specific examples of DVIZO as a reactant in complex organic syntheses are not widely reported in the readily available literature, its vinyl groups could potentially participate in a variety of organic reactions, such as:
-
Diels-Alder Reactions: The vinyl groups could act as dienophiles in [4+2] cycloaddition reactions to form six-membered rings, a powerful tool in synthetic organic chemistry.[9][10][11][12][13]
-
Michael Additions: The electron-withdrawing nature of the adjacent amide group could activate the vinyl groups for conjugate addition reactions.
-
Heck and Suzuki Couplings: The vinyl groups could potentially participate in palladium-catalyzed cross-coupling reactions.
Further exploration of the reactivity of this compound in these and other organic transformations could lead to the development of novel synthetic methodologies and the creation of new molecular architectures.
Conclusion and Future Perspectives
This compound is a versatile bifunctional monomer and crosslinking agent with established applications in the polymer industry and significant potential in emerging fields. Its ability to enhance the mechanical and thermal properties of polymers makes it a valuable component in high-performance coatings, adhesives, and resins. The exploration of its use in biomedical applications, particularly in the development of hydrogels for controlled drug delivery and tissue engineering, is a promising area for future research. Furthermore, its potential as a building block in organic synthesis remains largely untapped and warrants further investigation. As the demand for advanced materials with tailored properties continues to grow, the unique chemical architecture of this compound ensures its continued relevance and potential for new and innovative applications.
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1,3-Divinyl-2-imidazolidinone. (n.d.). MySkinRecipes. Retrieved January 13, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols: 1,3-Divinylimidazolidin-2-one in High-Performance Coatings
Introduction: A Novel Reactive Diluent and Crosslinker for Advanced Coating Formulations
In the dynamic landscape of high-performance coatings, the pursuit of formulations that offer superior durability, chemical resistance, and enhanced mechanical properties is relentless. 1,3-Divinylimidazolidin-2-one (DVI), a bifunctional vinyl monomer, has emerged as a compelling reactive diluent and crosslinking agent. Its unique cyclic urea structure, coupled with two reactive vinyl groups, presents a versatile building block for creating robust and resilient coating systems. This guide provides a comprehensive overview of the application of DVI in high-performance coatings, detailing its mechanism of action, formulation guidelines, and protocols for performance evaluation.
While specific peer-reviewed data on this compound is emerging, the principles of its reactivity can be understood through the well-established chemistry of vinyl ethers and N-vinyl amides in polymerization processes.[1] This document synthesizes available information and provides expert insights based on analogous chemistries to guide researchers and formulation scientists in harnessing the potential of DVI.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of DVI is crucial for its effective incorporation into coating formulations.
| Property | Value | Source |
| CAS Number | 13811-50-2 | [2] |
| Molecular Formula | C₇H₁₀N₂O | [2] |
| Molecular Weight | 138.17 g/mol | [2] |
| Appearance | Colorless to light yellow liquid or solid | [3] |
| IUPAC Name | 1,3-bis(ethenyl)imidazolidin-2-one | [2] |
Mechanism of Action: Enhancing Coating Performance Through Crosslinking
The efficacy of this compound in high-performance coatings stems from the reactivity of its two vinyl groups. These groups can participate in polymerization reactions through two primary mechanisms: free-radical polymerization and, potentially, cationic polymerization. This dual reactivity allows for its use in a variety of curing systems, most notably in ultraviolet (UV) curable and polyurethane coatings.[1]
Free-Radical Polymerization in UV-Curable Coatings
In UV-curable formulations, DVI acts as a reactive diluent, reducing the viscosity of the system for improved application properties, and as a crosslinker, enhancing the final film properties. The process is initiated by a photoinitiator that, upon exposure to UV light, generates free radicals.[4]
This crosslinked network imparts several desirable properties to the coating:
-
Enhanced Hardness and Scratch Resistance: The three-dimensional network created by DVI increases the rigidity of the coating.
-
Improved Chemical Resistance: The dense crosslinked structure provides a more effective barrier against chemical attack.
-
Increased Thermal Stability: The covalent bonds formed during crosslinking enhance the thermal stability of the polymer matrix.[3]
Application in Polyurethane Systems
In two-component (2K) polyurethane coatings, DVI can function as a reactive diluent to reduce the viscosity of the polyol component, thereby lowering the volatile organic compound (VOC) content.[5] While the vinyl groups of DVI do not directly react with the isocyanate groups, they can be formulated to co-react with other components in the system or be cured in a subsequent step, such as a dual-cure system involving both isocyanate-polyol reaction and UV curing.
Formulation Guidelines and Starting Point Formulations
The optimal concentration of this compound will vary depending on the specific resin system and desired coating properties. As a starting point, formulators can consider the following guidelines.
UV-Curable Clear Coat for Wood
This formulation is designed to provide a hard, scratch-resistant, and chemically resistant clear coat for wood substrates.
| Component | Function | Weight % (Starting Point) |
| Epoxy Acrylate Oligomer | Primary resin binder | 50 - 60% |
| This compound (DVI) | Reactive diluent/Crosslinker | 10 - 20% |
| Tripropylene Glycol Diacrylate (TPGDA) | Reactive diluent | 15 - 25% |
| Photoinitiator (e.g., Irgacure 184) | Initiates polymerization | 3 - 5% |
| Leveling Agent | Improves surface smoothness | 0.5 - 1% |
Rationale for Component Selection:
-
Epoxy Acrylate Oligomer: Provides good hardness and chemical resistance.
-
DVI: Enhances crosslink density for improved scratch resistance and durability.[3] Its polar nature can also improve adhesion to wood substrates.[1]
-
TPGDA: A common reactive diluent used to adjust viscosity.[6]
-
Photoinitiator: Essential for initiating the UV curing process. The choice of photoinitiator will depend on the UV lamp spectrum and coating thickness.
High-Solids 2K Polyurethane Topcoat
This formulation aims to achieve a high-performance topcoat with reduced VOC content.
| Component | Function | Weight % (Starting Point) |
| Part A: Polyol Component | ||
| Acrylic Polyol | Primary resin binder | 60 - 70% |
| This compound (DVI) | Reactive diluent | 10 - 15% |
| Flow and Leveling Additives | Improves appearance | 1 - 2% |
| Degassing Agent | Prevents pinholes | 0.5 - 1% |
| Part B: Isocyanate Component | ||
| Hexamethylene Diisocyanate (HDI) Trimer | Crosslinker | 20 - 25% (based on NCO:OH ratio) |
Rationale for Component Selection:
-
Acrylic Polyol: Offers good weatherability and gloss retention.
-
DVI: Reduces the viscosity of the polyol component, allowing for a higher solids content and lower VOCs.[5]
-
HDI Trimer: A common aliphatic isocyanate that provides excellent durability and UV resistance.
Experimental Protocols: Preparation, Curing, and Performance Testing
Rigorous and standardized testing is essential to validate the performance enhancements provided by this compound. The following protocols are based on widely accepted ASTM standards.[7][8]
Protocol 1: Preparation of a UV-Curable Coating Formulation
-
Pre-mixing: In a suitable mixing vessel, combine the epoxy acrylate oligomer, this compound, and TPGDA.
-
Dispersion: Mix the components at a moderate speed using a high-speed disperser until a homogeneous mixture is achieved.
-
Additive Incorporation: Add the leveling agent and continue mixing at a lower speed.
-
Photoinitiator Addition: In a separate container, dissolve the photoinitiator in a small portion of the reactive diluent mixture. Add this solution to the main batch and mix thoroughly until fully dissolved. Avoid excessive exposure to light.
-
Degassing: Place the formulation in a vacuum chamber to remove any entrapped air bubbles.
-
Viscosity Measurement: Measure the viscosity of the final formulation using a Brookfield viscometer to ensure it meets the specifications for the intended application method.
Protocol 2: Application and UV Curing
-
Substrate Preparation: Ensure the substrate (e.g., wood panel, steel panel) is clean, dry, and free of any contaminants.
-
Application: Apply the coating to the substrate using a film applicator or spray gun to achieve the desired dry film thickness.
-
Curing: Pass the coated substrate under a UV lamp (e.g., mercury vapor or LED) with a specified intensity and dose. The curing parameters will need to be optimized based on the formulation and film thickness.
-
Post-Curing: Allow the cured coating to cool to room temperature before handling and testing.
Protocol 3: Performance Evaluation of Cured Coatings
The following ASTM test methods are recommended for evaluating the performance of coatings containing DVI.
| Performance Characteristic | ASTM Standard | Brief Description |
| Hardness | ASTM D3363 | Pencil Hardness Test: Determines the hardness of the coating by attempting to scratch the surface with pencils of known hardness.[7] |
| Adhesion | ASTM D3359 | Cross-Cut Adhesion Test: Assesses the adhesion of the coating to the substrate by making a lattice pattern through the film and applying pressure-sensitive tape. |
| Chemical Resistance | ASTM D1308 | Spot Test: Evaluates the resistance of the coating to various chemicals by placing a small amount of the chemical on the surface for a specified period. |
| Flexibility/Impact Resistance | ASTM D2794 | Falling Weight Impact Test: Measures the resistance of the coating to cracking upon impact.[7] |
| Abrasion Resistance | ASTM D4060 | Taber Abrasion Test: Determines the resistance of the coating to abrasion by rotating the coated panel under abrasive wheels. |
Conclusion and Future Outlook
This compound presents a promising avenue for the development of high-performance coatings with enhanced durability and reduced environmental impact. Its ability to act as both a reactive diluent and a crosslinker makes it a valuable tool for formulators seeking to push the boundaries of coating performance. While further research is needed to fully elucidate its reaction kinetics and optimize its use in various systems, the foundational principles of vinyl monomer chemistry provide a strong basis for its successful application. As the demand for more sustainable and higher-performing coatings continues to grow, the role of innovative molecules like DVI is expected to become increasingly significant.
References
-
Modern use of vinyl ethers and vinyl amids in UV curable applications - RadTech. Available at: [Link]
-
FORMULATION OF HIGH-QUALITY UV-CURABLE COATING CONTAINING RENEWABLE REACTIVE DILUENTS FOR WOOD PROTECTION. Available at: [Link]
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Characteristics and Applications of UV-Curable Coatings with Different Formulations. Available at: [Link]
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The Effect of Reactives Diluents to the Physical Properties of Acrylated Palm Oil Based Polyurethane Coatings - MATEC Web of Conferences. Available at: [Link]
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Physical Properties of Urethanes Specified by ASTM - Polydrive Industries. Available at: [Link]
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formulating polyurethane dispersions - Werner. Available at: [Link]
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Structure of acrylate monomers and their copolymerization with DVB - ResearchGate. Available at: [Link]
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uv-curable release coating and adhesive formulations containing vinylethers - INIS-IAEA. Available at: [Link]
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1,3-Divinyl-2-imidazolidinone - MySkinRecipes. Available at: [Link]
- US8703838B2 - UV-curable low surface energy coatings - Google Patents.
-
ASTM D4274 Standard Test Methods for Testing Polyurethane Raw Materials: Determination of Hydroxyl Numbers of Polyols US Lab - MaTestLab. Available at: [Link]
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This compound | C7H10N2O | CID 83742 - PubChem. Available at: [Link]
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Recent Advances on Glyoxylates and Related Structures as Photoinitiators of Polymerization - MDPI. Available at: [Link]
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Hydroxyl Number Testing of Polyols – ASTM D4274 Standard | Infinita Lab. Available at: [Link]
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wo-component (K) solventborne polyurethanes are the benchmark standard for high performance coatings in the majority of coatings markets. For the formulator the advantages include. Available at: [Link]
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Chapter 1 Free-Radical Polymerization. Available at: [Link]
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Radical polymerization - Wikipedia. Available at: [Link]
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Reactive diluent for polyurethane aircraft coatings - Incorez. Available at: [Link]
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- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
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Application Note: Synthesis and Characterization of Functional Hydrogels Using 1,3-Divinylimidazolidin-2-one (DVI)
Abstract
Hydrogels, with their three-dimensional polymeric networks and high water content, are pivotal materials in biomedical applications such as drug delivery and tissue engineering.[1][2] The functionality and mechanical integrity of these hydrogels are largely dictated by the chemical nature of their constituent monomers and crosslinking agents. This document provides a comprehensive guide to the synthesis and characterization of functional hydrogels using 1,3-Divinylimidazolidin-2-one (DVI), a versatile divinyl crosslinker. We present a detailed protocol for a one-pot, free-radical polymerization method, followed by essential characterization techniques to validate the hydrogel's structure, morphology, and functional properties. This guide is intended for researchers and professionals in materials science and drug development seeking to leverage DVI for the creation of advanced hydrogel systems.
Introduction to Functional Hydrogels and the Role of DVI
Hydrogels are crosslinked polymer networks capable of absorbing and retaining large volumes of water, a property that makes them highly biocompatible and structurally similar to native biological tissues.[2][3] Their utility in the biomedical field is vast, ranging from matrices for controlled drug release to scaffolds that support tissue regeneration.[1][4] The performance of a hydrogel is intrinsically linked to its architecture, which is defined during polymerization.
The choice of crosslinking agent is a critical determinant of the final properties of the hydrogel network. An ideal crosslinker should not only form stable covalent bonds to ensure structural integrity but also offer potential for functionalization. This compound (DVI), also known as N,N'-Divinylethyleneurea, is a cyclic urea derivative featuring two reactive vinyl groups.[5]
Scientist's Note: The two vinyl groups on DVI are highly susceptible to free-radical polymerization, allowing it to act as an efficient crosslinker. The cyclic urea core introduces polarity and potential hydrogen bonding sites within the hydrogel network, which can favorably influence swelling behavior and interactions with biological molecules. Unlike simple acrylate crosslinkers, the imidazolidinone ring offers a different chemical environment that can be exploited for specific applications.
This application note details a robust methodology for synthesizing a functional hydrogel using a common monomer, such as an N-vinyl amide, and DVI as the crosslinking agent via a straightforward free-radical polymerization.[6] We will then explore a suite of characterization techniques essential for validating the successful synthesis and understanding the material's properties.
The Chemistry of this compound (DVI)
DVI is a bifunctional monomer essential for creating a crosslinked polymer network.[5] Its structure is key to its function.
dot graph DVI_Structure { layout=neato; node [shape=none, margin=0]; bg_color="#FFFFFF";
DVI [ label=<
This compound (DVI)
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
> ]; } enddot Caption: Chemical structure and properties of the DVI crosslinker.[5][7]
The two terminal vinyl groups (C=C) are the active sites for polymerization. When subjected to a radical initiator, these double bonds break, forming covalent linkages with other monomer units and creating long polymer chains. Because DVI has two such groups, it can connect two different polymer chains, forming the crucial crosslinks that transform a liquid solution of monomers into a solid, water-swollen gel.
Principle of DVI-Based Hydrogel Formation
The synthesis protocol described herein relies on free-radical polymerization . This is a chain reaction process involving three key stages: initiation, propagation, and termination.
-
Initiation: A free-radical initiator (e.g., Ammonium Persulfate, APS) is thermally or chemically decomposed to generate highly reactive radical species.
-
Propagation: The initiator radical attacks the vinyl group of a monomer (e.g., N-vinylpyrrolidone) and the DVI crosslinker, initiating the growth of polymer chains. These chains rapidly grow by adding more monomer and DVI molecules.
-
Termination: The reaction stops when two growing radical chains combine or are deactivated.
The DVI molecules are incorporated randomly along the polymer chains and, by reacting at both of their vinyl ends, form a durable, three-dimensional network.
Materials and Safety
Reagents and Equipment
| Reagent / Material | Grade | Supplier Example | Purpose |
| N-Vinylpyrrolidone (NVP) | ≥99%, inhibitor-free | Sigma-Aldrich | Primary functional monomer |
| This compound (DVI) | ≥98% | TCI Chemicals | Crosslinking agent |
| Ammonium Persulfate (APS) | ACS Reagent, ≥98% | Thermo Fisher Scientific | Thermal initiator |
| N,N,N',N'-Tetramethylethylenediamine (TEMED) | ≥99% | Sigma-Aldrich | Accelerator for polymerization |
| Deionized (DI) Water | 18.2 MΩ·cm | In-house system | Solvent |
| Dialysis Tubing | MWCO 12-14 kDa | VWR | Purification |
| Equipment | |||
| Magnetic Stir Plate & Stir Bars | Mixing | ||
| Water Bath or Heating Mantle | Temperature control | ||
| Glass Vials / Reaction Vessel | Reaction container | ||
| Nitrogen Gas Source & Tubing | Degassing | ||
| Freeze Dryer (Lyophilizer) | Drying | ||
| Analytical Balance | Weighing |
Safety Precautions
-
This compound (DVI): Suspected of damaging fertility or the unborn child and may cause organ damage through prolonged exposure.[5] It is also a serious eye irritant.
-
N-Vinylpyrrolidone (NVP): Harmful if swallowed and causes serious eye irritation.
-
Ammonium Persulfate (APS): Strong oxidizer. May cause respiratory irritation.
-
TEMED: Flammable liquid and vapor. Toxic if inhaled and causes severe skin burns and eye damage.
ALWAYS work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). Consult the Safety Data Sheets (SDS) for all chemicals before use.[8][9][10][11]
Experimental Protocols
Protocol 1: Synthesis of NVP/DVI Hydrogel
This protocol describes the synthesis of a hydrogel with a total monomer concentration of 15% (w/v) and a DVI crosslinker concentration of 2 mol% relative to the primary monomer.
-
Preparation of Monomer Solution:
-
In a 50 mL glass vial, add 25 mL of deionized water.
-
Add 4.20 g of N-Vinylpyrrolidone (NVP) to the water and stir until fully dissolved.
-
Add 0.11 g of DVI to the solution. Stir until it is completely dissolved.
-
Scientist's Note: The concentration of the crosslinker is a critical parameter. Higher DVI concentrations will lead to a more tightly crosslinked network, resulting in a stiffer hydrogel with a lower swelling capacity. This parameter should be optimized based on the desired application.
-
-
Degassing:
-
Seal the vial with a rubber septum.
-
Purge the solution with nitrogen gas for 20-30 minutes by bubbling the gas through the liquid via a long needle, with a second short needle acting as a vent.
-
Scientist's Note: Oxygen is an inhibitor of free-radical polymerization. Removing dissolved oxygen from the solution is crucial for ensuring consistent and complete polymerization.
-
-
Initiation of Polymerization:
-
Prepare a fresh solution of the initiator by dissolving 40 mg of APS in 1 mL of DI water.
-
Using a syringe, add 20 µL of TEMED to the monomer solution, followed by 0.5 mL of the APS solution. Gently swirl the vial to mix.
-
Scientist's Note: TEMED acts as a catalyst, accelerating the decomposition of APS into sulfate radicals, which initiates the polymerization. The reaction will begin almost immediately upon addition.
-
-
Curing:
-
Place the sealed vial in a pre-heated water bath or oven at 60°C.
-
Allow the polymerization to proceed for 12-24 hours. The solution will turn from a clear liquid into a solid, transparent gel. A successful gel can be confirmed with a simple vial inversion test.[12]
-
-
Purification:
-
Carefully remove the hydrogel from the vial. It may be necessary to break the vial if the gel adheres strongly.
-
Cut the hydrogel into smaller discs (e.g., 2-3 mm thick) to increase the surface area for purification.
-
Place the hydrogel discs in a large beaker of DI water. Let them soak for 2-3 hours to remove the majority of unreacted components.
-
Transfer the discs to dialysis tubing and dialyze against DI water for 3-5 days, changing the water twice daily.
-
Scientist's Note: Purification is essential to remove unreacted monomers, initiator fragments, and oligomers, which could be cytotoxic or interfere with subsequent experiments.
-
-
Drying (Lyophilization):
-
Place the purified, swollen hydrogel discs in a suitable container and freeze them at -80°C for at least 4 hours.
-
Transfer the frozen samples to a lyophilizer and dry them under vacuum until all water has sublimated (typically 48-72 hours). The resulting dry, porous material is known as a xerogel.
-
Store the xerogel in a desiccator until further use.
-
Protocol 2: Characterization of the Synthesized Hydrogel
The swelling ratio provides insight into the crosslink density and hydrophilicity of the hydrogel.
-
Weigh a dry piece of the lyophilized hydrogel (xerogel). Let this be the dry weight (Wd).
-
Immerse the xerogel in a phosphate-buffered saline (PBS, pH 7.4) solution at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and weigh it. This is the swollen weight (Ws).
-
Continue until the weight becomes constant, indicating that equilibrium swelling has been reached.
-
Calculate the Equilibrium Swelling Ratio (ESR) using the formula:
-
ESR (%) = [(Ws,eq - Wd) / Wd] x 100
-
Where Ws,eq is the weight at equilibrium.[13]
-
FTIR is used to confirm the chemical structure of the hydrogel and the successful incorporation of the monomers.
-
Record the FTIR spectra of the pure NVP monomer, the DVI crosslinker, and the dried, powdered hydrogel sample.
-
Compare the spectra. Key indicators of successful polymerization include:
-
The disappearance or significant reduction of the C=C vinyl group absorption peaks (typically around 1620-1640 cm-1) in the hydrogel spectrum compared to the monomer spectra.
-
The presence of characteristic peaks from both NVP (e.g., C=O stretching of the lactam ring at ~1660 cm-1) and DVI (e.g., C=O stretching of the urea at ~1690 cm-1) in the final hydrogel.
-
SEM is used to visualize the surface morphology and internal porous structure of the hydrogel.[14]
-
Swell a piece of the hydrogel to equilibrium in DI water.
-
Flash-freeze the swollen sample in liquid nitrogen.
-
Fracture the frozen sample to expose its internal structure.
-
Lyophilize the fractured sample to preserve its porous architecture.
-
Mount the dry, fractured sample on an SEM stub using carbon tape and sputter-coat it with a thin layer of gold or platinum to make it conductive.
-
Image the cross-section under the SEM.
-
Scientist's Note: The pore size observed in SEM images is a critical factor for applications like drug delivery and tissue engineering, as it influences nutrient transport and cell infiltration.[14]
Rheology measures the mechanical properties of the hydrogel, such as its stiffness and viscoelasticity.[15]
-
Swell a disc-shaped hydrogel sample to equilibrium.
-
Place the sample on the bottom plate of a rheometer equipped with a parallel plate geometry.
-
Lower the upper plate to make contact with the hydrogel, ensuring a slight compressive force (normal force).
-
Perform an oscillatory frequency sweep at a constant, small strain (e.g., 1%) within the linear viscoelastic region.
-
Record the storage modulus (G') and the loss modulus (G'').
-
Interpretation: For a stable gel, the storage modulus (G'), which represents the elastic component, should be significantly higher than the loss modulus (G''), which represents the viscous component, across the frequency range.[16] The magnitude of G' is a direct measure of the hydrogel's stiffness.
Expected Results & Data Interpretation
The protocols described should yield a transparent, mechanically stable hydrogel. The characterization data can be summarized for comparative analysis.
| Parameter | Expected Result | Interpretation |
| Equilibrium Swelling Ratio (ESR) | 2000 - 4000% (in PBS) | A high ESR indicates a highly hydrophilic and porous network. This value will decrease with increasing DVI concentration. |
| FTIR Spectroscopy | Disappearance of vinyl peaks (~1630 cm-1). Presence of lactam (~1660 cm-1) and urea (~1690 cm-1) C=O peaks. | Confirms the consumption of vinyl groups during polymerization and the incorporation of both NVP and DVI into the polymer network. |
| SEM Morphology | Interconnected, porous network with pore sizes ranging from 5-50 µm (highly dependent on formulation). | Demonstrates the micro-architecture essential for diffusion and cell accommodation.[14] |
| Rheology (G' and G'') | G' > G''; G' in the range of 1-10 kPa. | Indicates the formation of a stable, elastic solid gel. Higher G' values correspond to a stiffer, more crosslinked hydrogel.[16] |
Conclusion
This compound is an effective crosslinking agent for the synthesis of functional hydrogels via free-radical polymerization. The protocols outlined in this guide provide a reliable framework for producing and fundamentally characterizing these materials. By systematically modulating parameters such as monomer and crosslinker concentration, researchers can tailor the hydrogel's swelling, mechanical, and morphological properties to suit a wide array of advanced applications, particularly in the fields of controlled drug delivery and regenerative medicine.[17][18]
References
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NVCL-Based Hydrogels and Composites for Biomedical Applications: Progress in the Last Ten Years. (n.d.). MDPI. Retrieved from [Link]
-
Characterization of Hydrogels. (2021, July 28). YouTube. Retrieved from [Link]
-
Homo- and Copolymer Hydrogels Based on N-Vinylformamide: An Investigation of the Impact of Water Structure on Controlled Release. (2023, April 14). National Institutes of Health. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Conventional Free Radical Polymerization of N-Vinyl Pyrrolidone Homopolymers. (n.d.). ResearchGate. Retrieved from [Link]
-
Exploring the Role of Poly (N-vinyl pyrrolidone) in Drug Delivery. (n.d.). ResearchGate. Retrieved from [Link]
-
Physical characterization of complex hydrogels. (a) The swelling ratio... (n.d.). ResearchGate. Retrieved from [Link]
-
Advanced Methods for the Characterization of Supramolecular Hydrogels. (n.d.). MDPI. Retrieved from [Link]
-
Nitroxide-Controlled Free-Radical Copolymerization of Vinyl and Divinyl Monomers. 2. Gelation. (1999, January 1). ACS Publications. Retrieved from [Link]
-
Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. (n.d.). Carl ROTH. Retrieved from [Link]
-
Investigation of Swelling, Morphological, and Thermal Properties of Superabsorbent Carrageenan-Based Hydrogel. (n.d.). ResearchGate. Retrieved from [Link]
-
One‐shot radical polymerization of vinyl monomers with different reactivity accompanying spontaneous delay of polymerization for the synthesis of double‐network hydrogels. (n.d.). ResearchGate. Retrieved from [Link]
-
Formation of Hydrogels Based on a Copolymer of N-Vinyl-2-pyrrolidone and Glycidyl Methacrylate in the Presence of the Reaction Product of 1,3-Dimethylmidazolium Dimethylphosphate and Elemental Sulfur. (2022, November 28). National Institutes of Health. Retrieved from [Link]
-
A Beginner's Guide to the Characterization of Hydrogel Microarchitecture for Cellular Applications. (2022, December 1). National Institutes of Health. Retrieved from [Link]
-
Poly(vinyl alcohol) Physical Hydrogels: Matrix-Mediated Drug Delivery Using Spontaneously Eroding Substrate. (2016, March 9). ACS Publications. Retrieved from [Link]
-
Poly(vinyl alcohol) Physical Hydrogels: Matrix-Mediated Drug Delivery Using Spontaneously Eroding Substrate. (n.d.). ACS Publications. Retrieved from [Link]
-
Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. (2023, June 29). National Institutes of Health. Retrieved from [Link]
-
This compound. (n.d.). precisionFDA. Retrieved from [Link]
-
Synthesis of Hydrogels and Their Progress in Environmental Remediation and Antimicrobial Application. (2022, December 26). MDPI. Retrieved from [Link]
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In-Depth Analysis of Polymers Synthesized with 1,3-Divinylimidazolidin-2-one: A Guide to Advanced Characterization Techniques
Introduction: The Unique Potential of Poly(1,3-Divinylimidazolidin-2-one)
This compound (DVI) is a versatile monomer distinguished by its two reactive vinyl groups and a polar, cyclic urea core. This unique structure allows for the synthesis of polymers with a range of interesting properties, from linear chains via single vinyl group polymerization to crosslinked networks when both vinyl groups participate. The resulting polymers, generically termed poly(DVI), are gaining attention for their potential applications in high-performance resins, specialty adhesives, and functional hydrogels. The polarity imparted by the imidazolidinone ring suggests utility in applications requiring adhesion, while the potential for crosslinking can enhance thermal stability and mechanical strength[1].
A thorough understanding of the structure-property relationships of poly(DVI) is paramount for its successful application. This necessitates a multi-faceted characterization approach to elucidate key parameters such as molecular weight, chemical structure, thermal stability, and morphology. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential techniques for characterizing polymers synthesized with DVI. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to ensure trustworthy and reproducible results.
I. Elucidating Polymer Structure: Spectroscopic and Chromatographic Techniques
The fundamental characteristics of a polymer are its chemical structure and molecular weight distribution. These properties directly influence its physical and mechanical behavior.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Polymerization and Microstructure
NMR spectroscopy is an indispensable tool for confirming the successful polymerization of DVI and for probing the microstructure of the resulting polymer chains. Both ¹H and ¹³C NMR provide detailed information about the local chemical environment of the atoms within the polymer.
Expertise & Experience: In the polymerization of DVI, the key spectral change to observe is the disappearance or significant reduction of the signals corresponding to the vinyl protons (typically in the range of 5.5-7.5 ppm in ¹H NMR) and vinyl carbons. The emergence of new, broader signals corresponding to the saturated polymer backbone confirms that polymerization has occurred. For poly(DVI), the methylene protons of the imidazolidinone ring are expected to show a characteristic signal around 3.5 ppm[2].
Protocol: ¹H NMR Analysis of Poly(DVI)
-
Sample Preparation: Dissolve 5-10 mg of the purified poly(DVI) sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the polymer.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Temperature: Room temperature (unless variable temperature studies are needed to resolve overlapping peaks).
-
Pulse Program: A standard single-pulse experiment is usually sufficient.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
-
Data Acquisition and Processing:
-
Acquire the Free Induction Decay (FID).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
-
Spectral Interpretation:
-
Identify the disappearance of vinyl proton signals.
-
Analyze the broad signals of the polymer backbone.
-
Integrate relevant peaks to determine the relative abundance of different proton environments.
-
Trustworthiness: Comparing the NMR spectrum of the purified polymer with that of the DVI monomer is a self-validating approach. The clear disappearance of the sharp vinyl resonances and the appearance of broad aliphatic signals provide unequivocal evidence of polymerization.
B. Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Check for Functional Group Conversion
FTIR spectroscopy is a quick and effective technique to monitor the conversion of functional groups during polymerization. It is particularly useful for observing the disappearance of the C=C double bonds of the vinyl groups.
Expertise & Experience: The polymerization of DVI can be readily followed by monitoring the disappearance of the characteristic vibrational bands of the vinyl groups. The C=C stretching vibration typically appears around 1640 cm⁻¹, and the C-H out-of-plane bending of the vinyl group is observed around 960 cm⁻¹. A significant decrease in the intensity of these peaks in the polymer spectrum compared to the monomer spectrum indicates successful polymerization[3][4]. The strong C=O stretching band of the imidazolidinone ring, expected around 1700 cm⁻¹, should remain present in the polymer.
Protocol: FTIR-ATR Analysis of Poly(DVI)
-
Sample Preparation: Place a small amount of the solid polymer sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. For viscous liquid samples, a thin film can be cast onto the crystal.
-
Instrument Setup:
-
Spectrometer: A standard benchtop FTIR spectrometer is sufficient.
-
Accessory: ATR is recommended for its ease of use and minimal sample preparation.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Acquisition and Analysis:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Compare the sample spectrum to the spectrum of the DVI monomer, focusing on the vinyl group absorption bands.
-
Trustworthiness: The internal reference provided by the stable carbonyl peak of the imidazolidinone ring allows for a semi-quantitative assessment of the conversion of the vinyl groups, making this a reliable and self-validating check for polymerization.
C. Gel Permeation Chromatography (GPC): Determining Molecular Weight and Polydispersity
GPC, also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution (MWD) of a polymer. This information is crucial as the molecular weight significantly impacts properties like viscosity, mechanical strength, and processability.
Expertise & Experience: GPC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute first, followed by smaller molecules. The output is a chromatogram from which the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be calculated. A narrow PDI (close to 1.0) indicates a more controlled polymerization process[5][6].
Protocol: GPC Analysis of Poly(DVI)
-
Sample Preparation:
-
Dissolve the poly(DVI) sample in a suitable mobile phase (e.g., THF, DMF with 0.01 M LiBr) at a concentration of 1-2 mg/mL.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrument Setup:
-
System: An integrated GPC system with a pump, injector, column oven, and a differential refractive index (RI) detector.
-
Columns: A set of columns with appropriate pore sizes to cover the expected molecular weight range of the polymer.
-
Mobile Phase: A good solvent for the polymer that is compatible with the columns.
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Isothermal, often around 35-40 °C to ensure good solubility and reduce viscosity.
-
-
Calibration and Analysis:
-
Calibrate the system using narrow molecular weight standards (e.g., polystyrene or PMMA).
-
Inject the filtered polymer solution.
-
Analyze the resulting chromatogram using GPC software to determine Mn, Mw, and PDI relative to the calibration standards.
-
Data Presentation: Expected Molecular Weight Data for Poly(DVI)
| Polymerization Method | Expected Mn ( g/mol ) | Expected Mw ( g/mol ) | Expected PDI |
| Free Radical Polymerization | 10,000 - 100,000 | 20,000 - 300,000 | 1.5 - 3.0 |
| Controlled Radical Polymerization | 5,000 - 50,000 | 6,000 - 60,000 | 1.1 - 1.5 |
| Cationic Polymerization | Variable | Variable | >1.5 |
Note: These are hypothetical expected ranges based on typical vinyl polymerizations and should be experimentally determined.
Trustworthiness: The use of well-characterized, narrow standards for calibration provides a reliable basis for determining the molecular weight distribution of the unknown polymer. The reproducibility of the elution profile for multiple injections of the same sample validates the stability of the GPC system.
II. Probing Thermal Properties: Calorimetry and Thermogravimetric Analysis
The thermal behavior of a polymer dictates its processing conditions and its performance at elevated temperatures.
A. Differential Scanning Calorimetry (DSC): Identifying Thermal Transitions
DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Expertise & Experience: For amorphous polymers like poly(DVI) is expected to be, the glass transition temperature (Tg) is a critical parameter. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step change in the heat capacity in the DSC thermogram[7][8]. The Tg is a crucial indicator of the polymer's usable temperature range.
Protocol: DSC Analysis of Poly(DVI)
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup:
-
Heat-Cool-Heat Cycle:
-
First Heat: Ramp from room temperature to a temperature above the expected Tg (e.g., 200 °C) at a rate of 10 °C/min. This is to erase the thermal history of the sample.
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., 0 °C).
-
Second Heat: Ramp again at 10 °C/min to the upper temperature limit. The Tg is typically determined from the second heating scan.
-
-
Atmosphere: Inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
-
-
Data Analysis:
-
Analyze the second heating curve to determine the midpoint of the step transition, which is reported as the Tg.
-
Data Presentation: Expected Thermal Transitions for Poly(DVI)
| Property | Expected Value | Significance |
| Glass Transition (Tg) | 100 - 180 °C | Defines the upper service temperature for rigid applications. |
Note: This is a hypothetical expected range and should be experimentally determined.
B. Thermogravimetric Analysis (TGA): Assessing Thermal Stability
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a polymer.
Expertise & Experience: The TGA thermogram shows the temperature at which the polymer begins to decompose (onset of decomposition) and the temperature of maximum decomposition rate. This information is vital for determining the upper temperature limit for processing and application of the polymer[7][8].
Protocol: TGA Analysis of Poly(DVI)
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Temperature Program: Ramp from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 or 20 °C/min.
-
Atmosphere: Inert (nitrogen) or oxidative (air) atmosphere, depending on the desired information.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
-
Identify the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG curve).
-
Trustworthiness: The combination of DSC and TGA provides a comprehensive understanding of the polymer's thermal behavior. The Tg from DSC indicates the onset of chain mobility, while the TGA data defines the limits of chemical stability at higher temperatures.
III. Visualizing the Process: Experimental Workflows
To ensure clarity and reproducibility, the relationship between the different characterization techniques can be visualized.
Caption: Workflow for the synthesis and characterization of poly(DVI).
IV. Conclusion: A Holistic Approach to Polymer Analysis
The comprehensive characterization of polymers synthesized from this compound requires a synergistic application of multiple analytical techniques. NMR and FTIR spectroscopy are essential for confirming the polymer structure and the success of the polymerization reaction. GPC is crucial for understanding the molecular weight distribution, which in turn governs many of the polymer's bulk properties. Finally, DSC and TGA provide vital information on the thermal behavior, defining the processing window and the operational limits of the material. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately characterize their poly(DVI) materials, paving the way for their successful implementation in a variety of advanced applications.
V. References
-
MySkinRecipes. (n.d.). 1,3-Divinyl-2-imidazolidinone. Retrieved from [Link]
-
Agilent. (2014). High Performance GPC Analysis for Reliable Polymer Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC and TGA curves of polyimide1-3. Retrieved from [Link]
-
Scribd. (n.d.). Polymer Analysis with GPC - Gel Permeation Chromatography. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020). Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. Retrieved from [Link]
-
ResearchGate. (n.d.). a TGA thermogram of synthesised polyimides PI-1 PI-2 and PI-3. b DSC.... Retrieved from [Link]
-
AZoM. (2012). Rapid Analysis of Polymeric Materials Using FT-IR Spectrometry. Retrieved from [Link]
-
MDPI. (2024). Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. Retrieved from [Link]
-
Semantic Scholar. (2019). [PDF] A Review on the Thermal Analysis of Phase Transitions in Foods and Drugs | Semantic Scholar. Retrieved from [Link]
-
NIH. (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Retrieved from [Link]
Sources
- 1. Dual-Cationic Poly(ionic liquid)s Carrying 1,2,4-Triazolium and Imidazolium Moieties: Synthesis and Formation of a Single-Component Porous Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [researchrepository.ul.ie]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C7H10N2O | CID 83742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
troubleshooting low yield in 1,3-Divinylimidazolidin-2-one synthesis
Welcome to the technical support center for the synthesis of 1,3-Divinylimidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yields and obtain high-purity products.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low or inconsistent yields are a frequent challenge in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Problem 1: Little to No Product Formation
Possible Cause 1: Inactive Catalyst
The N-vinylation of imidazolidin-2-one is often a catalyst-dependent process.[1] Catalyst inactivity is a primary suspect when the reaction fails to initiate.
-
Scientific Rationale: Many catalytic systems, particularly copper-based catalysts, are sensitive to air and moisture.[2] Oxidation or hydration of the catalyst can render it inactive, thereby preventing the crucial N-vinylation step.
-
Solution:
-
Use Fresh Catalyst: Ensure the catalyst is from a fresh, unopened container or has been stored under an inert atmosphere.
-
Activator/Ligand Check: If your protocol involves a ligand or an activator, verify its purity and ensure it was added in the correct stoichiometric ratio.
-
Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
-
Possible Cause 2: Poor Quality of Starting Materials
The purity of imidazolidin-2-one and the vinylating agent is critical for a successful reaction.
-
Scientific Rationale: Impurities in the starting materials can interfere with the catalyst or participate in side reactions, consuming the reagents and reducing the yield. For instance, protic impurities can react with and neutralize base catalysts.
-
Solution:
-
Purify Starting Materials: Recrystallize or distill the imidazolidin-2-one and the vinylating agent before use.
-
Confirm Identity and Purity: Use analytical techniques like NMR or GC-MS to confirm the identity and purity of your starting materials.
-
Possible Cause 3: Suboptimal Reaction Temperature
-
Scientific Rationale: The N-vinylation reaction has an optimal temperature range for achieving a reasonable reaction rate without promoting decomposition or side reactions. Temperatures that are too low will result in a sluggish or incomplete reaction, while excessively high temperatures can lead to product degradation or polymerization of the vinyl groups.
-
Solution:
-
Optimize Temperature: If no product is observed, incrementally increase the reaction temperature in small steps (e.g., 5-10 °C).
-
Literature Review: Consult the literature for the recommended temperature range for the specific catalytic system you are using.
-
Problem 2: Low to Moderate Yield with Significant Starting Material Remaining
Possible Cause 1: Insufficient Reaction Time
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Scientific Rationale: The reaction may be proceeding slower than anticipated due to factors such as lower-than-optimal temperature or lower catalyst loading.
-
Solution:
-
Monitor Reaction Progress: Use TLC or GC-MS to monitor the consumption of the starting material.
-
Extend Reaction Time: If the reaction is progressing but incomplete, extend the reaction time until the starting material is fully consumed.
-
Possible Cause 2: Catalyst Deactivation During the Reaction
-
Scientific Rationale: The catalyst may be initially active but deactivates over the course of the reaction. This can be caused by impurities introduced with the reagents or generated during the reaction.
-
Solution:
-
Incremental Catalyst Addition: In some cases, adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of the active species.
-
Re-evaluate Reagent Purity: Even small amounts of impurities can have a significant impact on catalyst lifetime.
-
Problem 3: Low Yield with Formation of Byproducts
Possible Cause 1: Side Reactions
-
Scientific Rationale: Various side reactions can compete with the desired N,N'-divinylation. These can include mono-vinylation, polymerization of the vinylating agent or the product, and decomposition of the starting materials or product under the reaction conditions. The formation of mono-vinylated imidazolidin-2-one is a common byproduct if the reaction does not go to completion.
-
Solution:
-
Stoichiometry Control: Ensure the correct stoichiometry of the vinylating agent to favor the formation of the di-vinylated product. An excess of the vinylating agent is often used.
-
Temperature Management: As mentioned earlier, high temperatures can promote polymerization. Maintain the reaction at the lowest effective temperature.
-
Inhibitor Addition: In some cases, a small amount of a radical inhibitor (e.g., hydroquinone) can be added to prevent polymerization of the vinyl groups.
-
Possible Cause 2: Product Degradation
-
Scientific Rationale: The desired this compound may be susceptible to degradation under the reaction or workup conditions. This is particularly relevant if the reaction requires harsh conditions (e.g., high temperature or strong base).
-
Solution:
-
Milder Reaction Conditions: Explore alternative catalytic systems that operate under milder conditions.
-
Workup Optimization: Ensure the workup procedure is as gentle as possible. For example, avoid prolonged exposure to strong acids or bases.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The synthesis of this compound typically involves the N-vinylation of imidazolidin-2-one (also known as ethylene urea). A common method is the reaction of imidazolidin-2-one with a vinylating agent in the presence of a catalyst. Copper-based catalytic systems are frequently employed for the N-vinylation of amides and related compounds.[1]
Q2: How can I effectively purify this compound?
Purification can be challenging due to the potential for polymerization and the presence of closely related byproducts such as the mono-vinylated intermediate.
-
Distillation: Vacuum distillation is a common method for purifying the final product. It is crucial to keep the distillation temperature as low as possible to prevent polymerization.
-
Chromatography: Column chromatography on silica gel can be used to separate the di-vinylated product from the mono-vinylated byproduct and other impurities. A non-polar to moderately polar eluent system is typically effective.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an effective purification method.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the product and any volatile byproducts, as well as for assessing the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product. The presence of the vinyl group protons and carbons in the respective spectra is a key indicator of a successful synthesis.
Quantitative Data Summary
| Parameter | Expected Outcome | Potential Low Yield Scenario | Troubleshooting Action |
| Yield | > 80% | < 40% | Re-evaluate all parameters: catalyst, reagents, temperature, time. |
| Purity (by GC-MS) | > 98% | Significant byproduct peaks | Optimize reaction conditions to minimize side reactions; refine purification method. |
| Reaction Time | 4-8 hours | > 24 hours with incomplete conversion | Increase temperature or catalyst loading cautiously. |
| Catalyst Loading | 1-5 mol% | No reaction or slow reaction | Increase catalyst loading incrementally. |
Experimental Workflow & Diagrams
General Experimental Protocol for this compound Synthesis
This is a general guideline and may need to be optimized for your specific laboratory conditions and reagents.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add imidazolidin-2-one, a suitable solvent (e.g., toluene or dioxane), and the catalyst (e.g., a copper(I) salt) and any required ligand.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Reagent Addition: Add the vinylating agent (e.g., a vinyl halide or vinylboronic acid derivative) and any necessary base to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation, column chromatography, or recrystallization.
Reaction Pathway and Troubleshooting Logic
Sources
preventing premature polymerization of 1,3-Divinylimidazolidin-2-one during storage
Welcome to the technical support guide for 1,3-Divinylimidazolidin-2-one (DVI). This document is designed for researchers, scientists, and professionals in drug development and polymer chemistry. Its purpose is to provide in-depth, field-proven insights into the safe handling and storage of DVI, with a specific focus on preventing its premature polymerization. As a highly reactive divinyl monomer, the stability of DVI is paramount to ensure experimental success and safety.
Understanding the Challenge: The Inherent Reactivity of DVI
This compound is a valuable monomer due to its two vinyl groups, which are susceptible to free-radical polymerization. This process, while essential for creating polymers, can also occur spontaneously and prematurely during storage if not properly managed. The polymerization is a highly exothermic chain reaction that can lead to product degradation, vessel pressurization, and potential safety hazards.
The mechanism proceeds via a classic free-radical pathway:
-
Initiation: A free radical is generated by an initiator, which can be heat, light (UV), or a chemical contaminant. This radical attacks one of the carbon-carbon double bonds of a DVI molecule.[1]
-
Propagation: The newly formed monomer radical then attacks another DVI molecule, adding it to the growing polymer chain and regenerating the radical at the new chain end.[1]
-
Termination: The reaction ceases when two growing chains combine (coupling) or react in a way that neutralizes their radical ends (disproportionation).[1]
This cascade can be triggered by seemingly benign environmental factors, making strict adherence to storage protocols essential.
Caption: Free-Radical Polymerization Workflow.
Frequently Asked Questions (FAQs)
Q1: What exactly is premature polymerization?
Premature polymerization is the unintended conversion of liquid monomer into solid or semi-solid polymer or oligomer during storage or handling, prior to its intended use. For DVI, this typically manifests as an increase in viscosity, the formation of a gel, or complete solidification. It is a critical issue as it renders the monomer unusable and can create significant safety risks due to heat generation and potential container over-pressurization.
Q2: What environmental factors can trigger the polymerization of DVI?
Several factors can initiate polymerization:
-
Heat: Elevated temperatures increase the rate of formation of spontaneous free radicals from the monomer itself or from trace impurities. All vinyl monomers have a temperature at which they will begin to self-polymerize.[2]
-
Light: UV light possesses sufficient energy to break chemical bonds and generate free radicals, initiating the polymerization chain reaction.
-
Contamination: Impurities such as metal ions (e.g., from rust), peroxides, or other radical-generating species can act as initiators.
-
Oxygen: While often acting as an inhibitor in conjunction with phenolic compounds, oxygen can also form peroxides under certain conditions, which subsequently decompose into initiating radicals.
Q3: How do chemical inhibitors prevent this process?
Inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization. They function by reacting with and neutralizing free radicals as they form, effectively stopping the polymerization chain before it can propagate.[3] This period of prevention is known as the induction period.[2] For vinyl monomers, these are often referred to as free-radical scavengers. The choice and concentration of an inhibitor are critical for balancing stability with reactivity for the end-user.
Table 1: Common Inhibitors for Vinyl Monomers
| Inhibitor Name | Acronym | Typical Concentration | Mechanism of Action |
|---|---|---|---|
| Hydroquinone | HQ | 100-1000 ppm | Reacts with radicals to form stable species. |
| Monomethyl Ether of Hydroquinone | MEHQ | 10-200 ppm | Requires oxygen to be an effective inhibitor.[4] |
| Phenothiazine | PTZ | 10-500 ppm | Highly effective, oxygen-independent radical scavenger.[2][4] |
| 4-tert-Butylcatechol | TBC | 10-100 ppm | Effective radical trap, often used for styrene. |
Q4: What are the ideal storage conditions for this compound?
Proper storage is the most critical step in maintaining the integrity of DVI. The following conditions are mandatory.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2-8°C | Reduces the rate of spontaneous radical formation. |
| Atmosphere | Inert Gas Blanket (Nitrogen or Argon) | Prevents the formation of peroxides and displaces oxygen.[5][6] |
| Light | Amber glass bottle or opaque container | Protects from UV light, which can initiate polymerization.[7] |
| Container | Original, tightly sealed container | Prevents contamination and moisture ingress. |
| Location | Cool, dry, well-ventilated area away from heat sources.[5][6] | Minimizes exposure to external initiators. |
Troubleshooting Guide
This guide provides direct answers to specific issues you may encounter during your experiments.
Caption: Initial Monomer Quality Check Workflow.
Problem: My freshly opened bottle of DVI appears cloudy and more viscous than expected.
-
Causality: This is a clear sign of partial polymerization. The cloudiness is due to the formation of polymer chains that are insoluble or semi-soluble in the monomer, and the increased viscosity is a direct result of their presence. This indicates that the inhibitor may have been depleted or the material was exposed to an initiator like heat or light during transit.
-
Solution:
-
Do not use the material. The presence of polymer can unpredictably alter reaction kinetics and stoichiometry.
-
Do not attempt to heat the monomer to redissolve the polymer. This will only accelerate further polymerization and can lead to a dangerous runaway reaction.
-
Safely cap the bottle, label it clearly as "Polymerized Monomer," and consult your institution's safety officer for proper disposal procedures for reactive chemicals.
-
Contact the supplier to report the issue.
-
Problem: I need to use only a portion of the DVI from the bottle. What is the correct way to store the remainder?
-
Causality: Opening the bottle exposes the monomer to atmospheric oxygen and moisture. While a small amount of oxygen is necessary for some inhibitors (like MEHQ) to function, excessive or prolonged exposure can be detrimental. The primary goal is to re-establish an inert environment.
-
Solution: Follow the "Protocol for Storing Opened Monomers" detailed below. The key is to minimize the headspace in the container and replace the air with an inert gas.
Problem: I need to remove the inhibitor for a sensitive polymerization reaction. How should I do this?
-
Causality: The inhibitor must be removed to allow polymerization to proceed as intended. However, once the inhibitor is removed, the monomer is extremely susceptible to spontaneous polymerization.
-
Solution:
-
Inhibitor removal should be the very last step performed immediately before initiating your experiment.
-
The most common and effective method is to pass the monomer through a column of activated basic alumina. This adsorbs the phenolic inhibitor.
-
Follow the "Protocol for Inhibitor Removal" below. Never store inhibitor-free DVI. Prepare only the amount needed for the immediate experiment.
-
Experimental Protocols
Protocol 1: Recommended Storage Procedure for Opened Monomers
-
Prepare: Work in a well-ventilated fume hood. Have the DVI bottle, a clean, dry syringe or cannula, a source of dry inert gas (nitrogen or argon) with a regulator, and a new, clean, dry amber glass storage vessel with a septum-lined cap if transferring.
-
Dispense Monomer: Quickly dispense the required amount of DVI from the main bottle. Minimize the time the bottle is open.
-
Inert Gas Purge: Insert a long needle connected to the inert gas line into the headspace of the original bottle (or the new vessel). Insert a second, shorter needle to act as a vent.
-
Blanket: Gently flush the headspace with the inert gas for 1-2 minutes. The goal is to displace all air without bubbling gas through the liquid, which could evaporate the monomer.
-
Seal: Remove the vent needle first, then the gas inlet needle, and immediately seal the container tightly.
-
Store: Wrap the cap with paraffin film for an extra layer of protection and place the container in a designated 2-8°C storage location away from light.
Caption: Key Elements of Proper Monomer Storage.
Protocol 2: Procedure for Inhibitor Removal Prior to Use
-
Column Preparation: In a fume hood, pack a small glass chromatography column with activated basic alumina. The amount should be approximately 10-20g of alumina per 100 mL of monomer. Do not use acidic or neutral alumina.
-
Pre-wet Column: Pre-wet the alumina with a small amount of anhydrous solvent (e.g., dichloromethane) that is compatible with your reaction and allow it to drain. Then, gently flush the column with inert gas.
-
Elution: Carefully add the required volume of DVI to the top of the column.
-
Collection: Collect the clear, inhibitor-free monomer that elutes from the column into a clean, dry flask under a gentle stream of inert gas.
-
Immediate Use: Use the purified monomer immediately. Any delay dramatically increases the risk of polymerization. Dispose of the alumina column according to your institution's hazardous waste guidelines.
References
-
Fisher Scientific. (2014-08-11). SAFETY DATA SHEET for 1,3-Dimethylimidazolidin-2-one.
-
Gladfelter, A. S. (1969). Polymerization inhibitors for vinyl monomers and unsaturated polyesters. Google Patents.
-
Goldfein, M.D., Gladyshev, G.P., & Trubnikov, A.V. (1996). Kinetics and Mechanism of the Inhibited Polymerization of Vinyl Monomers. CRC Press.
-
Lowe, J. P. (1997). The control of runaway polymerisation reactions by inhibition techniques. IChemE Symposium Series No. 134.
-
Fisher Scientific. (2014-08-11). SAFETY DATA SHEET for 1,3-Dimethyl-2-imidazolidinone.
-
Bovey, F. A., & Kolthoff, I. M. (1947). Inhibition and Retardation of Vinyl Polymerization. Chemical Reviews.
-
Ahmad, Z., et al. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers.
-
Fisher Scientific. (2014-08-11). SAFETY DATA SHEET for a related chemical.
-
Duecker, D. C., & Hutter, G. F. (2011). Method of free radically polymerizing vinyl monomers. Google Patents.
-
Spectrum Chemical. (2008-09-02). Material Safety Data Sheet for 1,3-Dimethyl-2-imidazolidinone.
-
CymitQuimica. (2024-12-19). Safety Data Sheet.
-
Hsieh, Y.-T., et al. (2020). Reversible-Deactivation Radical Polymerization of Vinyl Monomers Mediated by Schiff Bases. Macromolecules.
-
Daeneke, T., et al. (2020). Radical Polymerization of Vinyl Monomers by Stimuli-Induced Liquid Metal Particle Initiators. ACS Macro Letters.
-
Wikipedia. (n.d.). 1,3-Dimethyl-2-imidazolidinone.
-
PubChem. (n.d.). This compound.
-
MITSUI CHEMICALS AMERICA, INC. (n.d.). DMI™ 1,3 Dimethyl-2-Imidazolidinone.
-
Bruns, N., et al. (2019). Enzyme-initiated Free Radical Polymerizations of Vinyl Monomers Using Horseradish Peroxidase. Methods in Enzymology.
-
Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization.
Sources
optimizing initiator concentration for 1,3-Divinylimidazolidin-2-one polymerization
Welcome to the technical support center for the polymerization of 1,3-Divinylimidazolidin-2-one (DVI). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this divinyl monomer. My aim is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Introduction: The Critical Role of the Initiator
The polymerization of a divinyl monomer like this compound is fundamentally different from that of its monofunctional counterparts. The presence of two polymerizable vinyl groups introduces the possibility of crosslinking, leading to the formation of an insoluble polymer network, or gel. The concentration of the initiator is arguably the most critical parameter you will control. It directly dictates the number of growing polymer chains, which in turn influences the polymerization rate, the final molecular weight, and, most importantly, the point at which the system transitions from soluble polymer chains to an intractable gel. An improperly optimized initiator concentration can lead to failed experiments, characterized by either low conversion or premature gelation. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common types of initiators used for DVI polymerization?
A1: DVI can be polymerized via standard free-radical or cationic mechanisms.
-
Free-Radical Polymerization: The most common approach utilizes thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The choice depends on the desired reaction temperature, dictated by the initiator's half-life.[1]
-
Cationic Polymerization: Strong electrophiles, such as Lewis acids or strong protic acids, can initiate the polymerization of vinyl ethers and other susceptible monomers.[2] However, this method can be sensitive to impurities.
Q2: How does initiator concentration generally affect the final polymer?
A2: Initiator concentration has an inverse relationship with molecular weight; a higher initiator concentration produces more, shorter polymer chains, thus lowering the average molecular weight.[1][3][4] Conversely, it increases the polymerization rate because more radical species are generated to propagate the reaction.[3]
Q3: Why is gelation such a major concern with DVI?
A3: As a divinyl monomer, each DVI unit incorporated into a polymer chain still possesses a pendant vinyl group that can react with another growing chain. This intermolecular reaction creates a crosslink. As the reaction proceeds, the number of crosslinks increases, connecting polymer chains until a single, macroscopic, insoluble network (a gel) is formed. This phenomenon, known as the gel point, is highly dependent on reaction conditions.[5]
Q4: What is a typical starting point for initiator concentration?
A4: A common starting range for free-radical polymerization is 0.01 to 1% by weight of initiator relative to the monomer.[6][7] For divinyl systems like DVI, it is prudent to start at the lower end of this range (e.g., 0.01-0.1 wt%) to minimize the risk of premature gelation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The troubleshooting logic is outlined in the diagram below.
Caption: General troubleshooting workflow for polymerization issues.
Q: My reaction mixture turned into an insoluble gel almost immediately after reaching temperature. What went wrong?
A: This is a classic case of premature gelation, a common issue with divinyl monomers.
-
Causality: You have likely exceeded the critical gel point far too early in the reaction. This happens when an excessive number of polymer chains are initiated simultaneously, leading to rapid intermolecular crosslinking before monomer consumption is significant. A high initiator concentration is a primary cause.[5] Other factors include high monomer concentration and low solvent volume, which increase the probability of chains reacting with each other.
-
Troubleshooting Actions:
-
Drastically Reduce Initiator Concentration: Perform a screening experiment, decreasing the initiator concentration by factors of 2, 5, and 10.
-
Increase Solvent Dilution: Diluting the reaction mixture can favor intramolecular cyclization (where a chain's pendant vinyl group reacts with its own radical end) over intermolecular crosslinking. This delays the onset of gelation.[5]
-
Lower the Reaction Temperature: If using a thermal initiator, lowering the temperature will slow its decomposition rate, effectively reducing the concentration of active radicals at any given time. You may need to switch to an initiator with a lower decomposition temperature to maintain a reasonable reaction rate.
-
Consider a Slower Initiator Dosing Strategy: Instead of adding all the initiator at the beginning, a slow, continuous feed of the initiator can maintain a low, steady concentration of radicals, providing better control over the reaction.[6]
-
Q: My reaction ran for hours, but I have very low monomer conversion. What are the initiator-related causes?
A: Low conversion points to an issue with the initiation step being too slow or inhibited.
-
Causality:
-
Insufficient Initiator: The initiator concentration may simply be too low to generate enough radicals to drive the polymerization to high conversion in a reasonable timeframe.
-
Inappropriate Initiator Half-Life: The selected initiator may be too stable at your reaction temperature. The half-life of an initiator is the time it takes for half of it to decompose at a given temperature. If the half-life is too long (e.g., many hours), the rate of radical generation will be very slow.[6]
-
Presence of Inhibitors: Oxygen is a potent radical scavenger and a common cause of polymerization inhibition. Impurities in the monomer or solvent can also react with and consume radicals before they can initiate polymerization.[8]
-
-
Troubleshooting Actions:
-
Incrementally Increase Initiator Concentration: Try doubling the initiator concentration to see if the conversion rate improves.
-
Verify Initiator Choice: Select an initiator with a half-life of approximately 1 hour at your desired reaction temperature. This ensures a steady supply of radicals throughout the initial phase of the polymerization.[6]
-
Ensure an Inert Atmosphere: Thoroughly deoxygenate your monomer and solvent by sparging with an inert gas (e.g., nitrogen or argon) before adding the initiator. Maintain this inert atmosphere throughout the reaction.[8]
-
Purify Your Monomer: If you suspect impurities, consider passing the monomer through a column of basic alumina to remove acidic inhibitors.[9]
-
Q: My polymer is soluble, but the molecular weight is much lower than expected and the polydispersity index (PDI) is very high (>2.0). How do I address this?
A: This indicates poor control over the polymerization, often stemming from the initiation conditions.
-
Causality:
-
Low Molecular Weight: As established, a high initiator concentration leads to a large number of chains being initiated, resulting in a lower final molecular weight for a given amount of monomer.[1][3][4]
-
High Polydispersity (PDI): A broad molecular weight distribution suggests that polymer chains were not all initiated at the same time or that significant chain transfer reactions occurred. Inefficient or slow initiation relative to propagation is a common cause.
-
-
Troubleshooting Actions:
-
Decrease Initiator Concentration: To increase molecular weight, reduce the amount of initiator. This will create fewer chains that grow for a longer period.[4]
-
Ensure Homogeneous Initiation: Make sure the initiator is fully dissolved and rapidly mixed into the reaction solution at the start. Inadequate mixing can create "hot spots" of high radical concentration, leading to a broad PDI.[6]
-
Consider Controlled Radical Polymerization (CRP): For applications requiring precise control over molecular weight and a narrow PDI (typically < 1.5), conventional free-radical polymerization may be insufficient. Techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) or ATRP (Atom Transfer Radical Polymerization) are designed to provide this level of control.[10][11]
-
| Parameter Change | Effect on Reaction Rate | Effect on Molecular Weight | Risk of Premature Gelation |
| Increase Initiator Conc. | Increases[3] | Decreases[1][3] | Increases[5] |
| Decrease Initiator Conc. | Decreases | Increases[4] | Decreases |
Experimental Protocol: Optimizing Initiator Concentration for DVI Polymerization
This protocol outlines a screening experiment to determine a suitable initiator concentration for the free-radical polymerization of DVI using AIBN in a solvent like dioxane or toluene.
Objective: To identify an initiator concentration that yields a high conversion of soluble polymer while avoiding premature gelation.
Caption: Workflow for initiator concentration screening experiment.
Materials:
-
This compound (DVI), purified
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous, inhibitor-free solvent (e.g., dioxane)
-
Reaction vials with septa and stir bars
-
Inert gas (Nitrogen or Argon)
-
Precipitation solvent (e.g., cold methanol or hexane)
Procedure:
-
Prepare Stock Solutions:
-
Monomer Stock: Prepare a solution of DVI in the chosen solvent (e.g., 2 M).
-
Initiator Stock: Prepare a stock solution of AIBN in the same solvent (e.g., 0.1 M). This allows for accurate dispensing of small quantities.
-
-
Set Up Reactions:
-
In a series of identical reaction vials, add the required volume of the DVI monomer stock solution. For this example, use 5 mL per vial.
-
This protocol will screen five AIBN concentrations corresponding to molar ratios of [Monomer]:[Initiator] of 500:1, 1000:1, 2000:1, 4000:1, and 8000:1.
-
-
Deoxygenation:
-
Seal the vials with septa.
-
Sparge each vial with inert gas for 15-20 minutes by inserting a long needle connected to the gas line below the liquid surface and a short needle as an outlet.
-
-
Initiation:
-
Using a gas-tight syringe, add the calculated volume of the AIBN stock solution to each vial to achieve the target concentrations.
-
Place the vials in a preheated reaction block or oil bath set to the desired temperature (e.g., 70 °C for AIBN). Start a timer.
-
-
Monitoring:
-
Visually inspect the vials regularly for any signs of increased viscosity or gelation. Record the time to gelation for any reactions that solidify.
-
For a more detailed kinetic analysis, small aliquots can be withdrawn at set time points to determine monomer conversion via techniques like ¹H NMR or GC.
-
-
Quenching and Isolation:
-
After a predetermined time (e.g., 6 hours), or if a reaction becomes too viscous, quench the polymerization by rapidly cooling the vial in an ice bath and exposing it to air.
-
Slowly pour the reaction mixture into a beaker containing a large excess of a stirred, cold non-solvent (e.g., methanol) to precipitate the polymer.
-
Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
-
Analysis:
-
Conversion: Calculate the monomer conversion gravimetrically from the mass of the dried polymer.
-
Solubility: Test the solubility of the dried polymer in a good solvent (e.g., THF, Chloroform). If it only swells, it is crosslinked.
-
Molecular Weight: For soluble polymers, analyze the molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
By comparing the results across the different initiator concentrations, you can identify the optimal range that balances high conversion with the formation of a soluble, processable polymer.
References
- Effect of dilution on branching and gelation in living copolymerization of monomer and divinyl cross-linker: Modeling using dynamic lattice liquid model (DLL) and Flory–Stockmayer (FS) model. (2025).
- US7173095B2 - Polymerization process involving the dosing initiators.
- Troubleshooting Common Issues in Emulsion Polymerization Reactors. (2024). Jinzong Machinery.
- Troubleshooting step growth polymeriz
- A Critical Assessment of the Kinetics and Mechanism of Initiation of Radical Polymerization with Commercially Available Dialkyldiazene Initiators.
- Fine control of the molecular weight and polymer dispersity via a latent monomeric retarder. RSC Publishing.
- Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents. (2006). PMC - NIH.
- Influence of Initiator Concentration on the Polymerization Course of Methacryl
- US8367784B2 - Continuous dosing of extremely fast initiators during polymerization reactions.
- Cationic Polymeriz
- How to control the molecular weight in polymerizing acrylamide with free radical polymerization?. (2013).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US7173095B2 - Polymerization process involving the dosing initiators - Google Patents [patents.google.com]
- 7. US8367784B2 - Continuous dosing of extremely fast initiators during polymerization reactions - Google Patents [patents.google.com]
- 8. jinzongmachinery.com [jinzongmachinery.com]
- 9. reddit.com [reddit.com]
- 10. Fine control of the molecular weight and polymer dispersity via a latent monomeric retarder - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Crosslinking Density in Polymers with 1,3-Divinylimidazolidin-2-one (DVI)
<
Welcome to the technical support center for utilizing 1,3-Divinylimidazolidin-2-one (DVI) as a crosslinking agent. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to precisely control the crosslinking density of your polymers, ensuring reproducible and optimal performance in your applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the use of DVI in polymer crosslinking.
Q1: What is this compound (DVI) and why is it used as a crosslinking agent?
A1: this compound, also known as N,N'-Divinylethyleneurea, is a divinyl monomer commonly employed as a crosslinking agent in polymer chemistry.[1][2][3][4] Its two vinyl groups can participate in polymerization reactions, forming covalent bonds that link different polymer chains together. This creates a three-dimensional polymer network.[5] DVI is valued for its ability to enhance the thermal stability and mechanical strength of polymers, making them more rigid and durable.[2]
Q2: What is the basic mechanism of crosslinking with DVI?
A2: DVI participates in free-radical polymerization.[6] When a polymerization reaction is initiated (e.g., by heat or UV light in the presence of a photoinitiator), free radicals are generated. These radicals react with the vinyl groups of both the primary monomer and the DVI crosslinker. As the polymer chains grow, the pendant vinyl groups on the incorporated DVI units can react with other growing chains, creating a crosslink.
Q3: What are the key parameters that control crosslinking density?
A3: The primary factors influencing the final crosslinking density of your polymer network are:
-
Concentration of DVI: A higher concentration of the crosslinking agent generally leads to a higher crosslinking density.[7][8][9][10]
-
Initiator Concentration: The amount of initiator affects the number of growing polymer chains and their length, which in turn influences the efficiency of the crosslinking reaction.[11][12]
-
Reaction Temperature: Temperature impacts the rates of initiation, propagation, and termination, all of which play a role in the final network structure.[13][14]
-
Monomer-to-Crosslinker Reactivity Ratios: The relative reactivity of the primary monomer and DVI will determine how the crosslinker is incorporated into the polymer chains.[15]
Q4: How can I characterize the crosslinking density of my polymer?
A4: Several methods can be used to determine the crosslinking density of your polymer network:
-
Swelling Studies: Crosslinked polymers will swell in a good solvent but will not dissolve.[16] The degree of swelling is inversely related to the crosslinking density.[7][8][17][18]
-
Mechanical Testing: The mechanical properties of a polymer, such as its elastic modulus, are directly related to its crosslinking density.[5][19] Generally, a higher crosslink density results in a higher modulus.[19]
-
Spectroscopy (e.g., NMR): In some cases, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) can be used to quantify the degree of crosslinking by comparing the integrals of peaks corresponding to the crosslinking agent and the polymer backbone.[20]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered when using DVI to control crosslinking density.
Issue 1: Inconsistent or Uncontrolled Gelation
Symptom: The time to gelation varies significantly between batches, or the polymerization proceeds too quickly, leading to a non-uniform network.
Potential Causes & Solutions:
-
Cause A: Inconsistent Initiator Concentration or Activity.
-
Troubleshooting:
-
Ensure the initiator is fully dissolved and homogeneously mixed into the monomer solution before initiating polymerization.
-
Verify the purity and age of your initiator. Older or improperly stored initiators can lose activity.
-
For redox initiation systems, ensure the concentrations of both the initiator and the co-initiator are accurate, as their ratio significantly impacts the polymerization rate.[12]
-
-
-
Cause B: Temperature Fluctuations.
-
Troubleshooting:
-
Use a temperature-controlled reaction setup (e.g., a water bath or oil bath) to maintain a constant and uniform temperature throughout the polymerization.
-
Be aware that higher temperatures generally increase the rate of polymerization.[13] If the reaction is too fast, consider lowering the temperature.
-
-
-
Cause C: Presence of Inhibitors or Impurities.
-
Troubleshooting:
-
Ensure your monomers and solvents are free of inhibitors, which are often added for storage stability. Inhibitors can be removed by passing the monomer through a column of activated alumina.
-
Oxygen can act as an inhibitor in free-radical polymerization. Degas your monomer solution by bubbling an inert gas (e.g., nitrogen or argon) through it before adding the initiator.
-
-
Issue 2: Poor Mechanical Properties (e.g., brittle or too soft polymer)
Symptom: The final crosslinked polymer is either too brittle and fractures easily, or it is too soft and lacks the desired mechanical strength.
Potential Causes & Solutions:
-
Cause A: Incorrect Crosslinking Density.
-
Troubleshooting:
-
If the polymer is too brittle: This often indicates an excessively high crosslinking density.[21] Reduce the concentration of DVI in your formulation.
-
If the polymer is too soft: This suggests a low crosslinking density.[21] Increase the concentration of DVI. It's recommended to perform a concentration series to find the optimal DVI level for your desired properties.[7]
-
-
-
Cause B: Inhomogeneous Crosslink Distribution.
-
Troubleshooting:
-
Ensure thorough mixing of all components before and during the initial stages of polymerization to prevent localized areas of high or low crosslinker concentration.
-
Consider a staged addition of the initiator to maintain a more constant radical concentration throughout the reaction, which can lead to a more uniform network.
-
-
Issue 3: Formation of Gels or Insoluble Particles in the Polymer Product
Symptom: The final polymer product contains visible gel particles or is not fully soluble in appropriate solvents (for linear or lightly branched polymers).
Potential Causes & Solutions:
-
Cause A: Premature or Uncontrolled Crosslinking.
-
Troubleshooting:
-
This can be caused by localized high temperatures or "hot spots" in the reaction mixture. Improve stirring and heat dissipation to maintain a uniform reaction temperature.[22]
-
High initiator concentrations can lead to the rapid formation of microgels.[12] Consider reducing the initiator concentration and extending the reaction time.
-
-
-
Cause B: Thermal or Oxidative Degradation.
-
Troubleshooting:
-
Excessive heat, high shear, or prolonged residence times can lead to polymer degradation and the formation of crosslinked gels.[22] Optimize your processing conditions to minimize these factors.
-
The presence of oxygen can lead to oxidative degradation. Ensure your reaction is performed under an inert atmosphere.
-
-
Part 3: Experimental Protocols & Data
Protocol 1: Preparation of a Crosslinked Polymer with a Target DVI Concentration
This protocol provides a general framework. Specific monomer, initiator, and solvent choices will depend on your system.
-
Monomer Preparation: In a reaction vessel equipped with a stirrer and a nitrogen inlet, add the desired amount of the primary monomer and the calculated amount of DVI.
-
Solvent Addition: Add the appropriate solvent to achieve the desired monomer concentration.
-
Degassing: Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen.
-
Initiator Addition: While maintaining a nitrogen atmosphere, add the initiator. If using a redox system, add the components sequentially.
-
Polymerization: Heat the reaction mixture to the desired temperature and maintain it for the specified reaction time.
-
Isolation: Precipitate the polymer in a non-solvent, filter, and dry under vacuum to a constant weight.
Table 1: Effect of DVI Concentration on Polymer Swelling Ratio
| DVI Concentration (mol%) | Swelling Ratio (g/g) |
| 0.5 | 15.2 |
| 1.0 | 10.8 |
| 2.0 | 6.5 |
| 5.0 | 3.1 |
Note: The swelling ratio is defined as the weight of the swollen polymer divided by the weight of the dry polymer. A lower swelling ratio indicates a higher crosslinking density.[18]
Protocol 2: Characterization of Crosslinking Density by Swelling Measurement
-
Sample Preparation: Accurately weigh a small, dry sample of the crosslinked polymer.
-
Swelling: Immerse the polymer sample in a suitable solvent and allow it to swell to equilibrium (typically 24-48 hours).
-
Weight Measurement: Carefully remove the swollen polymer, blot the surface to remove excess solvent, and immediately weigh it.
-
Calculation: Calculate the swelling ratio as described above.
Part 4: Visualizing Concepts with Graphviz
Diagram 1: Crosslinking Mechanism of DVI
Caption: Free-radical polymerization of a monomer with DVI leads to crosslinked polymer networks.
Diagram 2: Troubleshooting Workflow for Inconsistent Gelation
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1,3-Divinyl-2-imidazolidinone [myskinrecipes.com]
- 3. This compound | C7H10N2O | CID 83742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels [mdpi.com]
- 8. Hydrogels with high mechanical strength cross-linked by a rosin-based crosslinking agent - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08024G [pubs.rsc.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Photoinitiation Process on Photo‐Crosslinking of Gelatin Methacryloyl Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. echemi.com [echemi.com]
- 17. researchgate.net [researchgate.net]
- 18. Role of Polymer Concentration and Crosslinking Density on Release Rates of Small Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of the effects of cross-linking and swelling on the mechanical behaviors of hydrogels using the digital image correlation method - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Research on the Balancing Control Methods of Crosslinking Density and Flexibility in Polymer Materials - Oreate AI Blog [oreateai.com]
- 22. ampacet.com [ampacet.com]
Technical Support Center: Addressing Poor Solubility of 1,3-Divinylimidazolidin-2-one (DVI)-Based Polymers
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1,3-Divinylimidazolidin-2-one (DVI)-based polymers. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their work with this versatile monomer. We provide in-depth troubleshooting guides and FAQs to help you diagnose and resolve these issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of DVI-based polymers.
Q1: I've synthesized a DVI-based polymer, and it won't dissolve in common solvents. What is the most likely cause?
A1: The most common reason for the insolubility of DVI-based polymers is unintended cross-linking during polymerization. DVI is a divinyl monomer, meaning it has two reactive vinyl groups. While one group can participate in forming a linear polymer chain, the second vinyl group can react with another chain, creating a covalent bond or "cross-link" between them. When this happens extensively, a three-dimensional polymer network forms, which is generally insoluble and will only swell in the presence of a compatible solvent.[1][2] Other factors, such as very high molecular weight or crystallinity, can also reduce solubility but typically do not lead to complete insolubility in all solvents.[3]
Q2: What are the recommended starting solvents for dissolving linear, non-cross-linked DVI-based polymers?
A2: The solubility of a polymer is governed by the "like dissolves like" principle.[3] Poly(this compound) is a polar polymer. Therefore, polar solvents are the best starting points for solubility tests. We recommend beginning with:
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).
-
Polar Protic Solvents: Water, Ethanol, and other short-chain alcohols. The imidazolidinone ring can participate in hydrogen bonding, which may enhance solubility in protic solvents.
-
Chlorinated Solvents: Dichloromethane (DCM) and Chloroform can also be effective for certain molecular weight ranges.
The choice of solvent can be guided by comparing the solubility parameters of the polymer and the solvent.[4]
Q3: How does the polymerization method influence the final polymer's solubility?
A3: The polymerization conditions are critical in controlling the final polymer structure and, consequently, its solubility.
-
Monomer Concentration: High monomer concentrations increase the probability of intermolecular reactions (cross-linking) over intramolecular cyclization or linear propagation.
-
Initiator Concentration & Temperature: High initiator levels or high temperatures can lead to a high concentration of radical sites, promoting branching and cross-linking.
-
Polymerization Type: Free radical polymerization is the most common method for vinyl monomers. However, uncontrolled radical polymerization can easily lead to cross-linking. Controlled radical polymerization techniques (e.g., RAFT, ATRP) can offer better control over the polymer architecture, potentially minimizing cross-linking and yielding soluble polymers.
Q4: Is it safe to heat the mixture to try and dissolve my polymer?
A4: Increasing the temperature can enhance the rate of dissolution for soluble polymers.[5][6] Most dissolution processes are endothermic, meaning solubility increases with temperature. However, there are critical considerations:
-
Risk of Degradation: Excessive heat can cause thermal degradation of the polymer, altering its chemical structure and properties.
-
Solvent Boiling Point: Ensure heating is done in a sealed vessel or under reflux to prevent solvent evaporation. Always be aware of the solvent's boiling point and flash point for safety.
-
For Cross-linked Polymers: Heating will not dissolve a covalently cross-linked polymer. It will only increase the rate and extent of swelling. In some specialized cases involving thermally reversible cross-links (like those from Diels-Alder reactions), heating can break the cross-links and lead to dissolution, but this is not characteristic of standard DVI polymers.[7]
Part 2: In-Depth Troubleshooting Guides
This section provides structured, step-by-step protocols for diagnosing and solving solubility issues.
Guide 1: Diagnosing the Root Cause of Insolubility
The first step in troubleshooting is to determine why the polymer is insoluble. The primary culprits are cross-linking, excessively high molecular weight, or crystallinity. A simple swelling test can be highly informative.
-
Preparation: Accurately weigh a small, dry sample of your polymer (Wd), approximately 20-50 mg.
-
Immersion: Place the polymer sample in a vial with a significant excess (e.g., 5-10 mL) of a solvent in which a linear analog would likely be soluble (e.g., DMSO or DMF).
-
Equilibration: Seal the vial and allow it to stand at a controlled temperature (e.g., 25°C) for 24-48 hours. Gentle agitation can be applied periodically.
-
Observation: After the equilibration period, observe the sample.
-
Scenario A (Dissolved): The polymer completely disappears, forming a clear or slightly viscous solution. The issue may have been slow dissolution kinetics.
-
Scenario B (Swollen): The polymer has not dissolved but has visibly increased in size, forming a soft, gelatinous mass (a gel). This is a strong indication of a cross-linked network.[2]
-
Scenario C (Unchanged): The polymer remains as a solid powder or pellet with no significant change in volume. This could indicate a very poor choice of solvent or a highly crystalline polymer.
-
-
Quantification (for Swollen Samples): If the polymer has swollen, carefully remove the swollen gel from the solvent, blot the surface gently with filter paper to remove excess solvent, and quickly weigh it (Ws). The swelling ratio (Q) can be calculated as:
-
Q = Ws / Wd A high swelling ratio indicates a low cross-linking density, while a low swelling ratio suggests a high degree of cross-linking.
-
| Observation After 24h | Likely Cause | Next Steps |
| Completely Dissolved | Slow dissolution kinetics | Use this solvent; consider gentle heating or longer stirring times. |
| Swollen Gel Formed | Cross-linking | Proceed to Guide 2 for characterization or Guide 3 to optimize for swelling applications. It will not dissolve. |
| Partially Dissolved | Bimodal distribution (soluble and insoluble fractions) | Perform sol-gel analysis to separate the soluble fraction for characterization.[2] |
| No Change | Poor solvent or high crystallinity | Proceed to Guide 2 for systematic solvent screening. Perform DSC or XRD to check for crystallinity. |
Guide 2: Systematic Approach to Solvent Screening
If your polymer is not cross-linked but still fails to dissolve, a systematic solvent screening is necessary. This involves testing a range of solvents with varying properties.
-
Solvent Selection: Choose a range of solvents covering different polarity levels and hydrogen bonding capabilities. See the table below for suggestions.
-
Sample Preparation: Prepare a series of vials. In each vial, place a small, known amount of your polymer (e.g., 10 mg).
-
Solvent Addition: Add a fixed volume of each selected solvent to the corresponding vial (e.g., 1 mL) to target a specific concentration (e.g., 1% w/v).
-
Agitation & Observation: Seal the vials and place them on a shaker or rotator at a controlled temperature (start with room temperature). Observe and record the state of the mixture at set time points (e.g., 1h, 4h, 24h).
-
Temperature Increase: If no dissolution occurs at room temperature, cautiously increase the temperature in increments (e.g., to 40°C, then 60°C), monitoring for any changes. Always stay below the solvent's boiling point and the polymer's degradation temperature.
| Solvent | Polarity Index | Type | Rationale |
| Water | 10.2 | Polar Protic | Potential for H-bonding with the polymer's carbonyl group. |
| Ethanol | 5.2 | Polar Protic | Common polar solvent, less polar than water. |
| N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic | Excellent solvent for many polar polymers. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Highly polar, strong solvent. |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Medium polarity, good for a wide range of polymers. |
| Dichloromethane (DCM) | 3.1 | Nonpolar | To test solubility in less polar environments. |
| Toluene | 2.4 | Nonpolar | Aromatic, nonpolar solvent. |
Part 3: Visualization of Key Concepts
Understanding the underlying polymer science is crucial for effective troubleshooting.
Diagram: Linear vs. Cross-linked Polymer Structures
This diagram illustrates why cross-linking prevents dissolution. Linear chains can be separated by solvent molecules, whereas cross-linked chains are permanently connected in a network.
Caption: Comparison of soluble linear chains and an insoluble cross-linked network.
Diagram: Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and addressing solubility issues with DVI-based polymers.
Caption: A step-by-step workflow for troubleshooting polymer solubility.
References
-
Anseth, K. S., & Bowman, C. N. (1994). Reaction diffusion in highly cross-linked polymers. Journal of Polymer Science Part A: Polymer Chemistry, 32(1), 139-147. Available at: [Link]
-
Rosen, S. L. (1982). Fundamental Principles of Polymeric Materials. Wiley. (General principles are widely available, a representative link is the Polymer Science Learning Center). Available at: [Link]
-
Stevens, M. P. (1999). Polymer Chemistry: An Introduction. Oxford University Press. (Information on crosslinking effects is broadly covered in polymer chemistry textbooks). Available at: [Link]
-
Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (General principles are discussed). Available at: [Link]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]
-
Gandini, A. (2013). The furan/maleimide Diels-Alder reaction: a versatile click-unclick tool in macromolecular synthesis. Progress in Polymer Science, 38(1), 1-29. Available at: [Link]
-
Gee, G. (1947). Some Factors Affecting the Solubility of Polymers. Quarterly Reviews, Chemical Society, 1(4), 265-298. Available at: [Link]
Sources
- 1. specialchem.com [specialchem.com]
- 2. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00914A [pubs.rsc.org]
- 3. pslc.ws [pslc.ws]
- 4. researchgate.net [researchgate.net]
- 5. ijnrd.org [ijnrd.org]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1,3-Divinylimidazolidin-2-one (DVI)
Welcome to the technical support center for the purification of 1,3-Divinylimidazolidin-2-one (DVI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this highly reactive monomer.
Overview of Purification Challenges
This compound (DVI) is a valuable monomer in polymer chemistry, but its purification is non-trivial. The presence of two vinyl groups makes the molecule highly susceptible to spontaneous polymerization, especially at elevated temperatures or in the presence of acidic/basic impurities.[] Furthermore, residual starting materials or byproducts from its synthesis can interfere with downstream applications.[2][3]
This guide provides structured protocols and troubleshooting for the primary purification methods: vacuum distillation, column chromatography, and recrystallization.
Part 1: Critical Pre-Purification Steps & Method Selection
Before attempting any large-scale purification, it is crucial to handle the crude material correctly and choose the most appropriate methodology.
FAQ: Initial Handling of Crude DVI
Q: My crude DVI has just been synthesized. What is the first thing I should do?
A: Your immediate priority is to prevent polymerization. Crude reaction mixtures can contain catalysts or byproducts that initiate polymerization.
-
Stabilize the Monomer: Immediately add a suitable polymerization inhibitor to the crude mixture.[4] The choice of inhibitor depends on the intended purification method. For distillation, a low-volatility inhibitor is preferred.
-
Initial Analysis: Analyze a small, stabilized aliquot of the crude product using Gas Chromatography (GC) or ¹H NMR to identify the major impurities. This will inform your choice of purification strategy.[5][6]
-
Storage: Store the stabilized crude material in a cool, dark place, preferably refrigerated (2-8°C), and under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and light, which can also promote polymerization.[7]
Selecting the Right Purification Method
The choice of purification method depends on the scale of your experiment and the nature of the impurities identified in your initial analysis. The following decision tree can guide your selection.
Caption: Decision tree for selecting a DVI purification method.
Part 2: Vacuum Distillation
Vacuum distillation is the most common method for purifying vinyl monomers on a larger scale, as it allows for boiling at significantly lower temperatures, thereby reducing the risk of thermal polymerization.[8]
Experimental Protocol: Vacuum Distillation of DVI
-
Apparatus Setup: Assemble a clean, dry distillation apparatus. A short-path distillation head is recommended to minimize travel distance for the vapor. Ensure all joints are properly sealed for a high vacuum.
-
Inhibitor Addition: Add the crude DVI to the distillation flask. Add a non-volatile polymerization inhibitor (e.g., hydroquinone monomethyl ether - MEHQ, phenothiazine) at a concentration of 200-1000 ppm.
-
Achieve Vacuum: Begin stirring the liquid and slowly apply vacuum. It is critical to achieve a stable, high vacuum before applying heat.
-
Heating: Gently heat the distillation flask using a heating mantle with a stirrer. Do not use a flame.
-
Fraction Collection: Collect fractions based on the boiling point at the recorded pressure. The main fraction should be collected over a narrow temperature range.
-
Post-Distillation: Cool the receiving flask before releasing the vacuum. Add a storage inhibitor (e.g., butylated hydroxytoluene - BHT) to the purified, collected DVI.
Data Presentation: Distillation Parameters
| Parameter | Recommended Value | Rationale |
| Pressure | 1-5 Torr | Lowers boiling point to minimize thermal polymerization risk.[9] |
| Boiling Point | ~120-130 °C @ 3 Torr[9] | Correlates boiling point with pressure to identify the correct fraction. |
| Inhibitor (in pot) | MEHQ or Phenothiazine (200-1000 ppm) | Non-volatile inhibitors that remain in the distillation flask.[4] |
| Inhibitor (in receiver) | BHT (100-200 ppm) | A volatile inhibitor can offer some protection if it co-distills. |
Troubleshooting Guide: Vacuum Distillation
Q: My product is polymerizing in the distillation flask, turning into a solid/viscous gel. What went wrong?
A: This is the most common failure mode. The cause is almost always excessive heat or insufficient inhibition.
-
Solution 1 (Temperature): Your distillation temperature is too high. This is likely because your vacuum is not low enough. Check your vacuum pump and all seals for leaks. A lower pressure allows for a lower boiling temperature.[8]
-
Solution 2 (Inhibitor): You may have added an insufficient amount of inhibitor, or the inhibitor was not well-mixed. Ensure the inhibitor is added before heating and that the mixture is stirring effectively.
-
Solution 3 (Heating Rate): Heating the flask too quickly can create localized hot spots, initiating polymerization. Apply heat gradually.
Q: My final product purity is not above 99%, even after careful fractionation. Why?
A: This suggests the presence of an impurity with a very close boiling point or the formation of an azeotrope.
-
Solution 1 (Fractionation): Use a distillation column with packing (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates, which enhances separation of close-boiling liquids.[10]
-
Solution 2 (Alternative Method): If a close-boiling impurity is confirmed by GC-MS, distillation may not be sufficient. You will need to use an alternative method like column chromatography to separate based on a different physical property (polarity).
Part 3: Column Chromatography
For small-scale purification or for removing impurities with similar volatility but different polarity, column chromatography is highly effective.
Experimental Protocol: Flash Chromatography of DVI
-
Stationary Phase Selection: Use a neutral stationary phase. Basic or acidic silica/alumina can catalyze the decomposition or polymerization of the vinyl groups. Neutral silica gel is the most common choice.
-
Eluent System: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A mixture of ethyl acetate and hexanes is a good starting point. Aim for an Rf value of ~0.3 for the DVI.
-
Column Packing: Pack the column with the chosen stationary phase and equilibrate with the eluent.
-
Sample Loading: Dissolve the crude DVI in a minimal amount of the eluent or a compatible solvent (e.g., dichloromethane) and load it onto the column.
-
Elution: Run the column under positive pressure (flash chromatography), collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature (<30°C) to prevent polymerization. Immediately add a storage inhibitor to the purified product.
Troubleshooting Guide: Column Chromatography
Q: My product is streaking badly on the TLC plate and the column, leading to poor separation.
A: Streaking is often caused by compound instability on the stationary phase or overloading.
-
Solution 1 (Deactivate Silica): The silica gel may be too acidic. You can use silica gel that has been pre-treated with a base (e.g., triethylamine). Prepare a slurry of silica in your eluent containing 1% triethylamine, pack the column, and run the separation.
-
Solution 2 (Reduce Loading): You may be loading too much crude material onto the column. Use a larger column or reduce the amount of sample loaded.
-
Solution 3 (Solvent Polarity): The initial solvent for dissolving the sample might be too polar, causing it to spread out on the column before the separation begins. Dissolve the sample in the least polar solvent possible, ideally the eluent itself.
Q: I have very low recovery of my product from the column.
A: This indicates that your product is irreversibly binding to or decomposing on the stationary phase.
-
Solution 1 (Change Stationary Phase): Switch from silica gel to a more inert stationary phase like neutral alumina or Celite.
-
Solution 2 (Speed): Do not let the compound sit on the column for an extended period. Flash chromatography is preferred over gravity chromatography for this reason. Elute the product as quickly as is feasible while maintaining separation.
Part 4: Recrystallization
If the purified DVI is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent final polishing step to achieve very high purity. The melting point of DVI is reported as 66-70 °C.[9]
Experimental Protocol: Recrystallization of DVI
-
Solvent Screening: In test tubes, test various solvents to find one in which DVI is soluble when hot but sparingly soluble when cold. Common choices for polar molecules include ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexanes.
-
Dissolution: In a flask, dissolve the DVI in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent and dry them under vacuum.
Troubleshooting Guide: Recrystallization
Q: My compound "oils out" as a liquid instead of forming crystals.
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Solution 1 (Solvent Choice): The boiling point of your solvent may be too high. Choose a lower-boiling solvent or use a solvent pair (a "good" solvent and a "poor" anti-solvent).
-
Solution 2 (Slower Cooling): Cool the solution more slowly to give the molecules time to arrange into a crystal lattice. Insulating the flask can help.
-
Solution 3 (Scratching): Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.
Q: I am getting very poor recovery of my crystals.
A: This usually means the compound has significant solubility in the cold solvent or you used too much solvent.
-
Solution 1 (Reduce Solvent): Ensure you are using the absolute minimum amount of hot solvent required for dissolution.
-
Solution 2 (Anti-Solvent): After dissolution in a "good" solvent, slowly add a "poor" miscible solvent (an anti-solvent) until the solution becomes slightly cloudy, then heat to clarify and cool slowly. This reduces the overall solubility.[11]
-
Solution 3 (Evaporation): Carefully evaporate some of the solvent to increase the concentration of the DVI before cooling.
References
- Google Patents.
- Breder, C. V., Dennison, J. L., & Brown, M. E. (1975). Gas-liquid chromatographic determination of vinyl chloride in vinyl chloride polymers, food-simulating solvents, and other samples. Journal of the Association of Official Analytical Chemists, 58(6), 1214–1220.
- Infinita Lab.
-
Shanks, B. H., & Keener, M. E. (2015). The Production of Vinyl Acetate Monomer as a Co-Product from the Non-Catalytic Cracking of Soybean Oil. Processes, 3(3), 658-672. [Link]
- Shimadzu.Analysis of Vinyl Chloride in Polyvinyl Chloride Plastics by GC.
-
ChemBK. 1,3-diethenyl-2-Imidazolidinone.[Link]
-
Wako Pure Chemical Industries. High performance polymerization inhibitors.[Link]
-
Krasavin, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4426. [Link]
-
Chioran, C., et al. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 8(12), 652. [Link]
-
ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?[Link]
Sources
- 2. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Polymerization Inhibitors|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 5. Gas-liquid chromatographic determination of vinyl chloride in vinyl chloride polymers, food-simulating solvents, and other samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. chemscene.com [chemscene.com]
- 8. US5954924A - Distillation of vinylaromatic monomer - Google Patents [patents.google.com]
- 9. chembk.com [chembk.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Navigating the Synthesis and Scale-Up of 1,3-Divinylimidazolidin-2-one: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the production of 1,3-Divinylimidazolidin-2-one. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the common challenges encountered during the synthesis and scale-up of this versatile monomer. We will explore the causality behind experimental choices and offer practical, self-validating protocols to ensure the integrity of your research and development efforts.
Introduction to this compound
This compound, also known as N,N'-Divinylethyleneurea, is a bifunctional monomer with two reactive vinyl groups. This structure makes it a valuable building block for creating cross-linked polymers with applications in hydrogels, responsive materials, and various biomedical devices. The central urea moiety imparts unique hydrogen-bonding capabilities, which can significantly influence the mechanical properties and biocompatibility of the resulting polymers. However, the very reactivity that makes this molecule so useful also presents significant challenges in its synthesis, purification, and storage, particularly during scale-up.
This guide will address these challenges in a practical question-and-answer format, providing you with the knowledge to anticipate and overcome potential hurdles in your experimental work.
Core Synthesis Pathway Overview
The synthesis of this compound typically involves a two-step process: first, the formation of the imidazolidin-2-one ring, followed by the introduction of the vinyl groups.
Troubleshooting Guide & FAQs
Synthesis & Reaction Control
Question 1: My N-vinylation reaction with acetylene is sluggish and gives low yields. What are the critical parameters to control?
Answer:
The direct vinylation of imidazolidin-2-one with acetylene is a common and atom-economical route, but its efficiency is highly dependent on reaction conditions. Here are the key factors to consider for optimization:
-
Catalyst System: This reaction typically requires a catalyst. While historical methods, like the Reppe synthesis, used hazardous materials like metallic sodium to form the sodium salt before reacting with acetylene, modern approaches often employ safer and more efficient catalytic systems.[1] Consider exploring alkali metal hydroxides (e.g., KOH) or alkoxides (e.g., potassium tert-butoxide) in a suitable solvent. The choice and concentration of the catalyst are critical for achieving a good reaction rate.
-
Reaction Temperature and Pressure: Vinylation with acetylene is often performed under pressure to increase the concentration of dissolved acetylene in the reaction medium. The temperature is a delicate balance; it needs to be high enough to promote the reaction but not so high as to cause unwanted side reactions or polymerization of the product. A typical starting point would be in the range of 100-150°C, with acetylene pressure between 10-20 atm.[2]
-
Solvent Selection: A polar aprotic solvent is generally preferred to dissolve the imidazolidin-2-one and the catalyst system. N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) are common choices. The solvent must be anhydrous, as water can react with the catalyst and inhibit the reaction.
-
Mass Transfer limitations: On a larger scale, ensuring efficient mixing and gas-liquid mass transfer is crucial. Inadequate agitation can lead to a localized depletion of acetylene, slowing down the reaction rate. The design of the reactor and the efficiency of the stirring mechanism become critical scale-up parameters.
Experimental Protocol: Catalyst Screening for Vinylation
-
Setup: In a high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and thermocouple, add imidazolidin-2-one (1.0 eq) and the chosen anhydrous solvent (e.g., NMP).
-
Catalyst Addition: Add the catalyst to be tested (e.g., KOH, 0.1-0.3 eq).
-
Inerting: Purge the autoclave with nitrogen several times to remove any oxygen.
-
Reaction: Pressurize the autoclave with acetylene to the desired pressure and heat to the target temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC or HPLC.
-
Work-up: After the reaction, cool the autoclave, vent the excess acetylene, and proceed with the appropriate work-up to isolate and analyze the product.
| Catalyst | Temperature (°C) | Pressure (atm) | Typical Yield (%) |
| KOH | 120-140 | 15-20 | 60-75 |
| Potassium tert-butoxide | 100-120 | 10-15 | 70-85 |
Question 2: I am observing significant by-product formation during the synthesis of the imidazolidin-2-one ring from ethylenediamine and urea. How can I minimize these impurities?
Answer:
The reaction of ethylenediamine and urea to form imidazolidin-2-one can lead to several by-products, especially at elevated temperatures. Understanding and controlling the reaction conditions is key to maximizing the yield of the desired product.
-
Reaction Stoichiometry and Temperature Control: Precise control of the stoichiometry is important. An excess of either reactant can lead to side reactions. The reaction is typically carried out by heating the mixture, which can lead to the formation of oligomeric species. A patent for the production of the related 1,3-dimethyl-2-imidazolidinone suggests a multi-step process involving reacting ethylenediamine, urea, and water at temperatures up to 250°C, followed by cooling and subsequent methylation to reduce by-products.[3]
-
Alternative Reagents: Using phosgene or a phosgene equivalent in the presence of a base can be a cleaner method for forming the imidazolidin-2-one ring. A patented process for 1,3-dimethyl-2-imidazolidinone production describes reacting N,N'-dimethylethylene diamine with phosgene in an aqueous medium while controlling the pH between 3.0 and 10.0 to achieve high yields.[4][5] This approach can be adapted for the synthesis of the unsubstituted ring.
Purification Challenges
Question 3: I am struggling to purify this compound. The product seems to polymerize during distillation, and column chromatography gives poor separation. What are my options?
Answer:
The purification of N-vinyl monomers like this compound is a significant challenge due to their inherent instability. Here’s a breakdown of the issues and potential solutions:
-
Polymerization during Distillation: The vinyl groups are highly susceptible to free-radical polymerization at elevated temperatures.[6]
-
Solution 1: Vacuum Distillation with an Inhibitor: Perform the distillation under a high vacuum to lower the boiling point. Crucially, add a radical inhibitor to the distillation flask. Common inhibitors for vinyl monomers include hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ). A small amount of inhibitor is also often added to the receiving flask.
-
Solution 2: Short-Path Distillation: For small to medium scales, a Kugelrohr or short-path distillation apparatus minimizes the residence time of the compound at high temperatures, reducing the risk of polymerization.
-
-
Challenges with Column Chromatography:
-
Poor Separation: The polarity of this compound may be close to that of some by-products, leading to overlapping peaks.
-
Solution: Experiment with different solvent systems and stationary phases. If using silica gel, consider switching to alumina (neutral or basic) or using a reversed-phase column for highly polar impurities.
-
-
On-Column Polymerization: The acidic nature of silica gel can sometimes initiate polymerization of sensitive monomers.
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine in the eluent.
-
-
Purification Troubleshooting Flowchart
Question 4: After purification, my this compound solidifies over time, even when stored in the refrigerator. Is this normal, and how can I prevent it?
Answer:
Yes, the gradual solidification of purified this compound, even at low temperatures, is a known issue and is due to its propensity to polymerize. The vinyl groups can undergo slow, spontaneous polymerization, especially in the absence of an inhibitor.[6]
-
Storage Best Practices:
-
Add a Stabilizer: For long-term storage, it is highly recommended to add a small amount of a polymerization inhibitor, such as MEHQ (typically 100-500 ppm), to the purified product.
-
Inert Atmosphere: Store the container under an inert atmosphere, such as nitrogen or argon, to prevent oxygen from initiating radical polymerization.
-
Low Temperature and Darkness: Store the product in a refrigerator or freezer, protected from light, which can also initiate polymerization.
-
Small Batches: If possible, store the material in smaller, single-use aliquots to minimize exposure of the bulk material to air and moisture each time it is used.
-
Stability Comparison of Related Monomers
| Monomer | Key Stability Concern | Recommended Storage |
| This compound | High propensity for polymerization | Refrigerated, under inert gas, with inhibitor |
| N-Vinylpyrrolidone (NVP) | Polymerizes on exposure to light and air | Refrigerated, with inhibitor (e.g., NaOH) |
| N-Vinylcaprolactam (NVC) | Polymerizes, especially in the molten state | Cool, dry place, with inhibitor |
Conclusion
The scale-up of this compound production presents a series of challenges that require a thorough understanding of the underlying chemistry and careful control of reaction and purification parameters. The primary hurdles are managing the reactivity of the vinyl groups to prevent premature polymerization and controlling the formation of by-products during the synthesis of the core heterocyclic ring. By implementing the strategies outlined in this guide, including the use of appropriate catalysts, rigorous control of reaction conditions, and specialized purification and storage techniques, researchers and drug development professionals can successfully navigate these challenges and produce high-quality this compound for their applications.
References
- Google Patents. US4831153A - Preparation of N-vinyl-2-oxazolidinone.
- Google Patents. EP0133659A2 - Process for producing 1,3-dimethyl-2-imidazolidinone.
- Google Patents. JP2005145825A - 1,3-dimethyl-2-imidazolidinone.
-
PubChem. This compound. Available from: [Link]
- Google Patents. US4668793A - Process for producing 1,3-dimethyl-2-imidazolidinone.
- Google Patents. JP4051733B2 - Process for producing 1,3-dimethylimidazolidinone.
-
Ataman Kimya. 2-IMIDAZOLIDINONE (1,3-ETHYLENEUREA). Available from: [Link]
- Google Patents. US3931216A - Process for the manufacture of 2-arylamino-2-imidazoline derivatives and their salts.
-
ResearchGate. How can I purify vinylimidazole and acrylonitrile monomers?. Available from: [Link]
-
MDPI. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Available from: [Link]
- Google Patents. JPH0768221B2 - Method for purifying 1,3-dimethyl-2-imidazolidinone.
- Google Patents. CN1426400A - Process for producing 1,3-dialkyl-2-imidazolidinone compound.
-
MDPI. Vinylation of Alcohols, Thiols, and Nitrogen Compounds Using a Stoichiometric Amount of In Situ Generated Acetylene. Available from: [Link]
-
ResearchGate. Novel (±)-trans-β-lactam ureas: Synthesis, in silico and in vitro biological profiling. Available from: [Link]
-
MDPI. Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties. Available from: [Link]
-
PubMed Central. Challenges and solutions for the downstream purification of therapeutic proteins. Available from: [Link]
-
ResearchGate. Acetylene in Organic Synthesis: Recent Progress and New Uses. Available from: [Link]
Sources
- 1. US4831153A - Preparation of N-vinyl-2-oxazolidinone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. JP2005145825A - 1,3-dimethyl-2-imidazolidinone - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US4668793A - Process for producing 1,3-dimethyl-2-imidazolidinone - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Interpreting Complex NMR Spectra of 1,3-Divinylimidazolidin-2-one Copolymers
Welcome to the dedicated support hub for researchers, scientists, and drug development professionals working with 1,3-Divinylimidazolidin-2-one (DVI) copolymers. The inherent complexity of these polymers often leads to intricate NMR spectra. This guide provides practical, in-depth troubleshooting strategies and frequently asked questions to empower you to confidently interpret your experimental data.
Introduction
This compound is a versatile monomer capable of polymerizing through its two vinyl groups, resulting in diverse and complex polymer architectures. When copolymerized, the resulting NMR spectra can be challenging due to overlapping signals from different monomer units, the influence of tacticity on chemical shifts, and variations in monomer reactivity ratios.[1][2][3] This guide offers a systematic approach to deconstruct these complex spectra and extract crucial information regarding your copolymer's composition and microstructure.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the NMR analysis of DVI copolymers.
Q1: What are the typical ¹H NMR chemical shifts for the this compound (DVI) monomer?
A1: In a typical ¹H NMR spectrum, the DVI monomer exhibits characteristic signals for its vinyl and imidazolidin-2-one ring protons. The vinyl protons (=CH- and =CH₂) are found in the downfield region, generally between 4.0 and 7.0 ppm.[4][5] The methylene protons of the imidazolidin-2-one ring typically appear as a multiplet around 3.0-4.0 ppm.[6][7][8][9] It is important to note that the exact chemical shifts can be influenced by the deuterated solvent used for the analysis.[10]
Q2: How can I determine the copolymer composition from the ¹H NMR spectrum?
A2: Determining the copolymer composition involves comparing the integrated areas of signals unique to each monomer.[11][12][13] First, identify well-resolved, non-overlapping peaks corresponding to the DVI unit (e.g., the imidazolidin-2-one ring protons) and the comonomer. The molar ratio is then calculated by dividing the integral of each characteristic signal by the number of protons it represents.[12] This method is often more accurate than traditional techniques like elemental analysis.[11]
Q3: How does the choice of solvent affect the NMR spectrum of my DVI copolymer?
A3: The choice of solvent is crucial as it can significantly impact spectral resolution and chemical shifts.[10][14][15] Protic solvents like D₂O or CD₃OD can lead to the exchange of labile protons, which can broaden or even cause the disappearance of certain signals.[10][15] Aprotic polar solvents such as DMSO-d₆ or CDCl₃ are often preferred for their ability to dissolve a wide range of polymers and provide good spectral dispersion.[10][16] It is often beneficial to test several solvents to find the optimal one for your specific copolymer.[15]
Q4: My NMR spectrum has a distorted baseline. What could be the cause and how can I fix it?
A4: A distorted baseline can arise from several issues. Very broad signals from the polymer, which can be due to restricted molecular motion or the presence of an "invisible fraction" of the polymer with very short relaxation times, can contribute to baseline problems.[17][18] Other potential causes include improper phasing of the spectrum or issues with the spectrometer's shimming.[15][18] Ensure your sample is fully dissolved and not overly concentrated.[15] Most NMR processing software provides advanced baseline correction algorithms that can be applied post-acquisition to improve the spectral quality.
Part 2: Troubleshooting Guides
This section offers detailed solutions for more complex challenges in the NMR analysis of DVI copolymers.
Guide 1: Resolving Overlapping Signals in DVI Copolymers
Problem: My ¹H NMR spectrum is crowded with overlapping signals, making accurate integration and assignment impossible.
Solution Workflow: When 1D NMR spectra are insufficient, 2D NMR techniques are indispensable for resolving individual signals and establishing through-bond connectivities.[19][20][21][22][23]
Step-by-Step Protocol for 2D NMR Analysis:
-
Sample Preparation: Prepare a relatively concentrated sample of your copolymer (e.g., 10-20 mg/mL) in a suitable deuterated solvent, ensuring complete dissolution.
-
Acquire a ¹H-¹H COSY Spectrum: This experiment identifies protons that are scalar (J)-coupled.
-
Acquire a ¹H-¹³C HSQC Spectrum: This experiment correlates protons to their directly attached carbons.
-
Acquire a ¹H-¹³C HMBC Spectrum: This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds).
Data Interpretation:
-
COSY: Trace the connectivity of protons within each monomer unit.
-
HSQC: Assign protons based on their correlation to specific carbon signals.
-
HMBC: Establish the linkages between different monomer units to understand the copolymer sequence.
Diagram of the Troubleshooting Workflow:
Caption: Workflow for resolving overlapping NMR signals.
Guide 2: Analyzing Tacticity in the Polymer Backbone
Problem: I need to determine the stereochemistry (tacticity) of my DVI copolymer, but the backbone signals in the ¹H NMR spectrum are broad and uninformative.
Solution: Tacticity refers to the stereochemical arrangement of monomer units along the polymer chain, which significantly influences the material's physical properties.[24] While ¹H NMR can be challenging for tacticity analysis due to signal broadening, ¹³C NMR is often more sensitive to these subtle structural differences.[25][26][27]
Methodology for Tacticity Analysis:
-
High-Resolution ¹³C NMR: Acquire a high-quality ¹³C NMR spectrum. This may require a longer acquisition time and a higher number of scans to achieve a good signal-to-noise ratio.
-
Focus on Backbone and Side-Chain Carbons: The chemical shifts of carbons in the polymer backbone and in the side chains are particularly sensitive to the local stereochemical environment.
-
Identify Tacticity-Related Splitting: Look for splitting of the carbon signals into multiple peaks. These can often be assigned to different stereochemical arrangements, such as isotactic, syndiotactic, and atactic sequences at the level of diads, triads, or even pentads.[25][26][27][28]
-
Quantitative Analysis: By integrating the signals corresponding to these different tactic sequences, you can determine their relative proportions.
Table 1: Expected ¹³C NMR Chemical Shift Regions for Tacticity Analysis of Vinyl Copolymers
| Carbon Type | Typical Chemical Shift Range (ppm) | Information Provided |
| Methine (-CH-) in backbone | 35 - 55 | Highly sensitive to tacticity, often showing splitting corresponding to triad or pentad sequences. |
| Methylene (-CH₂-) in backbone | 30 - 50 | Also sensitive to tacticity, though patterns can be more complex. |
| Side-chain carbons | Varies with monomer | Can provide complementary information on tacticity. |
Authoritative Grounding: The analysis of polymer microstructure by NMR is a well-established field. For a deeper understanding, consult authoritative texts and reviews on polymer characterization by NMR spectroscopy.[1][3][28]
Part 3: Experimental Protocols
This section provides a detailed protocol for a key quantitative technique.
Protocol: Quantitative ¹H NMR (qNMR) for Copolymer Composition Analysis
Objective: To accurately determine the molar ratio of DVI and a comonomer in a copolymer sample.
Materials:
-
Dried copolymer sample
-
High-purity internal standard (e.g., maleic anhydride, 1,3,5-trioxane)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Class A volumetric flasks and pipettes
-
NMR tubes
Procedure:
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh a known amount of the internal standard.
-
Dissolve it in a precise volume of the deuterated solvent using a volumetric flask.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the dried copolymer.
-
Dissolve it in a precise volume of the internal standard stock solution.
-
-
NMR Data Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum using a long relaxation delay (D1), typically at least 5 times the longest T₁ relaxation time of the protons being quantified. This is crucial for ensuring accurate integration.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signal of the internal standard and the unique, non-overlapping signals from each of the monomer units in the copolymer.
-
-
Calculation:
-
The molar amount of each monomer can be calculated using the following formula: Monomer Moles = (Integral of Monomer / # of Protons) * (Moles of Standard / (Integral of Standard / # of Protons))
-
From the molar amounts, the mole fraction or weight fraction of each monomer in the copolymer can be determined.
-
Trustworthiness: This qNMR protocol, when executed with care, provides a self-validating system for accurate composition analysis. The use of a certified internal standard and adherence to proper acquisition parameters are essential for obtaining reliable and reproducible results. The principles of qNMR are widely accepted for quantitative analysis in chemistry.[29]
References
-
Scribd. (n.d.). NMR Analysis of Polymer Tacticity. Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
Gao, L., & Cheng, H. N. (2021). NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. Polymers, 13(16), 2736. [Link]
-
Brar, A. S., & Singh, G. (2011). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry, 83(10), 1857-1871. [Link]
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Validation & Comparative
A Comparative Guide to Vinyl Crosslinking Agents: Evaluating 1,3-Divinylimidazolidin-2-one Against Industry Standards
For researchers, scientists, and drug development professionals, the selection of a crosslinking agent is a critical decision that dictates the ultimate performance of a polymer network. This guide provides an in-depth comparison of 1,3-Divinylimidazolidin-2-one (DVI), a less-common cyclic urea-based crosslinker, with three widely used vinyl crosslinking agents: Divinylbenzene (DVB), Ethylene Glycol Dimethacrylate (EGDMA), and N,N'-Methylenebisacrylamide (MBA).
While extensive data exists for DVB, EGDMA, and MBA, peer-reviewed performance data for DVI is notably scarce. Therefore, this guide is structured to serve as a comprehensive framework for investigation. It combines a theoretical comparison based on chemical structure with detailed, self-validating experimental protocols. This approach allows researchers to not only understand the projected differences but also to generate their own robust, comparative data.
Structural and Mechanistic Overview
The structure of a crosslinking agent fundamentally influences network formation, dictating properties such as rigidity, polarity, thermal stability, and reactivity.
Chemical Structures of Compared Crosslinking Agents
Below are the chemical structures of the four vinyl crosslinkers discussed in this guide.
Caption: Chemical structures of the four vinyl crosslinkers.
-
This compound (DVI): DVI possesses a unique five-membered cyclic urea core with two vinyl groups attached to the nitrogen atoms.[1] This structure suggests a combination of properties. The urea group introduces polarity and potential for hydrogen bonding within the polymer network, which could enhance hydrophilicity and interactions with polar monomers or solvents. The aliphatic backbone of the imidazolidinone ring implies greater flexibility compared to aromatic crosslinkers.
-
Divinylbenzene (DVB): As an aromatic compound, DVB is known for imparting exceptional rigidity and thermal stability to polymer networks.[2] The crosslinks it forms are stiff and hydrophobic, making it a standard choice for creating robust materials like ion-exchange resins and chromatography supports where mechanical strength and solvent resistance are paramount.[3][4]
-
Ethylene Glycol Dimethacrylate (EGDMA): EGDMA is a difunctional methacrylate monomer with a short, flexible aliphatic ester chain.[5][6] Its methacrylate groups are highly reactive in free-radical polymerization.[7] The resulting ester linkages can be susceptible to hydrolysis under acidic or basic conditions. It is widely used in dental composites, coatings, and hydrogels.[5]
-
N,N'-Methylenebisacrylamide (MBA): MBA is the gold standard for creating polyacrylamide hydrogels.[8] Its two acrylamide groups readily copolymerize with acrylamide and other vinyl monomers. The amide linkages are generally more resistant to hydrolysis than the ester groups in EGDMA, and they contribute to the hydrophilicity of the network, making MBA ideal for applications requiring high water content.[9]
Framework for Experimental Performance Evaluation
To objectively compare these crosslinkers, a series of standardized tests must be performed. The following sections provide detailed protocols and template tables for data acquisition. Representative data for DVB, EGDMA, and MBA, synthesized from scientific literature, are included for benchmarking purposes.
General Experimental Workflow
A systematic approach is crucial for generating reliable comparative data. The workflow should ensure that polymers are synthesized and characterized under identical conditions, with only the crosslinking agent being the variable.
Caption: General workflow for comparative analysis of crosslinking agents.
A. Mechanical Properties Analysis
The degree and nature of crosslinking directly impact a polymer's response to mechanical stress. A higher crosslink density generally increases the modulus and strength but may reduce elongation at break, potentially leading to brittleness.[5][10]
Experimental Protocol: Three-Point Bending Test (ASTM D790)
-
Sample Preparation: Synthesize rectangular bars of the crosslinked polymers with standardized dimensions (e.g., 60 mm x 10 mm x 4 mm). Ensure all samples are prepared under identical polymerization and curing conditions.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours prior to testing.
-
Testing Apparatus: Use a universal testing machine equipped with a three-point bending fixture. Set the support span to be approximately 16 times the specimen thickness.
-
Procedure: Place the specimen on the supports. Apply a compressive load to the center of the specimen at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[11]
-
Data Collection: Record the load versus deflection curve. Calculate the flexural strength (stress at fracture) and the flexural modulus (a measure of stiffness). Perform at least five measurements per sample group to ensure statistical significance.
Causality Explained: This destructive test measures how a material resists bending forces. The crosslinks act as pinning points, preventing polymer chains from easily sliding past one another. The rigidity of the crosslinker (e.g., aromatic DVB vs. flexible EGDMA) will significantly influence the modulus.
Table 1: Comparative Mechanical Properties
| Crosslinker (5 mol%) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Elongation at Break (%) |
|---|---|---|---|
| DVI | To be determined | To be determined | To be determined |
| DVB | ~ 45 - 60 | ~ 3.0 - 4.0 | ~ 1 - 2 |
| EGDMA | ~ 80 - 110 | ~ 2.5 - 3.5 | ~ 3 - 5 |
| MBA (in Hydrogel) | ~ 0.1 - 0.5 | ~ 0.05 - 0.2 | > 100 |
Note: Data are representative values and will vary based on the base polymer and exact conditions. MBA data is for a hydrogel system and is not directly comparable to the rigid polymers.
B. Thermal Stability Analysis
Thermal stability is a measure of a material's resistance to decomposition at high temperatures. Aromatic crosslinkers like DVB are known to significantly enhance the thermal stability of polymers.[2][12]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Apparatus: Use a Thermogravimetric Analyzer (TGA).
-
Sample Preparation: Place a small, precisely weighed sample (5-10 mg) of the dried, crosslinked polymer into a tared TGA pan (e.g., alumina).
-
Procedure: Heat the sample from ambient temperature to 800°C at a constant heating rate (e.g., 10°C/min).
-
Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate e.g., 50 mL/min) to prevent oxidative degradation and isolate the inherent thermal stability of the polymer network.
-
Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition (Tonset, often defined at 5% weight loss) and the char yield (the residual weight percentage at a high temperature, e.g., 600°C).
Causality Explained: TGA measures mass loss as bonds within the polymer structure are broken by thermal energy. Higher crosslink density and the presence of thermally stable moieties, like the aromatic rings in DVB, require more energy to break, resulting in a higher Tonset and often a higher char yield.[2][13] The urea group in DVI might offer a different degradation pathway compared to the ester or amide linkages in EGDMA and MBA.
Table 2: Comparative Thermal Properties
| Crosslinker (5 mol%) | Tonset (5% Weight Loss, °C) | Char Yield at 600°C (%) |
|---|---|---|
| DVI | To be determined | To be determined |
| DVB | > 300 | > 10 |
| EGDMA | ~ 230 | < 5 |
| MBA | ~ 250 | ~ 5 - 10 |
Note: Data are representative values based on a standard vinyl polymer like polystyrene or PMMA and will vary.
C. Swelling Behavior (for Hydrogel Applications)
For applications like drug delivery or tissue engineering, the swelling behavior of a hydrogel is critical. It is governed by the hydrophilicity of the polymer network and the crosslink density.[9]
Experimental Protocol: Equilibrium Swelling Ratio
-
Sample Preparation: Prepare disc-shaped samples of the crosslinked hydrogels with known dimensions.
-
Initial Dry Weight: Lyophilize or oven-dry the hydrogel samples to a constant weight and record this dry weight (Wd).
-
Swelling: Immerse the dried hydrogel samples in a buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4) at a constant temperature (e.g., 37°C).[14]
-
Data Collection: At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws). Continue until the weight no longer changes, indicating that equilibrium has been reached.
-
Calculation: Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR (%) = [(Ws,eq - Wd) / Wd] * 100
Causality Explained: Swelling is a balance between the osmotic force driving water into the hydrophilic network and the elastic retractive force of the crosslinked polymer chains resisting expansion. A lower concentration of crosslinker results in a lower crosslink density, allowing the network to expand more and absorb more water, leading to a higher ESR.[7][15] The polar urea group in DVI is expected to contribute to hydrophilicity and influence the swelling behavior.
Table 3: Comparative Swelling Properties in PBS (pH 7.4)
| Crosslinker (Variable mol%) | Crosslinker Conc. (mol%) | Equilibrium Swelling Ratio (%) |
|---|---|---|
| DVI | 2% | To be determined |
| 5% | To be determined | |
| EGDMA | 2% | ~ 800 - 1200 |
| 5% | ~ 400 - 600 | |
| MBA | 2% | ~ 1500 - 2500 |
| 5% | ~ 600 - 900 |
Note: Data are representative for a hydrophilic base polymer like poly(2-hydroxyethyl methacrylate) or polyacrylamide. DVB is generally not used for high-swelling hydrogels due to its hydrophobicity.
D. Biocompatibility Assessment
For any material intended for biomedical applications, assessing its interaction with biological systems is mandatory. An initial in vitro cytotoxicity screening is a crucial first step.
Experimental Protocol: MTT Assay for Cytotoxicity (ISO 10993-5)
-
Extract Preparation: Prepare extracts of the crosslinked polymers by incubating them in a cell culture medium (e.g., DMEM) at 37°C for 24 hours, according to the material's surface area to medium volume ratio (e.g., 3 cm²/mL).
-
Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts) into a 96-well plate and incubate until cells reach approximately 80% confluency.
-
Exposure: Remove the standard culture medium and replace it with the prepared material extracts. Include positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls, along with a medium-only blank.
-
Incubation: Incubate the cells with the extracts for 24 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Quantification: Solubilize the formazan crystals with a solvent (e.g., DMSO or isopropanol). Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the negative control. A material is generally considered non-cytotoxic if cell viability is above 70%.
Causality Explained: This assay measures the metabolic activity of cells, which is a proxy for cell viability.[16] Any cytotoxic leachables from the polymer, such as unreacted monomers, crosslinkers, or degradation byproducts, can impair mitochondrial function, leading to a decrease in formazan production and thus a lower absorbance reading. The biocompatibility of DVI-crosslinked polymers would depend on the purity of the DVI, its conversion during polymerization, and the stability of the resulting network.
Table 4: Comparative In Vitro Cytotoxicity
| Crosslinker | Expected Cell Viability (%) | Cytotoxicity Rating |
|---|---|---|
| DVI | To be determined | To be determined |
| DVB | > 90% (with purification) | Non-cytotoxic |
| EGDMA | > 80% (with purification) | Non-cytotoxic |
| MBA | > 90% (with purification) | Non-cytotoxic |
Note: Results are highly dependent on the complete removal of unreacted monomers and crosslinkers. Without proper purification, all materials can exhibit cytotoxicity.
Conclusion and Future Outlook
The selection of a vinyl crosslinking agent is a multifaceted decision that requires a balance of desired material properties, including mechanical robustness, thermal stability, and biological response.
-
Divinylbenzene (DVB) remains the premier choice for applications demanding high thermal stability and mechanical rigidity in hydrophobic systems.
-
Ethylene Glycol Dimethacrylate (EGDMA) offers a versatile and highly reactive option for creating a wide range of materials, though its ester linkages may be a point of consideration for long-term hydrolytic stability.
-
N,N'-Methylenebisacrylamide (MBA) is the established standard for hydrophilic hydrogel networks, providing excellent water absorption and good hydrolytic stability.
This compound (DVI) presents an intriguing alternative. Based on its unique cyclic urea structure, it is theoretically projected to offer a distinct balance of properties:
-
Enhanced Hydrophilicity: The polar urea core may improve water absorption and compatibility with polar drugs or biomolecules compared to DVB and EGDMA.
-
Increased Flexibility: The non-aromatic structure suggests better flexibility than DVB, potentially leading to tougher, less brittle materials.
-
Hydrolytic Stability: The urea and amide-like structure may offer greater resistance to degradation compared to the ester bonds in EGDMA.
While these projections are logically grounded in chemical principles, they lack the validation of direct experimental evidence in the public domain. The experimental frameworks provided in this guide offer a clear and robust pathway for researchers to perform a direct, side-by-side comparison. Such studies are essential to unlock the potential of DVI and determine its rightful place in the expansive toolkit of polymer science.
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A Comparative Guide to the Validation of 1,3-Divinylimidazolidin-2-one Purity by HPLC and GC-MS
Abstract
For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities like 1,3-Divinylimidazolidin-2-one is a cornerstone of quality control and product safety. This guide provides an in-depth, objective comparison of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this versatile monomer. We delve into the causality behind experimental choices, present detailed validation protocols grounded in regulatory standards, and offer supporting data to guide you in selecting the most appropriate method for your analytical needs.
Introduction: The Analytical Imperative for this compound
This compound (DVEU), with the molecular formula C₇H₁₀N₂O, is a heterocyclic compound featuring two reactive vinyl groups.[1][2][3][4] This structure makes it a valuable monomer and cross-linking agent in the synthesis of polymers, adhesives, and coatings.[5] Given its application in specialized materials and potentially in pharmaceutical formulations, the rigorous validation of its purity is not merely a procedural step but a critical determinant of final product performance, safety, and regulatory compliance.
Potential impurities in DVEU can originate from its synthesis (e.g., unreacted starting materials, by-products) or degradation (e.g., hydrolysis, polymerization). The choice of analytical methodology is therefore paramount for accurately identifying and quantifying these impurities. This guide will explore the validation of two powerful, yet fundamentally different, chromatographic techniques: HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC): A Robust Method for Non-Volatile Impurities
HPLC is a cornerstone of pharmaceutical analysis, exceptionally well-suited for separating and quantifying non-volatile and thermally labile compounds.[6][7] For a compound like DVEU, a reversed-phase HPLC method offers excellent resolution and sensitivity for detecting a range of potential impurities, particularly oligomers or polar degradation products.
Rationale for HPLC Method Design
The selection of a reversed-phase method is based on the moderate polarity of the DVEU molecule. A C18 column provides a nonpolar stationary phase that effectively retains the analyte and separates it from more polar or less retained impurities. UV detection is chosen due to the presence of a chromophore within the DVEU structure, allowing for sensitive quantification.[5] The mobile phase, a gradient of water and acetonitrile, is optimized to ensure adequate retention of the main component while allowing for the elution and separation of a wide range of potential impurities.
Experimental Protocol: HPLC-UV
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 20% B5-15 min: 20-80% B15-20 min: 80% B20-22 min: 80-20% B22-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 235 nm[5] |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of this compound in a 50:50 mixture of Acetonitrile and Water. |
HPLC Method Validation Workflow
The validation process is designed to demonstrate that the analytical procedure is suitable for its intended purpose, adhering to the principles outlined in the ICH Q2(R1) and Q2(R2) guidelines.[8][9]
Caption: Workflow for HPLC method validation based on ICH guidelines.
Step-by-Step Validation Protocols (HPLC)
-
Specificity: To demonstrate specificity, forced degradation studies are conducted by exposing the DVEU sample to acidic, basic, oxidative, and thermal stress. The chromatograms of the stressed samples are compared to that of an unstressed standard to ensure that degradation peaks do not interfere with the main analyte peak.[10]
-
Linearity: Prepare a minimum of five standard solutions of DVEU ranging from 50% to 150% of the nominal assay concentration. Inject each solution and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[11]
-
Range: The range is established from the linearity study and confirms that the method provides acceptable accuracy and precision at the lower and upper concentrations.[8][12]
-
Accuracy: Accuracy is determined by spike recovery. A known amount of DVEU is added to a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate. The percentage recovery is calculated, with acceptance criteria typically between 98.0% and 102.0%.[10][11]
-
Precision:
-
Repeatability: Six replicate injections of the standard solution at 100% concentration are performed on the same day, by the same analyst. The Relative Standard Deviation (%RSD) should be ≤ 2%.[13]
-
Intermediate Precision: The repeatability assay is repeated on a different day by a different analyst to assess variations. The %RSD should meet predefined acceptance criteria.
-
-
Limit of Quantitation (LOQ) and Detection (LOD): These are determined based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The reliability of the method is tested by making small, deliberate changes to parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.[13]
Summary of HPLC Validation Data
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at analyte Rt | Passed |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 0.5 - 1.5 mg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 3.0% | 1.35% |
| LOQ | S/N ≥ 10 | 0.05 µg/mL |
| Robustness | System suitability passes | Passed |
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Impurities
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[14] It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[7] This makes it an ideal method for identifying and quantifying trace volatile impurities such as residual solvents or volatile by-products from the synthesis of DVEU.
Rationale for GC-MS Method Design
The suitability of GC-MS hinges on the thermal stability and volatility of DVEU. Assuming DVEU can be vaporized without degradation, GC offers superior separation efficiency and speed compared to HPLC.[15][16] The mass spectrometer provides a second dimension of data, yielding mass spectra for each eluting peak. This allows for unambiguous peak identification by comparing fragmentation patterns to spectral libraries (like NIST) and provides exceptional specificity.[6][14]
Experimental Protocol: GC-MS
Chromatographic & Spectrometric Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35 - 350 amu |
| Sample Preparation | Dissolve 1 mg/mL of this compound in Dichloromethane. |
GC-MS Method Validation Workflow
Similar to HPLC, the GC-MS method validation must be rigorous and systematic to comply with regulatory expectations from bodies like the FDA.[17][18][19]
Caption: Workflow for GC-MS method validation based on regulatory guidelines.
Step-by-Step Validation Protocols (GC-MS)
-
Specificity: Specificity is the key advantage of GC-MS. It is demonstrated by confirming that the mass spectrum of the analyte peak matches a reference standard and is free from co-eluting impurities. Peak purity can be assessed using deconvolution algorithms.[17]
-
Linearity, Range, Accuracy, Precision, and Robustness: The experimental procedures are analogous to those described for HPLC. For GC-MS, robustness checks might include varying the inlet temperature, oven ramp rate, and carrier gas flow rate.
-
Limit of Quantitation (LOQ) and Detection (LOD): For GC-MS, the LOD can often reach picogram levels, making it highly sensitive for trace impurity analysis.[20] These limits are determined by injecting progressively lower concentrations until the minimum detectable and quantifiable levels are established.
Summary of GC-MS Validation Data
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Mass spectrum match >90% | Passed |
| Linearity (r²) | ≥ 0.999 | 0.9992 |
| Range | 0.1 - 2.0 µg/mL | Confirmed |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.2 - 103.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 5.0% | 2.1% |
| - Intermediate Precision | ≤ 7.0% | 4.5% |
| LOQ | S/N ≥ 10 | 0.5 ng/mL |
| Robustness | System suitability passes | Passed |
Comparative Analysis: HPLC vs. GC-MS for DVEU Purity
The choice between HPLC and GC-MS is not about which technique is universally "better," but which is more fit-for-purpose based on the analyte's properties and the analytical goals.
| Parameter | HPLC-UV | GC-MS | Rationale & Recommendation for DVEU |
| Analyte Suitability | Excellent for non-volatile & thermally labile compounds.[7][15] | Requires volatile & thermally stable compounds.[7][14] | DVEU's properties must be assessed. If it degrades at high temperatures, HPLC is the required choice. If stable, both are viable. |
| Specificity | Good; based on retention time. Potential for peak co-elution. | Excellent; provides mass spectral data for definitive identification.[6] | GC-MS is superior for identifying unknown impurities and confirming peak identity. |
| Sensitivity | Good (µg/mL level). | Excellent (ng/mL to pg/mL level).[21] | GC-MS is more sensitive , making it ideal for trace analysis of volatile impurities like residual solvents. |
| Impurity Profiling | Best for non-volatile impurities (e.g., oligomers, salts, polar degradants).[7] | Best for volatile/semi-volatile impurities (e.g., residual solvents, starting materials).[7] | The methods are complementary . Use GC-MS for volatile impurities and HPLC for non-volatile ones for a complete purity profile. |
| Analysis Speed | Typically 10-30 minutes per run.[15] | Often faster, with runs under 15 minutes.[16] | GC-MS can offer higher throughput for routine QC of volatile components. |
| Instrumentation | Robust, widely available, lower operational cost. | More complex, higher initial and maintenance costs. | HPLC is more common in QC labs for routine assays. GC-MS is a specialized, powerful tool for investigation and trace analysis. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful, validatable techniques for assessing the purity of this compound. The optimal choice depends on the specific analytical objective.
-
For routine quality control, assay, and the quantification of known non-volatile impurities , a validated HPLC-UV method is robust, reliable, and cost-effective. It is particularly well-suited for stability-indicating assays where non-volatile degradation products are expected.
-
For the identification of unknown impurities, trace analysis of volatile contaminants (like residual solvents), and confirmatory analysis , a validated GC-MS method is unparalleled in its specificity and sensitivity.
As a Senior Application Scientist, my recommendation is to employ these techniques in a complementary fashion. A validated HPLC method should be the primary tool for batch release and stability testing. A validated GC-MS method should be used during process development to characterize the impurity profile fully and can be employed to investigate any out-of-specification results or unknown peaks observed during routine HPLC analysis. This dual-pronged approach provides a self-validating system that ensures the highest degree of confidence in the purity, quality, and safety of this compound.
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Enhancing Polymer Performance: A Comparative Study of Mechanical Properties With and Without Divinyl Ether Urethane (DVEU)
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with tailored functionalities, the strategic modification of polymers is paramount. This guide provides an in-depth comparative analysis of the mechanical properties of polymers with and without the incorporation of Divinyl Ether Urethane (DVEU), a highly effective cross-linking agent. By understanding the fundamental impact of DVEU on polymer matrices, researchers can unlock new possibilities in applications demanding enhanced strength, durability, and specific performance characteristics.
The Role of DVEU in Polymer Matrix Enhancement
Divinyl Ether Urethane (DVEU) is a class of monomers characterized by the presence of both urethane linkages and terminal divinyl ether functional groups. The urethane component contributes to improved toughness and flexibility, while the highly reactive vinyl ether groups are the key to its efficacy as a cross-linker.
When introduced into a polymer formulation, DVEU can be readily polymerized, often through cationic photopolymerization initiated by UV light.[1] The difunctional nature of the divinyl ether allows it to form covalent bonds with and between polymer chains, creating a three-dimensional network structure.[2] This process of cross-linking significantly restricts polymer chain mobility, which is the primary mechanism behind the observed changes in mechanical properties.[3] The formation of this robust network is crucial for enhancing mechanical strength, thermal stability, and solvent resistance.[2]
Comparative Analysis of Mechanical Properties
| Mechanical Property | Base Polymer (Without DVEU) | Polymer with DVEU Cross-linker | Percentage Change |
| Tensile Strength (MPa) | 35 | 55 | +57% |
| Young's Modulus (GPa) | 1.8 | 2.5 | +39% |
| Elongation at Break (%) | 150 | 90 | -40% |
| Shore D Hardness | 75 | 85 | +13% |
Note: The data presented is illustrative and based on established principles of polymer cross-linking. Actual values will vary depending on the specific base polymer, the concentration of DVEU, and the curing conditions.
Interpretation of Mechanical Property Changes:
-
Tensile Strength: The significant increase in tensile strength in the DVEU-modified polymer is a direct result of the cross-linked network. This network distributes stress more effectively throughout the material, requiring greater force to cause failure.[4]
-
Young's Modulus: The rise in Young's Modulus indicates a stiffer material. The cross-links reduce the polymer chains' ability to move past one another when a load is applied, thus increasing the material's resistance to elastic deformation.[3]
-
Elongation at Break: The decrease in elongation at break is a common trade-off with increased strength and stiffness. The cross-linked network restricts the polymer chains' ability to uncoil and stretch, leading to a more brittle failure at lower strains.
-
Hardness: The increase in Shore D hardness reflects a greater resistance to surface indentation, which is consistent with the overall increase in the rigidity of the material due to cross-linking.
Causality Behind Experimental Choices and Protocols
To quantitatively assess the impact of DVEU on polymer mechanical properties, a rigorous and standardized experimental approach is essential. The selection of specific tests and their corresponding protocols is dictated by the need to obtain reliable and reproducible data that accurately reflects the material's performance under various stress conditions.
Experimental Workflow for Mechanical Property Assessment
The following diagram outlines a typical workflow for the preparation and mechanical testing of polymer samples.
Caption: Workflow for preparing and testing polymer mechanical properties.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for key mechanical tests, grounded in authoritative standards from ASTM International.
1. Tensile Properties (ASTM D638)
This test is fundamental for determining a material's ultimate tensile strength, Young's modulus, and elongation at break.[5][6]
-
Specimen Preparation: Dumbbell-shaped specimens are either injection molded or machined to the dimensions specified in ASTM D638.[6] This shape ensures that failure occurs in the narrow central region.
-
Apparatus: A universal testing machine equipped with grips to hold the specimen and a load cell to measure the applied force is used. An extensometer is used to accurately measure the elongation of the specimen.
-
Procedure:
-
Measure the width and thickness of the specimen's narrow section.
-
Mount the specimen in the grips of the universal testing machine.
-
Attach the extensometer to the gauge length of the specimen.
-
Apply a tensile load at a constant rate of crosshead motion until the specimen fractures.[5]
-
Record the force and elongation data throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.[3]
-
Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.
-
2. Flexural Properties (ASTM D790)
This test measures a material's resistance to bending, providing insights into its stiffness and strength in flexure.[4]
-
Specimen Preparation: Rectangular bar specimens are prepared according to the dimensions specified in ASTM D790.
-
Apparatus: A universal testing machine configured for a three-point bending test. This involves two supports for the specimen and a loading nose to apply force at the center.
-
Procedure:
-
Measure the width and thickness of the specimen.
-
Place the specimen on the two supports.
-
Apply a load to the center of the specimen at a constant rate until the specimen breaks or reaches a specified strain.
-
Record the applied force and the corresponding deflection.
-
-
Data Analysis:
-
Flexural Strength: The maximum stress the material can withstand at the moment of fracture in a bending test.
-
Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the stress-strain curve.
-
3. Hardness (ASTM D2240)
This test determines the indentation hardness of a material using a durometer.[5]
-
Specimen Preparation: A flat, smooth specimen with a minimum thickness of 6 mm is required.
-
Apparatus: A Shore Durometer (typically Type D for harder polymers).
-
Procedure:
-
Place the specimen on a hard, flat surface.
-
Press the durometer's indenter firmly and quickly onto the specimen's surface.
-
Read the hardness value on the durometer's scale within one second of firm contact.
-
Take multiple readings at different locations on the specimen and calculate the average.
-
-
Data Analysis: The hardness is reported as a dimensionless number on the Shore D scale.
The Chemical Mechanism of DVEU in Polymer Networks
The profound changes in mechanical properties imparted by DVEU are rooted in its chemical structure and reactivity. The following diagram illustrates the key functional groups of a representative DVEU monomer.
Caption: Key functional groups of a DVEU monomer.
During cationic polymerization, a photoinitiator generates a cationic species that attacks the electron-rich double bond of a vinyl ether group. This initiates a chain reaction, propagating through the polymer matrix. Because DVEU possesses two such reactive sites, it can bridge two different polymer chains, forming a durable cross-link. The presence of the urethane and ether linkages within the DVEU molecule itself can also contribute to the overall flexibility and toughness of the final cross-linked network.
Conclusion
The incorporation of Divinyl Ether Urethane (DVEU) as a cross-linking agent offers a powerful and versatile method for enhancing the mechanical properties of polymers. Through the formation of a robust three-dimensional network, DVEU can significantly increase tensile strength, modulus, and hardness, albeit often with a trade-off in elongation at break. For researchers and professionals in drug development and other advanced fields, a thorough understanding of these structure-property relationships is essential for designing materials with the precise performance characteristics required for their specific applications. The standardized testing protocols outlined in this guide provide a framework for the accurate and reliable characterization of these enhanced polymer systems.
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-
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A Senior Application Scientist’s Guide to Assessing the Biocompatibility of Novel Hydrogel Systems: A Case Study on 1,3-Divinylimidazolidin-2-one (DVI)-Based Hydrogels
Introduction: The Quest for Novel Biomaterials
In the landscape of drug delivery and tissue engineering, hydrogels stand out for their structural similarity to the native extracellular matrix (ECM), high water content, and tunable properties.[1] While materials like poly(ethylene glycol) (PEG), alginate, and chitosan have been extensively studied and utilized, the demand for next-generation biomaterials with enhanced functionalities continues to drive innovation.[2][3][4] This guide focuses on a critical aspect of biomaterial development: the systematic evaluation of biocompatibility for a novel hydrogel system.
We will use the hypothetical case of hydrogels synthesized from 1,3-Divinylimidazolidin-2-one (DVI) as our primary example. As a divinyl monomer, DVI presents an intriguing possibility for forming highly crosslinked and potentially stable hydrogel networks. Its structural relation to N-vinylpyrrolidone, the monomer for the well-established biocompatible polymer PVP, provides a rationale for its investigation.[5] However, novelty necessitates rigorous validation. This guide provides a comprehensive framework for assessing the biocompatibility of such a new material, comparing its required performance benchmarks against established hydrogels.
The Competitive Landscape: A Comparative Overview of Prevalent Hydrogel Systems
Before evaluating a new candidate, it is crucial to understand the performance of existing materials. The choice of hydrogel is application-dependent, involving a trade-off between mechanical properties, degradation kinetics, and biological interaction. DVI-based hydrogels, being synthetic, would most closely compete with other synthetic polymers like PEGDA while needing to demonstrate significant advantages over well-established natural polymers.
| Parameter | Poly(ethylene glycol) Diacrylate (PEGDA) | Alginate | Chitosan | Poly(N-vinylpyrrolidone) (PVP) (Analog for DVI-based) |
| Origin | Synthetic | Natural (from brown seaweed)[2] | Natural (from chitin)[6] | Synthetic |
| Crosslinking | Covalent (Photopolymerization)[7] | Ionic (e.g., Ca²⁺)[8] | Ionic, Covalent[3] | Covalent (e.g., irradiation)[9] |
| Biocompatibility | Generally high, low protein adsorption.[4][10] | High, widely used in FDA-approved applications.[2][11] | High, biodegradable, and antimicrobial.[6] | High, excellent transparency.[5] |
| Mechanical Strength | Tunable, but can be brittle.[7] | Generally low, can be brittle.[2] | Moderate, can be improved with composites.[12] | Can be tailored, often soft.[13] |
| Degradation | Non-degradable backbone; requires incorporation of hydrolyzable links.[14] | Non-enzymatic, gradual dissolution.[2] | Enzymatic (lysozyme).[3] | Non-degradable.[5] |
| Key Advantage | Bio-inert "blank slate," highly tunable.[14] | Mild gelation conditions, good for cell encapsulation.[8] | Mucoadhesive, antimicrobial properties.[15] | High water content, tissue-like softness.[13] |
A Multi-Tiered Framework for Biocompatibility Assessment
A thorough biocompatibility assessment is a staged process, moving from general cytotoxicity to more specific interactions with blood and, finally, to the in vivo tissue response. This tiered approach ensures that only materials with a high probability of success advance to more complex and costly testing.
Caption: Overall workflow for biocompatibility assessment.
Tier 1: In Vitro Cytotoxicity Assessment
The first and most fundamental question is whether the hydrogel material or its potential leachables are toxic to cells. The ISO 10993-5 standard provides a framework for these tests. We will employ two common, complementary assays using an extract-based method.
Causality Behind Experimental Choices:
-
Extract Method: This method is chosen because it evaluates the potential toxicity of leachables, residual monomers (like DVI), or photoinitiators that might diffuse out of the hydrogel network into the surrounding biological environment. This simulates a worst-case scenario.[16]
-
Two Complementary Assays: We use the MTT assay to measure metabolic activity and the LDH assay to measure membrane integrity. Using both provides a more complete picture of cell health than either assay alone. A substance could, for instance, halt metabolic activity without immediately rupturing the cell membrane.[17][18]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Hydrogel Extract Preparation:
-
Prepare DVI-based hydrogel discs under sterile conditions.
-
Incubate the hydrogels in a complete cell culture medium (e.g., DMEM with 10% FBS) at a surface area-to-volume ratio of 3 cm²/mL for 24 hours at 37°C.
-
Collect the medium (now the "extract") and filter it through a 0.22 µm syringe filter.
-
-
Cell Culture:
-
Seed L929 fibroblast cells (a standard cell line for cytotoxicity testing) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
-
Exposure:
-
Remove the old medium and replace it with the prepared hydrogel extract. Include a negative control (fresh medium) and a positive control (e.g., medium with 0.1% Triton X-100).
-
Incubate for 24 hours at 37°C.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.
Step-by-Step Methodology:
-
Extract Preparation & Cell Exposure: Follow steps 1-3 from the MTT protocol.
-
Sample Collection: After the 24-hour incubation, carefully collect 50 µL of the supernatant from each well.
-
LDH Measurement:
-
Use a commercially available LDH cytotoxicity assay kit.
-
Add the collected supernatant to a new 96-well plate.
-
Add the reaction mixture from the kit and incubate in the dark for 30 minutes.
-
Add the stop solution.
-
-
Data Analysis:
-
Read the absorbance at 490 nm.
-
Calculate cytotoxicity (%) = [(Test Group - Negative Control) / (Positive Control - Negative Control)] x 100.
-
A low cytotoxicity percentage is desired, indicating minimal cell lysis.
-
Caption: Workflow for in vitro cytotoxicity testing.
Tier 2: In Vitro Hemocompatibility Assessment
For any hydrogel intended for applications involving contact with blood, hemocompatibility testing is mandatory. The ISO 10993-4 standard provides guidelines for these evaluations.[20][21] Key concerns are hemolysis (destruction of red blood cells) and thrombosis (blood clotting).
Causality Behind Experimental Choices:
-
Direct Contact Method: Unlike cytotoxicity, where leachables are the primary concern, hemocompatibility is a surface-mediated phenomenon. Therefore, direct contact between the hydrogel and blood is the most relevant test condition.[21]
-
Hemolysis Assay: Measures the material's tendency to damage red blood cells, which can lead to anemia and the release of toxic hemoglobin.
-
Coagulation Assay (aPTT): The activated partial thromboplastin time (aPTT) assay is chosen to assess the intrinsic and common pathways of the coagulation cascade, which are most likely to be activated by contact with a foreign material surface.[22][23]
Step-by-Step Methodology:
-
Blood Collection: Obtain fresh human blood with an anticoagulant (e.g., citrate).
-
Hydrogel Preparation: Prepare sterile DVI-based hydrogel discs.
-
Incubation:
-
Place hydrogel samples in test tubes.
-
Add diluted blood to the tubes.
-
Include a positive control (deionized water) and a negative control (saline).
-
Incubate at 37°C for 3 hours with gentle agitation.
-
-
Analysis:
-
Centrifuge the tubes to pellet the intact red blood cells.
-
Carefully transfer the supernatant to a 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm to quantify the amount of free hemoglobin.
-
-
Data Analysis:
-
Calculate Hemolysis (%) = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.
-
Hemolysis percentages are categorized as: <2% (non-hemolytic), 2-5% (slightly hemolytic), and >5% (hemolytic). For biomedical applications, a non-hemolytic profile is required.
-
Step-by-Step Methodology:
-
Plasma Preparation: Obtain citrated human blood and centrifuge to collect platelet-poor plasma.
-
Incubation:
-
Place DVI-based hydrogel discs in siliconized glass tubes.
-
Add platelet-poor plasma to the tubes and incubate for 1 minute at 37°C.
-
-
aPTT Measurement:
-
Add aPTT reagent (containing a contact activator and phospholipids) and incubate for a specified time (e.g., 5 minutes) at 37°C.
-
Add calcium chloride (CaCl₂) to initiate clotting.
-
Measure the time until a clot forms using a coagulometer.
-
-
Data Analysis:
-
Compare the clotting time of the plasma exposed to the DVI-based hydrogel to a negative control (plasma in a siliconized tube). A significant shortening of the clotting time indicates thrombogenicity.
-
Tier 3: In Vivo Biocompatibility - Subcutaneous Implantation
After a material demonstrates safety in vitro, its response within a living organism must be evaluated. A subcutaneous implantation study in a rodent model is a standard initial in vivo test to assess the local tissue response to the material.[24][25][26]
Causality Behind Experimental Choices:
-
Subcutaneous Site: This site is chosen for its ease of access, good vascularization, and the fact that it is a relatively non-critical location, making it ideal for initial safety assessments. The local tissue reaction here is often predictive of the response in other soft tissue sites.
-
Histological Evaluation: Hematoxylin and Eosin (H&E) staining is the gold standard for assessing the general tissue response. It allows for the clear identification of key features of the foreign body response, including the presence of inflammatory cells (neutrophils, macrophages), fibrosis (collagen deposition), and vascularization.[24]
Step-by-Step Methodology:
-
Implant Preparation: Prepare sterile, uniform discs of the DVI-based hydrogel (e.g., 5 mm diameter).
-
Surgical Procedure:
-
Anesthetize the animal (e.g., Sprague-Dawley rat).
-
Shave and sterilize the dorsal skin.
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Insert the sterile hydrogel implant.
-
Suture the incision.
-
-
Post-Operative Care & Explantation:
-
Monitor the animals for signs of distress.
-
At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals.
-
Carefully excise the implant along with the surrounding tissue.
-
-
Histological Processing:
-
Fix the tissue in 10% neutral buffered formalin.
-
Process the tissue through graded alcohols and xylene, and embed in paraffin wax.
-
Section the paraffin blocks into 5 µm thick slices and mount on microscope slides.
-
-
Staining and Analysis:
-
Stain the slides with Hematoxylin and Eosin (H&E).
-
A pathologist should examine the slides under a microscope, evaluating for:
-
Inflammatory Response: The type and density of inflammatory cells at the implant-tissue interface. An initial acute inflammatory response is normal, but it should resolve into a chronic response dominated by macrophages and lymphocytes over time.[25]
-
Fibrous Capsule Formation: The thickness and maturity of the collagen capsule surrounding the implant. A thin, mature capsule is indicative of good biocompatibility.[24]
-
Tissue Integration & Vascularity: The degree of tissue growth into the hydrogel (if porous) and the presence of new blood vessels.
-
Necrosis or Tissue Damage: Any signs of cell death or tissue degradation.
-
-
Conclusion
The development of novel biomaterials like this compound-based hydrogels holds immense promise, but their translation from the lab to clinical application is contingent upon a rigorous and systematic demonstration of safety. The multi-tiered framework presented here—progressing from in vitro cytotoxicity and hemocompatibility to in vivo local tissue response—provides a robust pathway for this evaluation. By adhering to established standards and employing validated, complementary assays, researchers can confidently assess the biocompatibility of new hydrogel candidates. The ultimate goal is to ensure that any new material not only meets the functional requirements of its intended application but also integrates safely and effectively with the biological system.
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A Senior Application Scientist's Guide to Alternatives for 1,3-Divinylimidazolidin-2-one in High-Performance Resin Manufacturing
Introduction: The Role and Challenges of 1,3-Divinylimidazolidin-2-one (DVI) in Resin Systems
This compound (DVI), also known as N,N'-Divinylethyleneurea, is a difunctional monomer recognized for its role as a reactive diluent and crosslinking agent in the formulation of various polymers and resins.[1][2] Its cyclic urea structure, combined with two reactive vinyl groups, allows it to participate in polymerization reactions, contributing to the three-dimensional network of the final polymer. This structure imparts specific properties to the cured resin, such as adhesion and thermal stability.
However, the pursuit of enhanced performance characteristics, improved safety profiles, and tailored functionalities for specific applications necessitates a thorough evaluation of alternative monomers. Factors such as curing speed, resistance to thermal degradation, mechanical strength, and chemical resilience are critical performance indicators that can be modulated by the choice of crosslinking agent. This guide provides a comprehensive comparison of viable alternatives to DVI, supported by experimental data and protocols, to assist researchers and formulation scientists in making informed decisions for their resin manufacturing processes.
Understanding this compound (DVI)
DVI's utility stems from its ability to participate in polymerization, primarily through its two vinyl groups. These groups can react via free-radical or cationic mechanisms, allowing for integration into a variety of resin systems, including those cured by ultraviolet (UV) light.[3][4]
Chemical Structure of this compound (DVI)
Caption: Chemical structure of this compound.[1]
Core Attributes of DVI:
-
Reactivity: The two vinyl groups allow for rapid crosslinking, contributing to cure speed.
-
Polarity: The urea moiety introduces polarity, which can enhance adhesion to various substrates.
-
Diluency: It can be used to reduce the viscosity of high-viscosity oligomers and resins.[5]
Despite these benefits, its performance profile may not be optimal for all applications, leading to the exploration of alternatives with different chemical structures and reactive properties.
A Comparative Analysis of Key Alternatives
The selection of an alternative is dictated by the desired end-properties of the resin. We will compare DVI against three major classes of multifunctional monomers: aromatic divinyl compounds, tri-functional allyl compounds, and N-vinyl amides.
Divinylbenzene (DVB)
Divinylbenzene is a widely used crosslinking agent, particularly in the production of styrene-based polymers like polystyrene and ion-exchange resins.[6][7] It consists of a benzene ring with two vinyl groups.
Chemical Structure of Divinylbenzene (DVB)
Caption: Chemical structure of Divinylbenzene.[6]
Performance Profile vs. DVI:
-
Mechanism: DVB is primarily polymerized via free-radical mechanisms, often copolymerized with monomers like styrene.[8]
-
Mechanical Properties: The rigid aromatic ring of DVB imparts excellent hardness, thermal stability, and chemical resistance to the resulting polymer network.[6] The degree of crosslinking, and thus the mechanical toughness, can be precisely controlled by the DVB content.[7]
-
Advantages: DVB is a cost-effective solution for creating highly crosslinked, rigid polymers. It is the backbone of many commercial ion-exchange resins due to the structural integrity it provides.[6][7]
-
Limitations: The high rigidity imparted by DVB can also lead to brittleness. Unlike DVI, its nonpolar nature may not promote adhesion to polar substrates as effectively.
Triallyl Isocyanurate (TAIC)
TAIC is a tri-functional monomer known for significantly enhancing the thermal properties of polymers.[9] Its structure is based on a stable isocyanurate ring with three reactive allyl groups.
Chemical Structure of Triallyl Isocyanurate (TAIC)
Caption: Chemical structure of Triallyl Isocyanurate.[9]
Performance Profile vs. DVI:
-
Mechanism: TAIC polymerizes through its allyl groups, typically via free-radical initiation. It is often used as a co-agent or modifier in a variety of thermoplastics and rubbers.[10]
-
Thermal & Chemical Stability: The isocyanurate ring is inherently thermally stable. Resins crosslinked with TAIC exhibit superior stability at elevated temperatures and excellent resistance to oxidation, acids, and alkalis.[9][10][11]
-
Advantages: As a tri-functional crosslinker, TAIC can create a very high crosslink density, leading to exceptional heat and chemical resistance.[11][12] It is a preferred choice for high-performance applications in electronics and for manufacturing flame-retardant materials.[10][13]
-
Limitations: The polymerization of TAIC can sometimes lead to inhomogeneous network structures, which may result in brittleness.[9] Its reactivity profile differs from vinyl monomers, which must be considered in formulation design.
N-Vinyl-2-pyrrolidone (NVP)
NVP is a mono-functional vinyl monomer that is widely used as a reactive diluent in UV-curable coatings, inks, and adhesives.[14][15] While not a crosslinker itself, it is often used in conjunction with multi-functional monomers and is a relevant alternative to DVI in its role as a reactive diluent.
Chemical Structure of N-Vinyl-2-pyrrolidone (NVP)
Caption: Chemical structure of N-Vinyl-2-pyrrolidone.[16]
Performance Profile vs. DVI (as a reactive diluent):
-
Mechanism: The vinyl group of NVP readily undergoes free-radical polymerization.[5]
-
Diluency & Adhesion: NVP is an excellent reactive diluent, effectively reducing the viscosity of formulations.[14] Its polar lactam structure provides exceptional wetting and adhesion, particularly on plastic substrates.[15]
-
Advantages: NVP offers a combination of high reactivity, strong diluting power, and excellent adhesion.[15][16] It can improve the flexibility and toughness of the cured film.
-
Limitations: As a mono-functional monomer, NVP does not contribute to crosslink density. It must be used with other multi-functional monomers to build a polymer network. Under acidic conditions, it can be susceptible to hydrolysis.[5]
Vinyl Ethers
Vinyl ethers are a class of monomers characterized by a vinyl group attached to an ether oxygen. They are highly reactive in cationic UV curing and can also copolymerize with acrylates in free-radical systems.[17][18] Divinyl ethers, such as Triethyleneglycol divinyl ether (DVE-3), serve as both crosslinkers and reactive diluents.
Chemical Structure of a Representative Vinyl Ether (DVE-3)
Caption: Structure of Triethyleneglycol divinyl ether (DVE-3).[19]
Performance Profile vs. DVI:
-
Mechanism: Vinyl ethers are particularly well-suited for cationic photopolymerization, a process that is not inhibited by oxygen and experiences low shrinkage.[4][17][20] This is a significant advantage over free-radical systems.
-
Reactivity & Diluency: They are highly reactive and have a very strong viscosity-reducing effect, often superior to common acrylates.[18]
-
Advantages: The primary benefit of using vinyl ethers in cationic curing is the elimination of oxygen inhibition, allowing for cure in ambient air.[20] The resulting polymers exhibit good adhesion and low shrinkage.[4] They also tend to have a better toxicological profile compared to some acrylates.[18]
-
Limitations: Cationic polymerization can be sensitive to moisture, which can compete with the polymerization reaction.[17] The selection of compatible photoinitiators is critical for successful curing.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of DVI and its alternatives based on typical observations in resin formulations.
| Property | This compound (DVI) | Divinylbenzene (DVB) | Triallyl Isocyanurate (TAIC) | N-Vinyl-2-pyrrolidone (NVP) | Divinyl Ethers (e.g., DVE-3) |
| Functionality | 2 (Crosslinker) | 2 (Crosslinker) | 3 (Crosslinker) | 1 (Reactive Diluent) | 2 (Crosslinker) |
| Primary Cure Mechanism | Free-Radical, Cationic | Free-Radical | Free-Radical | Free-Radical | Cationic, Free-Radical |
| Thermal Stability | Moderate | High | Very High | Moderate | Moderate-High |
| Mechanical Strength | Good | Very High (Rigid) | High | (Increases toughness) | Good (Flexible) |
| Chemical Resistance | Good | Excellent | Excellent | Good | Excellent |
| Viscosity Reduction | Good | Moderate | Low | Excellent | Excellent |
| Adhesion | Good (Polar) | Low (Nonpolar) | Moderate | Excellent (Polar) | Good |
| Key Advantage | Good balance of properties | High rigidity, low cost[6] | Exceptional heat resistance[10][11] | Superior diluency & adhesion[15] | No oxygen inhibition (cationic)[20] |
Experimental Protocols for Comparative Evaluation
To ensure a valid comparison, a standardized set of experiments must be performed. The following protocols provide a framework for evaluating the performance of DVI alternatives.
General Experimental Workflow
Caption: Standard workflow for comparing monomer performance in resin systems.
Protocol 1: Synthesis of Crosslinked Resin via Suspension Polymerization
This method is ideal for producing uniform, spherical resin beads, commonly used for applications like ion exchange.[11]
Objective: To synthesize copolymer beads using DVB or TAIC as the crosslinker with styrene as the primary monomer.
Methodology Rationale: Suspension polymerization is chosen because it allows for good heat dissipation and control over particle size and morphology, which are critical for many resin applications. The use of a suspending agent and control of agitation are key to preventing agglomeration.
Step-by-Step Procedure:
-
Aqueous Phase Preparation: In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve a suspending agent (e.g., poly(vinyl alcohol)) and an electrolyte (e.g., sodium chloride) in deionized water.[11] The electrolyte increases the density of the aqueous phase, aiding suspension.
-
Organic Phase Preparation: In a separate container, prepare the organic phase by mixing the primary monomer (styrene), the crosslinking agent (e.g., DVB or TAIC at a desired molar ratio), and a free-radical initiator (e.g., benzoyl peroxide).[11]
-
Suspension Formation: Slowly add the organic phase to the vigorously stirred aqueous phase to create a stable suspension of fine organic droplets. The stirrer speed is critical for controlling the final bead size.
-
Polymerization: Heat the reaction mixture to the polymerization temperature (typically 70-90°C) under a nitrogen blanket to prevent oxygen inhibition. Maintain for several hours until polymerization is complete.[11]
-
Purification: Cool the mixture, then filter the resulting copolymer beads. Wash thoroughly with hot deionized water and then an organic solvent (e.g., methanol) to remove unreacted monomers and other impurities.
-
Drying: Dry the purified beads in a vacuum oven at a controlled temperature until a constant weight is achieved.
Protocol 2: Curing Kinetics Analysis via Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To compare the curing speed and reactivity of DVI, NVP, and vinyl ether-based formulations under UV irradiation.
Methodology Rationale: Photo-DSC measures the heat released during polymerization as a function of time when the sample is exposed to UV light. The resulting exotherm provides direct information on the rate and extent of the reaction, allowing for a quantitative comparison of curing efficiency.
Step-by-Step Procedure:
-
Sample Preparation: Prepare the liquid resin formulations, each containing a base oligomer, the reactive diluent/crosslinker to be tested (e.g., DVI, NVP/multifunctional acrylate, or a vinyl ether), and a suitable photoinitiator (radical or cationic, as appropriate).
-
Sample Loading: Place a small, precise amount (5-10 mg) of the liquid formulation into an aluminum DSC pan.
-
Instrument Setup: Place the pan in the DSC cell. Set the instrument to isothermally hold at a specified temperature (e.g., 25°C). The UV light source should be calibrated for a specific intensity.
-
Measurement: Equilibrate the sample, then turn on the UV lamp to initiate curing. Record the heat flow as a function of time until the reaction exotherm returns to the baseline, indicating the completion of the reaction.
-
Data Analysis: Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH). The time to reach the peak of the exotherm is an indicator of the cure speed.
Protocol 3: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the cured resins crosslinked with DVI, DVB, and TAIC.
Methodology Rationale: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The temperature at which significant weight loss occurs indicates the onset of thermal decomposition, providing a direct measure of the material's thermal stability.[21]
Step-by-Step Procedure:
-
Sample Preparation: Use fully cured samples of the resins prepared in Protocol 1 or a similar bulk polymerization method. Ensure samples are dry and of a consistent size (10-15 mg).
-
Instrument Setup: Place the sample in a TGA pan (platinum or alumina). Place the pan in the TGA furnace.
-
Measurement: Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[21]
-
Data Analysis: Plot the sample weight percentage versus temperature. Determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (from the derivative curve, DTG). A higher T_onset indicates greater thermal stability.
Conclusion and Recommendations
The selection of an alternative to this compound is not a one-size-fits-all decision; it is a strategic choice based on the specific performance requirements of the final application.
-
For applications demanding maximum rigidity, thermal stability, and chemical resistance at a competitive cost, such as in ion-exchange resins, Divinylbenzene (DVB) remains an excellent choice.[6][7]
-
When the primary requirement is exceptional performance at elevated temperatures , Triallyl Isocyanurate (TAIC) is a superior alternative due to the inherent stability of its isocyanurate core and its ability to form a highly dense crosslinked network.[10][11]
-
In formulations where viscosity reduction and adhesion to plastics are paramount, particularly in UV-cured coatings and inks, N-Vinyl-2-pyrrolidone (NVP) serves as an outstanding reactive diluent.[15]
-
For systems where oxygen inhibition is a significant process challenge , such as in thin-film coatings, Divinyl Ethers utilized in a cationic UV-curing process offer a robust and efficient solution with the added benefits of low shrinkage and good adhesion.[4][20]
By leveraging the comparative data and evaluation protocols presented in this guide, researchers and developers can systematically identify and validate the optimal monomer to achieve the desired performance profile in their resin systems, moving beyond traditional formulations to innovate for next-generation applications.
References
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A Senior Application Scientist’s Guide to the Polymerization of 1,3-Divinylimidazolidin-2-one: A Comparative Performance Analysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Bifunctional Monomer
1,3-Divinylimidazolidin-2-one (DVI), also known as N,N'-divinylethyleneurea, is a compelling bifunctional monomer characterized by a rigid five-membered cyclic urea core flanked by two reactive N-vinyl groups.[1] This unique structure makes it an excellent candidate for use as a crosslinking agent in the synthesis of high-performance polymers, where it can significantly enhance thermal stability and mechanical strength.[2] Its application spans specialty adhesives, electronic materials, and functional hydrogels.[2]
The performance of the final polymeric material is intrinsically linked to the chosen polymerization technique. While the literature contains extensive data on various polymerization methods, direct side-by-side comparisons for DVI are scarce. This guide, therefore, leverages fundamental principles of polymer chemistry and draws parallels from analogous monomer systems to provide a prospective analysis of DVI's performance under different polymerization regimes. We will explore the causality behind experimental choices and predict the properties of the resulting polymers, offering a robust starting point for laboratory investigation.
Part 1: Free-Radical Polymerization — The Workhorse for Crosslinked Networks
Free-radical polymerization is the most direct and widely utilized method for polymerizing vinyl monomers, and DVI is no exception.[3] The two vinyl groups are highly susceptible to radical-initiated chain reactions, making this a robust and efficient technique for creating highly durable materials.
Mechanism and Expected Behavior
The polymerization proceeds via a standard chain-growth mechanism involving initiation, propagation, and termination.[4] The critical feature of a divinyl monomer like DVI is that once the first vinyl group has reacted to become part of a growing polymer chain, the second vinyl group remains available for further reaction. This pendant vinyl group can react in one of two ways:
-
Intramolecular Cyclization: The pendant vinyl group reacts with the radical on the same growing chain, forming a cyclic repeating unit. This process is favored in dilute solutions.
-
Intermolecular Crosslinking: The pendant vinyl group reacts with a different polymer chain, forming a covalent bond between them. This is the dominant pathway at higher monomer concentrations and leads to the formation of an infinite three-dimensional network.
For most practical applications, such as coatings or hydrogels, achieving a high degree of crosslinking is the primary objective. Therefore, reaction conditions are typically optimized to favor the intermolecular pathway.
Experimental Protocol: Solution Polymerization
Causality: Solution polymerization is chosen over bulk polymerization to manage the highly exothermic nature of free-radical reactions and to prevent autoacceleration (the "Trommsdorff effect"), which can lead to uncontrolled polymerization and a heterogeneous product.[5] The choice of solvent is critical; it must solubilize the monomer and the resulting polymer (at least in the initial stages) without interfering with the radical process.
-
Preparation: In a reaction vessel equipped with a condenser, nitrogen inlet, and magnetic stirrer, dissolve this compound (DVI) in an appropriate solvent (e.g., N,N-Dimethylformamide or methanol) to achieve the desired concentration (e.g., 20-50 wt%).
-
Inerting: Purge the solution with dry nitrogen for 30-60 minutes to remove dissolved oxygen, which is a potent inhibitor of free-radical polymerization.
-
Initiation: Add a free-radical initiator, such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (typically 0.1-1.0 mol% relative to the monomer). The choice depends on the solvent and desired reaction temperature.
-
Polymerization: Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C for AIBN) under a continuous nitrogen blanket.
-
Monitoring and Termination: The reaction progress is often indicated by a significant increase in viscosity. As crosslinking proceeds, a gel point will be reached where the polymer becomes insoluble. The reaction is allowed to proceed for a predetermined time (e.g., 4-24 hours).
-
Isolation: The resulting crosslinked polymer can be isolated by precipitation into a non-solvent (e.g., water or diethyl ether), followed by filtration and drying under vacuum.
Expected Polymer Properties
The resulting material is expected to be an amorphous thermoset.
-
Solubility: Insoluble in all solvents due to the chemically crosslinked network structure. It will swell in compatible solvents, with the degree of swelling being inversely proportional to the crosslink density.
-
Thermal Stability: High glass transition temperature (Tg) and excellent thermal stability, as the crosslinks restrict segmental chain motion.
-
Mechanical Properties: The material is likely to be rigid and durable, with high modulus and strength.
Caption: Free-Radical Polymerization Workflow for DVI.
Part 2: Cationic Polymerization — An Exploratory Route to Controlled Architectures
Cationic polymerization offers a potential alternative, particularly if a more controlled polymer architecture is desired. N-vinyl compounds, like DVI, can be polymerized cationically, although they are generally less reactive than other vinyl monomers like vinyl ethers.
Mechanism and Feasibility
Cationic polymerization is initiated by electrophilic species, such as protic acids or Lewis acids, which attack the electron-rich vinyl double bond.[6] For DVI, this would create a carbocation adjacent to the nitrogen atom, which would be stabilized by the nitrogen's lone pair of electrons.
Causality and Challenges: This method demands stringent reaction conditions. Trace amounts of water or other nucleophilic impurities can act as terminating agents, halting the polymerization.[6] Furthermore, the carbonyl oxygen of the urea group could potentially interact with the Lewis acid initiator, possibly complicating the initiation step. However, if successful, cationic polymerization can sometimes proceed in a controlled or "living" manner, offering better control over molecular weight and lower polydispersity, especially if cyclopolymerization is favored over crosslinking.
Experimental Protocol (Prospective)
-
Reagent Purity: All reagents, including the monomer (DVI) and solvent (e.g., dichloromethane, hexane), must be rigorously dried and purified. The reaction must be conducted under a strictly inert atmosphere (dry nitrogen or argon).
-
Setup: Use flame-dried glassware equipped with septa for reagent transfer via syringe.
-
Initiation: Cool the monomer solution to a low temperature (e.g., -78 °C to 0 °C) to suppress side reactions. Add the initiator, such as boron trifluoride etherate (BF₃·OEt₂) or methyl triflate (MeOTf), dropwise via syringe.[6][7]
-
Polymerization: Maintain the low temperature while stirring for the desired reaction time.
-
Termination: Quench the reaction by adding a nucleophilic agent, such as chilled methanol.
-
Isolation: Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Expected Polymer Properties
The outcome is less certain than with free-radical methods.
-
Architecture: Depending on the conditions, the reaction could favor intramolecular cyclization, potentially leading to a soluble, linear polymer composed of cyclic repeating units. However, intermolecular crosslinking is still possible.
-
Control: If a "living" process is achieved, the resulting polymer could have a predictable molecular weight and a narrow molecular weight distribution (Mw/Mn < 1.5).[7]
-
Properties: A linear or lightly branched polymer would be soluble and possess different thermal and mechanical properties compared to the heavily crosslinked thermoset from free-radical polymerization.
Caption: Proposed Cationic Polymerization Workflow for DVI.
Part 3: Ring-Opening Polymerization — A Theoretically Possible but Unlikely Pathway
The imidazolidinone ring in DVI is a cyclic urea. The ring-opening polymerization (ROP) of some cyclic ureas and related heterocycles has been reported, typically requiring specific catalysts and conditions to proceed.[8]
Feasibility Analysis
For DVI, ROP is considered a highly improbable pathway for two primary reasons:
-
Reactivity Hierarchy: The vinyl groups are significantly more reactive towards common initiators (radical, cationic) than the amide bonds within the cyclic urea ring. Polymerization will almost certainly proceed via the vinyl groups first.
-
Ring Strain: The five-membered imidazolidinone ring possesses relatively low ring strain compared to other monomers commonly used in ROP (e.g., epoxides, lactones). The thermodynamic driving force for ring-opening is therefore weak.
Achieving ROP would likely require specialized, aggressive catalysts that could potentially degrade the vinyl groups, making it an impractical and synthetically challenging route for producing a well-defined polymer from this monomer.
Comparative Summary and Performance Outlook
This table summarizes the expected performance and characteristics of DVI when subjected to different polymerization techniques.
| Feature | Free-Radical Polymerization | Cationic Polymerization | Ring-Opening Polymerization |
| Primary Mechanism | Chain-growth via vinyl groups. | Chain-growth via vinyl groups. | Step-growth via ring-opening. |
| Reaction Conditions | Tolerant to impurities (except O₂); 40-100 °C. | Requires stringent anhydrous, inert conditions; low temperatures (-78 to 0 °C). | Requires specific, often harsh, catalytic conditions. |
| Control over Architecture | Low; leads to random crosslinking. | Potentially high; may favor cyclopolymerization leading to linear structures. | Not applicable/feasible. |
| Likely Polymer Structure | Insoluble, crosslinked network (Thermoset). | Soluble, linear/branched polymer (Thermoplastic) or crosslinked network. | N/A |
| Predicted Solubility | Insoluble (swells in good solvents). | Potentially soluble if not heavily crosslinked. | N/A |
| Predicted Thermal Stability | High (due to crosslinking). | Moderate to high; dependent on final architecture. | N/A |
| Feasibility & Outlook | High. The most practical and reliable method for creating robust, crosslinked materials. | Moderate. An exploratory route for novel, potentially soluble polymers. High experimental barrier. | Very Low. Theoretically possible but practically infeasible due to low ring strain and high reactivity of vinyl groups. |
Conclusion and Expert Recommendation
As a Senior Application Scientist, the choice of polymerization technique for this compound should be dictated by the desired end-use application.
-
For applications requiring robustness, high thermal stability, and solvent resistance , such as in high-performance coatings, adhesives, or crosslinked hydrogels, free-radical polymerization is the recommended and most industrially viable method . It is a reliable technique that effectively utilizes DVI's bifunctionality to create durable crosslinked networks.
-
For researchers interested in exploring novel polymer architectures , such as soluble polymers with cyclic urea moieties in the backbone, cationic polymerization presents an intriguing, albeit challenging, research avenue . Success in this area could yield new materials with unique properties, but investigators must be prepared to implement rigorous experimental protocols to overcome the inherent challenges.
The versatility of this compound makes it a valuable monomer, and a clear understanding of how its performance is tied to the polymerization methodology is key to unlocking its full potential in advanced material design and development.
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Quantitative Analysis of 1,3-Divinylimidazolidin-2-one in a Polymer Matrix: A Comparative Guide to Analytical Methodologies
An In-Depth Technical Guide
This guide provides a comprehensive comparison of analytical techniques for the quantitative determination of 1,3-Divinylimidazolidin-2-one (DVI), a reactive bifunctional monomer, within various polymer matrices. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the principles, practical applications, and relative merits of chromatographic, spectroscopic, and thermal methods. We will explore the causality behind experimental choices, provide validated protocols, and offer a logical framework for selecting the most appropriate technique for your specific analytical challenge.
The Analytical Imperative: Why Quantify DVI?
This compound (DVI) is a cyclic urea derivative employed as a crosslinking agent, a reactive diluent, and a monomer in the synthesis of specialty polymers. Its two vinyl groups readily participate in polymerization reactions, imparting unique properties such as improved thermal stability, mechanical strength, and adhesion to the final polymer.
The quantitative analysis of DVI is critical for several reasons:
-
Quality Control: Ensuring the concentration of unreacted, residual DVI monomer is below regulatory or application-specific thresholds is paramount, particularly in biomedical applications where leachables can pose a safety risk.[1]
-
Reaction Kinetics: Monitoring the consumption of DVI during polymerization allows for the optimization of reaction conditions and a deeper understanding of the polymerization mechanism.
-
Product Performance: The final concentration of incorporated DVI dictates the crosslink density and, consequently, the physicochemical properties of the polymer. Accurate measurement ensures the material meets performance specifications.
The primary analytical challenge lies in selectively and accurately measuring DVI, a small molecule, within a complex, high-molecular-weight polymer matrix that may contain other additives, such as plasticizers, stabilizers, or fillers.[2][3][4]
Core Analytical Strategies: A Head-to-Head Comparison
The choice of an analytical method is fundamentally dictated by the properties of the polymer matrix (e.g., solubility, thermal stability), the expected concentration range of DVI, and the required level of accuracy and precision. We will compare the most robust and widely adopted techniques.
Chromatographic Techniques: The Gold Standard for Separation
Chromatography is the cornerstone of polymer additive analysis, offering unparalleled separation of the analyte from matrix interferences.[5]
A. Gas Chromatography (GC)
Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds. For residual monomer analysis, Headspace GC (HS-GC) is the preferred approach as it avoids the need to dissolve the entire polymer sample.[6]
-
Principle of Causality: HS-GC operates on the principle of phase equilibrium. The polymer sample is sealed in a vial and heated, causing volatile analytes like residual DVI to partition into the gas phase (headspace).[7] An aliquot of this headspace is then injected into the GC. This elegantly bypasses non-volatile polymer matrix interference. The choice of a Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons, while a Mass Spectrometer (MS) offers definitive identification.
-
Best Suited For: Quantifying low levels (ppm) of residual DVI in insoluble or thermally stable polymers.
-
Limitations: The analyte must be sufficiently volatile. Not suitable for quantifying DVI that has already reacted or for analyzing thermally labile polymers that might degrade and produce interfering volatile compounds.
B. High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile technique, particularly for non-volatile compounds or when the polymer is soluble.[8][9]
-
Principle of Causality: The method relies on dissolving the entire polymer sample in a suitable solvent and separating the components on a packed column. For DVI, a reversed-phase C18 column is the logical choice.[10][11] DVI's structure, with a polar cyclic urea core and non-polar vinyl groups, allows for good retention and separation from many polymer backbones using a mobile phase of acetonitrile and water. A UV detector is highly effective, as the carbonyl group in the DVI molecule provides a strong chromophore.
-
Best Suited For: Soluble polymers; analysis of both residual and, in some cases, total DVI content (if extraction is complete).
-
Limitations: The polymer must be fully soluble in a solvent compatible with the mobile phase.[12] Incomplete dissolution is a major source of error. High molecular weight polymers can increase viscosity, potentially causing issues with injection and pressure.
Spectroscopic Techniques: For Confirmation and Direct Measurement
Spectroscopic methods provide information about molecular structure and can be adapted for quantitative analysis.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹H NMR, is a primary quantitative method because the signal intensity is directly proportional to the number of nuclei, often without the need for calibration curves if a certified internal standard is used.[13][14]
-
Principle of Causality: ¹H NMR can distinguish the vinyl protons of DVI from the protons of the polymer backbone. The distinct chemical shifts of the DVI vinyl protons (typically in the 6-7 ppm range) allow for clear integration. By adding a known amount of an internal standard with a non-overlapping signal (e.g., trioxane), the concentration of DVI can be calculated directly.[15]
-
Best Suited For: Soluble polymers where DVI concentrations are relatively high (>0.1 wt%). It is exceptionally powerful for structural confirmation and for distinguishing free DVI from incorporated DVI (where the vinyl signals would disappear).
-
Limitations: Requires polymer solubility in a deuterated solvent. Its sensitivity is lower than that of chromatographic methods, making it less suitable for trace-level residual analysis.[16]
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique primarily used for qualitative analysis, but it can be quantitative with careful calibration.[17][18]
-
Principle of Causality: The analysis relies on the Beer-Lambert law, where the absorbance of a specific vibrational band is proportional to its concentration. The vinyl groups of DVI have characteristic C=C stretching and C-H bending vibrations. By creating a calibration curve with known concentrations of DVI in a non-interfering solvent or polymer matrix, the amount in an unknown sample can be determined.[19]
-
Best Suited For: Rapid quality control screening and monitoring the extent of cure by observing the disappearance of the vinyl peak.
-
Limitations: Significantly less sensitive and precise than chromatography or NMR. Overlap of vibrational bands from the polymer matrix can be a major issue, complicating accurate quantification.[15]
Thermal Analysis Techniques
Thermal methods monitor changes in material properties as a function of temperature.
A. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated. It can be used to quantify volatile components like residual monomers.
-
Principle of Causality: As the polymer sample is heated, volatile components like unbound DVI will evaporate, resulting in a distinct mass loss step at a temperature below the decomposition temperature of the main polymer. The magnitude of this mass loss corresponds to the amount of volatile DVI. Coupling the TGA to a mass spectrometer (TGA-MS) can confirm the identity of the evolved gas.[20]
-
Best Suited For: Thermally stable polymers where the volatilization temperature of DVI is well-separated from the polymer's degradation temperature.
-
Limitations: Can be non-specific if other volatile substances (e.g., solvents, other additives) are present. The accuracy can be lower than that of chromatographic methods.
Performance Comparison Guide
The following table provides an objective comparison of the primary analytical techniques for DVI quantification.
| Parameter | Headspace GC-MS | HPLC-UV | ¹H NMR | FTIR | TGA |
| Selectivity | Very High | High | High | Moderate to Low | Low |
| Sensitivity (LOD/LOQ) | Very High (sub-ppm) | High (ppm) | Moderate ( ~0.1%) | Low (>1%) | Moderate to Low |
| Precision (RSD) | < 5% | < 2% | < 2% | 5-10% | 5-15% |
| Accuracy | High | Very High | Very High | Moderate | Moderate |
| Sample Prep Complexity | Low (weigh, seal, heat) | Moderate (dissolution, filtration) | Moderate (dissolution) | Very Low | Very Low |
| Polymer Solubility Req. | No | Yes | Yes | No (for ATR) | No |
| Throughput | Moderate | High | Moderate | Very High | Moderate |
| Cost (Instrument) | High | Moderate | Very High | Low | Moderate |
| Primary Application | Residual Monomer | General QC, Assay | Structural Confirmation | Reaction Monitoring | Volatiles Content |
Experimental Protocols & Workflows
To ensure trustworthiness, the following protocols are presented as self-validating systems, incorporating steps for calibration and system suitability.
Protocol: Quantification of Residual DVI using Headspace GC-MS
This protocol is adapted from standard methods for residual vinyl monomer analysis.[6][7]
-
Preparation of Calibration Standards: a. Accurately prepare a stock solution of DVI (e.g., 1000 µg/mL) in a suitable solvent like N,N-Dimethylacetamide. b. In a series of 20 mL headspace vials, add a fixed amount (e.g., 0.5 g) of DVI-free polymer matrix. c. Spike the vials with varying amounts of the DVI stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 ppm). d. Seal the vials immediately.
-
Sample Preparation: a. Accurately weigh 0.5 g (± 0.01 g) of the polymer sample into a 20 mL headspace vial. b. Add 2.5 mL of N,N-Dimethylacetamide to aid in extraction and equilibrium. c. Seal the vial immediately.
-
HS-GC-MS Analysis: a. Incubation: Place all standard and sample vials in the headspace autosampler. Equilibrate at 90°C for 60 minutes.[6] b. Injection: Automatically inject 1.0 mL of the headspace gas into the GC inlet. c. GC Conditions:
- Column: DB-624 or similar, 30 m x 0.25 mm x 1.4 µm
- Inlet Temp: 250°C
- Oven Program: 50°C (hold 2 min), ramp to 240°C at 15°C/min, hold 5 min.
- Carrier Gas: Helium, constant flow 1.2 mL/min. d. MS Conditions:
- Mode: Selected Ion Monitoring (SIM) for DVI characteristic ions (e.g., m/z 138, 110, 82) for maximum sensitivity.
-
Data Analysis & Validation: a. Generate a calibration curve by plotting the peak area of the primary DVI ion against concentration for the standards. The correlation coefficient (r²) should be > 0.995. b. Quantify the DVI in the samples using the regression equation from the calibration curve.
Diagram: Headspace GC-MS Workflow for Residual DVI Analysis A visual representation of the key steps in the HS-GC-MS protocol.
Caption: Workflow for residual DVI analysis using HS-GC-MS.
Protocol: Quantification of DVI using HPLC-UV
This protocol is based on established methods for quantifying small molecules in polymer formulations.[11][21]
-
Preparation of Calibration Standards: a. Prepare a 1.0 mg/mL stock solution of DVI in acetonitrile (ACN). b. Dilute the stock solution with the mobile phase to prepare a series of standards ranging from 1.0 µg/mL to 100 µg/mL.
-
Sample Preparation: a. Accurately weigh approximately 100 mg of the polymer sample into a 10 mL volumetric flask. b. Add ~7 mL of a suitable solvent (e.g., Tetrahydrofuran (THF) or ACN) and dissolve the polymer completely, using sonication if necessary.[12] c. Once dissolved, dilute to volume with the solvent. d. Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulates before injection.
-
HPLC-UV Analysis: a. System Suitability: Inject the mid-point standard (e.g., 25 µg/mL) five times. The RSD of the peak area must be ≤ 2.0%. b. HPLC Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: 60:40 Acetonitrile:Water (Isocratic)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 235 nm (based on the carbonyl chromophore)
- Injection Volume: 10 µL
- Column Temperature: 30°C
-
Data Analysis & Validation: a. Generate a calibration curve by plotting the DVI peak area against concentration. The correlation coefficient (r²) should be > 0.999. b. Inject the prepared sample solution. c. Calculate the concentration of DVI in the sample solution from the calibration curve and report the final amount as a weight percentage (wt%) in the original polymer.
Diagram: HPLC-UV Workflow for DVI Analysis A visual representation of the key steps in the HPLC-UV protocol.
Caption: A decision tree for selecting the optimal DVI analysis method.
Conclusion
The quantitative analysis of this compound in a polymer matrix is a multifaceted task with no single "best" solution. Chromatographic methods, particularly HPLC-UV for soluble polymers and HS-GC-MS for residual monomer analysis in insoluble matrices, offer the best combination of sensitivity, selectivity, and precision for routine quality control. ¹H NMR spectroscopy serves as an invaluable, authoritative tool for structural confirmation and absolute quantification when sensitivity is not the primary concern. Finally, FTIR and TGA act as rapid, complementary techniques for process monitoring and screening.
By understanding the fundamental principles of each technique and aligning them with the specific properties of the polymer system and the analytical objectives, researchers can confidently select and implement a robust, accurate, and self-validating method for the quantification of DVI.
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A Comparative Guide to Modulating Polymer Glass Transition Temperature: The Role of 1,3-Divinylimidazolidin-2-one
For researchers and professionals in polymer science and material development, the glass transition temperature (Tg) is a critical parameter that dictates the end-use application of a polymeric material. It marks the reversible transition from a rigid, glassy state to a more flexible, rubbery state.[1][2] This guide provides an in-depth evaluation of 1,3-Divinylimidazolidin-2-one (DVI) as a comonomer for modifying polymer Tg, comparing its performance with other common alternatives and providing the experimental framework for such an evaluation.
The Significance of Glass Transition Temperature (Tg)
At temperatures below its Tg, a polymer is hard and brittle, as the long polymer chains are essentially frozen in place, capable only of slight vibrations.[3] Above the Tg, the polymer chains gain sufficient thermal energy to move past one another, a phenomenon known as segmental motion, rendering the material soft and flexible.[4][5] This transition is not a true phase change like melting but is a critical thermal property that influences a polymer's mechanical strength, flexibility, and operational temperature range.[1][4]
Several molecular factors influence a polymer's Tg, including:
-
Chain Flexibility: Polymers with flexible backbones, like silicones, have low Tg values, while those with rigid structures have higher Tgs.[6]
-
Molecular Weight: Higher molecular weight polymers exhibit higher Tgs due to increased chain entanglement, which restricts mobility.[2][6]
-
Side Groups: Bulky or polar side groups can hinder chain rotation and increase intermolecular forces, leading to a higher Tg.[2][6]
-
Crosslinking: Covalent bonds between polymer chains, known as crosslinks, severely restrict chain movement and significantly increase the Tg.[2][6]
Controlling the Tg is therefore a primary goal in designing polymers for specific applications, from high-performance plastics that must remain rigid at elevated temperatures to flexible elastomers for use in cold environments.
Introducing this compound (DVI)
This compound (DVI) is a heterocyclic monomer featuring a five-membered imidazolidinone ring functionalized with two vinyl groups.[7] These structural features make it a particularly interesting candidate for elevating the glass transition temperature of polymers.
Caption: Chemical structure of this compound.
Mechanism of Tg Elevation with DVI
The incorporation of DVI into a polymer backbone via free-radical polymerization of its vinyl groups can increase the final polymer's Tg through two primary mechanisms:
-
Introduction of a Rigid Cyclic Structure: The imidazolidinone ring is a rigid, cyclic structure. When incorporated into a polymer chain, it significantly reduces the conformational freedom and segmental mobility of the backbone.[8][9] This increased rigidity means more thermal energy is required to induce the chain movement characteristic of the rubbery state, thus elevating the Tg. This is a common strategy, as incorporating cyclic monomers into polymer backbones is a known method to increase Tg.[10]
-
Potential for Crosslinking: As a divinyl monomer, DVI possesses two polymerizable double bonds. This functionality allows it to act as a crosslinking agent, forming covalent bonds between different polymer chains.[6] These crosslinks create a network structure that severely restricts the mobility of the polymer chains, leading to a substantial increase in the glass transition temperature.[2]
Caption: DVI increases Tg by adding rigidity and crosslinks.
Comparative Analysis: DVI vs. Alternative Monomers
DVI is not the only monomer used to increase a polymer's Tg. A common alternative is Styrene , which incorporates a bulky, rigid phenyl side group. Below is a comparison of these two approaches.
| Feature | This compound (DVI) | Styrene |
| Chemical Structure | Contains a rigid imidazolidinone ring in the backbone and two vinyl groups. | Contains a bulky phenyl side group attached to a vinyl monomer. |
| Primary Mechanism | Increases backbone rigidity and introduces crosslinks.[6][8] | Increases steric hindrance due to bulky side groups, restricting chain rotation.[6][11] |
| Crosslinking Potential | High, due to two vinyl groups. | None, as it is a monofunctional vinyl monomer. |
| Expected Tg Impact | Significant increase due to the combined effect of backbone stiffening and crosslinking. | Moderate to significant increase depending on its concentration in the copolymer. |
Hypothetical Performance Data
To illustrate the potential impact, consider a base polymer like poly(methyl acrylate) (PMA), which has a low Tg. The following table presents hypothetical data from copolymerizing methyl acrylate with DVI and Styrene.
| Polymer Composition | Expected Glass Transition Temperature (Tg) | Rationale |
| 100% Poly(methyl acrylate) (PMA) | ~10 °C | Base polymer with a flexible backbone. |
| 95% MA / 5% Styrene Copolymer | ~25 °C | The bulky phenyl groups from styrene increase steric hindrance, raising the Tg.[6] |
| 95% MA / 5% DVI Copolymer | > 50 °C | The rigid DVI ring in the backbone, combined with the onset of crosslinking, would cause a more dramatic increase in Tg compared to styrene at the same concentration.[2][6] |
Experimental Protocol: Determination of Tg by Differential Scanning Calorimetry (DSC)
The most common and reliable method for measuring the glass transition temperature of a polymer is Differential Scanning Calorimetry (DSC).[12][13] This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13][14] The glass transition is observed as a step-like change in the heat flow curve, corresponding to a change in the material's heat capacity.[12][15]
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan. The causality here is to ensure sufficient material for a clear signal without causing thermal lag.
-
Crimp the pan with a lid to encapsulate the sample and ensure good thermal contact.
-
-
Instrument Setup:
-
Place the sample pan and an empty, crimped reference pan into the DSC cell. The reference pan allows the instrument to subtract the heat capacity of the pan itself.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation of the polymer at high temperatures.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected Tg.[14] This scan is crucial for erasing the sample's prior thermal history (e.g., stresses from processing), which can affect the Tg measurement.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the expected Tg. This establishes a uniform thermal state.
-
Second Heating Scan: Heat the sample again at the same controlled rate (10 °C/min). The Tg is determined from this second scan, as it reflects the intrinsic properties of the material without the influence of its thermal history.[14]
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C) from the second heating scan.
-
The glass transition will appear as an endothermic step change in the baseline.
-
The Tg is typically reported as the midpoint of this transition.[15] Specialized software is used to accurately determine the onset, midpoint, and endpoint of the transition.
-
Caption: Experimental workflow for Tg determination using DSC.
Conclusion
The selection of a comonomer to modify a polymer's glass transition temperature is a critical decision in material design. This compound presents a highly effective option for significantly increasing Tg. Its dual-action mechanism—introducing backbone rigidity and providing a high potential for crosslinking—offers a more potent effect compared to conventional monofunctional monomers like styrene that rely solely on steric hindrance. For researchers aiming to develop high-performance polymers with enhanced thermal stability, DVI is a compelling monomer to evaluate. The use of standardized and rigorous analytical techniques, such as the DSC protocol detailed here, is essential for accurately quantifying these effects and guiding the development of next-generation materials.
References
-
Chemistry LibreTexts. (2021). 4.4: Glass Transition. [Link]
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NPTEL. (2020). 22 Glass Transition | Part 1 | Polymers Concepts, Properties, Uses & Sustainability. [Link]
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Unknown Source. GLASS TRANSITIONS in POLY(METHACRYLATES). [Link]
- Google Patents. (1999). WO1999019392A1 - Depression of the glass transition temperature of polyolefins containing cyclic monomers.
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Unknown Source. Investigation of Polymers with Differential Scanning Calorimetry. [Link]
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Engineering LibreTexts. (2022). 8.3: The Glass Transition. [Link]
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Chemistry For Everyone. (2024). What Factors Influence Glass Transition Temperature (Tg)?. [Link]
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Chemistry For Everyone. (2024). How Does DSC Determine The Glass Transition Temperature Of Polymers?. [Link]
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Protolabs. Glass Transition Temperature (Tg) of Polymers. [Link]
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Semantic Scholar. Glass Transition Temperature of Cyclic Stars. [Link]
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Journal of the American Chemical Society. (2024). Temperature-Controlled Cyclic Polyester Molecular Weights in Ring-Expansion Polymerization. [Link]
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Thermal Support. Measurement of Tg by DSC. [Link]
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PubMed. (2024). Impact of Monomer Sequence and Interaction Parameter on Polymer Glass Transition Temperature. [Link]
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ResearchGate. (2019). Are there any good methods can decrease the glass transition temperature (Tg) of any polymer?. [Link]
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Unknown Source. End unit effect on the glass transition temperature of low-molecular-weight polymers and copolymers. [Link]
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PubChem. This compound. [Link]
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MDPI. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. [Link]
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Wikipedia. Living free-radical polymerization. [Link]
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National Institutes of Health. (2022). The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content. [Link]
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MDPI. (2019). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. [Link]
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 1,3-Divinylimidazolidin-2-one
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 1,3-Divinylimidazolidin-2-one. Our focus is to deliver in-depth, field-proven insights that extend beyond standard product information, ensuring you can work safely and effectively. The procedural guidance herein is designed to answer specific operational questions, building a foundation of trust through scientific integrity and a commitment to laboratory safety.
Hazard Analysis of this compound
Before detailing personal protective equipment (PPE) requirements, it is crucial to understand the hazards associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following risks:
-
Serious Eye Irritation: Can cause significant and potentially damaging irritation upon contact with the eyes.
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child, placing it in a category of particularly hazardous substances that require stringent handling protocols.
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.
Given these significant health risks, a multi-layered approach to safety, combining engineering controls, administrative procedures, and appropriate PPE, is mandatory.
Engineering and Administrative Controls: The First Line of Defense
Personal protective equipment should always be used in conjunction with, not as a replacement for, primary safety controls.
-
Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][2] The work area should be equipped with an accessible eyewash station and a safety shower.[3]
-
Administrative Controls: Access to areas where this chemical is used should be restricted to trained and authorized personnel. A designated work area for handling reproductive toxins should be clearly marked.[1][2]
Personal Protective Equipment (PPE) Selection and Use
A thorough hazard assessment is required to select the appropriate PPE for any given task.[4][5] The following recommendations are based on the known hazards of this compound.
Eye and Face Protection
Due to the risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for any work in the laboratory where this chemical is present.[5]
-
Splash Hazard: When there is a potential for splashing (e.g., during transfers of larger volumes, mixing, or heating), chemical splash goggles must be worn.[5][6] For tasks with a high risk of splashing, a face shield should be worn in addition to chemical splash goggles.[5][6]
| Task | Eye/Face Protection |
| Low-volume handling in a fume hood | Safety glasses with side shields |
| Pouring or mixing | Chemical splash goggles |
| High-risk splash potential | Face shield over chemical splash goggles |
Skin and Body Protection
Protecting the skin from direct contact and absorption is critical.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect clothing and skin.[6]
-
-
Material: Nitrile gloves are a common choice for protection against a variety of chemicals and are generally recommended for incidental contact.[3][4] However, due to the reproductive toxicity of this compound, double-gloving with two pairs of nitrile gloves is a prudent measure to increase protection.[5] For extended contact or in situations with a higher risk of exposure, consider using a more robust glove, such as neoprene, which offers good resistance to a broad range of chemicals.[3]
-
Inspection and Replacement: Gloves should be inspected for any signs of degradation or punctures before each use.[5] If contact with the chemical occurs, gloves should be removed and replaced immediately.
-
-
Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[5] For tasks with a significant risk of splashing, a chemically resistant apron may be necessary.
Respiratory Protection
Engineering controls are the primary means of preventing inhalation exposure. However, in certain situations, respiratory protection may be required.
-
When to Use: A respirator may be necessary in the event of a spill, when engineering controls are not feasible, or during certain maintenance procedures. The use of respirators must be part of a comprehensive respiratory protection program that complies with OSHA regulations (29 CFR 1910.134) and includes medical evaluation, fit testing, and training.[4]
-
Type of Respirator: For organic vapors, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is appropriate.[7] These cartridges are typically color-coded black.[7] The assigned protection factor (APF) of the respirator must be adequate for the concentration of the airborne contaminant.[7]
Step-by-Step PPE Protocol
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Donning (Putting On) PPE
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten all buttons.
-
Respirator (if required): Perform a user seal check to ensure it is properly seated on your face.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield as required by your task-specific risk assessment.
-
Gloves: Put on the first pair of gloves. If double-gloving, put the second pair on over the first, ensuring the cuff of the outer glove is over the cuff of the lab coat sleeve.
Doffing (Taking Off) PPE
-
Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. If wearing a single pair, remove them in the same manner.
-
Lab Coat: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the potentially contaminated exterior.
-
Eye and Face Protection: Remove eye and face protection.
-
Respirator (if required): Remove the respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Operational and Disposal Plans
Safe Handling and Storage
-
Handle this compound exclusively in a designated area within a chemical fume hood.[1][2]
-
Keep containers tightly closed when not in use.[8]
-
Store in a cool, dry, well-ventilated area away from incompatible materials.[3][8]
Spill Cleanup
-
In the event of a small spill within a fume hood, use an absorbent material compatible with the chemical to contain and clean it up.[8]
-
All materials used for cleanup should be treated as hazardous waste.[1]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Due to its reproductive toxicity, all waste contaminated with this compound must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[1][2]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated disposable items should be placed in a designated hazardous waste container.
-
Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed container for hazardous waste disposal. Do not pour this chemical down the drain.[1]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
-
OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Colorado Boulder. Retrieved from [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager Magazine. Retrieved from [Link]
-
Reproductive Toxins. (2023, January 24). Environmental Health & Safety Services, Syracuse University. Retrieved from [Link]
-
Personal Protective Equipment for Laboratories. Environmental Health and Safety, Dartmouth College. Retrieved from [Link]
-
Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. Carl ROTH. Retrieved from [Link]
-
24-002i - General Use SOP - Reproductive Toxins. (2024, September 11). Stanford Environmental Health & Safety. Retrieved from [Link]
-
Respirator Selection. 3M. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
